4-(Methoxymethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210274. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(methoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORFINRYBCDBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308859 | |
| Record name | 4-(methoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67003-50-3 | |
| Record name | 67003-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(methoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methoxymethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Methoxymethyl)benzoic acid CAS number
An In-Depth Technical Guide to 4-(Methoxymethyl)benzoic acid (CAS: 67003-50-3) for Advanced Research and Drug Development
Executive Summary
This compound is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Characterized by a carboxylic acid group and a methoxymethyl ether group attached to a central benzene ring, it serves as a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its core properties, validated synthesis protocols, analytical characterization, and strategic applications, particularly in the context of drug discovery and development. As a Senior Application Scientist, this document is designed to bridge the gap between theoretical chemistry and practical application, offering field-proven insights to researchers and developers.
Core Chemical Identity & Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is registered under CAS Number 67003-50-3 .[1][2][3] Its structural and physicochemical properties are summarized below.
Structural Identifiers
A compound's utility is intrinsically linked to its structure. The presence of both a nucleophilic ether and an electrophilic carboxylic acid on a stable aromatic scaffold makes this compound a valuable building block.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][4] |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |
| Molecular Weight | 166.17 g/mol | [3][4] |
| Canonical SMILES | COCC1=CC=C(C=C1)C(=O)O | [1][3][4] |
| InChI Key | OORFINRYBCDBEN-UHFFFAOYSA-N | [1][4] |
| MDL Number | MFCD06375934 | [1] |
Physicochemical Data
Understanding the physical properties of a compound is critical for designing experiments, including reaction setup, purification, and formulation. The data presented here are derived from computational predictions and supplier documentation, providing a reliable baseline for laboratory work.
| Property | Value | Source |
| Physical State | Solid | [1][2] |
| Melting Point | 87.05 °C (Predicted) | [5] |
| Boiling Point | 281.85 - 298.57 °C (Predicted) | [5] |
| Density | 1.177 - 1.22 g/cm³ (Predicted) | [2][5] |
| pKa | 4.19 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO.[2] Insoluble in water.[6] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively achieved via a Williamson ether synthesis, a classic and reliable Sₙ2 reaction. This pathway is favored for its high yield and straightforward execution. The protocol described below utilizes 4-bromomethylbenzoic acid as the starting material.
Reaction Principle and Causality
The core of this synthesis is a nucleophilic substitution reaction.[7][8] Potassium hydroxide (KOH) in methanol serves not only as a base but also as the precursor to the active nucleophile, potassium methoxide (CH₃O⁻K⁺). The highly reactive methoxide ion then displaces the bromide from the benzylic position of 4-bromomethylbenzoic acid. The electron-withdrawing nature of the carboxylic acid group on the aromatic ring helps to stabilize the transition state of this Sₙ2 mechanism.[8] Heat is applied to overcome the activation energy, thereby increasing the reaction rate.[7]
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful execution of each step is confirmed by the physical observations described.
-
Nucleophile Generation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 g of potassium hydroxide (KOH) in 25 mL of methanol. Gentle warming may be required.
-
Scientist's Insight: This step generates the potent methoxide nucleophile in situ. Using a pre-made sodium methoxide solution is an alternative, but this method is often more convenient and cost-effective.
-
-
Reaction:
-
To the methanolic KOH solution, add 1.1 g of 4-bromomethylbenzoic acid.[7]
-
Attach a reflux condenser and heat the mixture to a gentle boil. Maintain the reflux for 45 minutes, ensuring the reaction starts from the onset of boiling.[7]
-
Trustworthiness Check: The solid starting material should gradually dissolve as it reacts to form the more soluble potassium salt of the product.
-
-
Workup and Isolation:
-
After cooling the flask to room temperature, remove the methanol using a rotary evaporator.[7]
-
Dissolve the resulting solid residue in 30 mL of deionized water. The product at this stage is the potassium salt, which is water-soluble.
-
Slowly add dilute hydrochloric acid (HCl) dropwise until the solution is acidic to pH paper (pH < 4).[7]
-
Causality: This crucial step protonates the carboxylate salt, converting it back to the neutral carboxylic acid. Since the neutral form is insoluble in water, it precipitates out of the solution, providing an effective means of separation.
-
Collect the white precipitate by vacuum filtration.
-
-
Purification:
-
Wash the solid on the filter with two 15 mL portions of hexane to remove any non-polar impurities.[7]
-
For final purification, recrystallize the crude solid from hot deionized water.[7] The principle here is that the product is sparingly soluble in cold water but significantly more soluble in hot water.
-
Filter the hot solution if any insoluble impurities remain, then allow it to cool slowly to room temperature to form pure crystals.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
Analytical Characterization
Confirming the identity and purity of the final compound is paramount. A combination of techniques provides orthogonal validation.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Peaks corresponding to the methoxy group (singlet, ~3.3 ppm), methylene protons (singlet, ~4.5 ppm), and aromatic protons (two doublets, ~7.4 and 8.0 ppm). The carboxylic acid proton will appear as a broad singlet at >10 ppm. |
| Mass Spectrometry | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak [M]⁺ or related ions (e.g., [M-H]⁻ in negative mode) corresponding to the molecular weight of 166.17 g/mol . |
| FTIR Spectroscopy | Functional Group Identification | Characteristic stretches for the O-H of the carboxylic acid (~3000 cm⁻¹, broad), C=O stretch (~1680 cm⁻¹), and C-O ether stretch (~1100 cm⁻¹). |
| Melting Point | Purity Assessment | A sharp melting point range close to the literature value (e.g., 87 °C) indicates high purity. Impurities typically broaden and depress the melting range. |
Note: Spectroscopic data for this compound is available for reference from chemical suppliers.[9]
Applications in Research and Drug Development
While not an active pharmaceutical ingredient (API) itself, this compound is a strategic building block. Its value lies in its bifunctional nature, offering two distinct points for chemical modification. Benzoic acid derivatives are foundational in the pharmaceutical industry, serving as intermediates for a wide array of drugs, including analgesics and anti-inflammatory agents.[10][11][12]
Role as a Synthetic Scaffold
The compound's two functional groups can be manipulated independently, making it an ideal scaffold for creating libraries of new chemical entities in the drug discovery process.
-
Carboxylic Acid Handle: This group can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of various molecular fragments to explore structure-activity relationships (SAR).
-
Methoxymethyl Ether Handle: The ether linkage is generally stable, acting as a protected form of a hydroxymethyl group. This can be a key structural element or a point for later-stage modification if desired.
Safety and Handling
Professional laboratory practice requires adherence to strict safety protocols. This compound is classified as a hazardous substance.[13]
| Hazard Type | GHS Classification | Precautionary Codes |
| Acute Toxicity | Acute Tox. 4 (Oral) | H302: Harmful if swallowed. |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation. |
| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation. |
| Respiratory | STOT SE 3 | H335: May cause respiratory irritation. |
Handling Recommendations:
-
Use in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound (CAS: 67003-50-3) is a compound of high strategic value for chemical synthesis. Its well-defined properties, straightforward and reliable synthesis, and bifunctional nature make it an essential tool for researchers in drug development and materials science. This guide has provided the core technical knowledge, from synthesis to application, necessary to leverage this versatile molecule with scientific integrity and safety.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 67003-50-3 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. 4-Methoxybenzoic acid – a phenolic acid with low toxicity_Chemicalbook [chemicalbook.com]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. rsc.org [rsc.org]
- 9. This compound(67003-50-3) 1H NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of 4-(Methoxymethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methoxymethyl)benzoic acid, a white solid compound, serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and chemical industries.[1] Its unique structure, featuring both a carboxylic acid and a methoxymethyl group on a benzene ring, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailing experimental methodologies for their determination and offering insights into the causality behind these analytical choices.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some reported values in the literature may vary, which can be attributed to differences in analytical techniques and sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| CAS Number | 67003-50-3 | [1][3] |
| Appearance | White solid | [1] |
| Melting Point | ~123 °C (see discussion below) | [1][4] |
| Boiling Point | 281.8 °C at 760 mmHg | [1] |
| Water Solubility | Predicted: 3307.8 mg/L | [5][6] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and DMSO | [4] |
| pKa | Estimated ~4.5 (see discussion below) | |
| Density | 1.177 g/cm³ (Predicted) | [1][4] |
| Flash Point | 112.5 °C | [1] |
In-Depth Analysis of Key Physical Properties
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For this compound, literature values for the melting point show some variation, with most sources citing approximately 123 °C.[1][4] A lower and broader melting range can indicate the presence of impurities.
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion of a substance.[7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature.[7]
Causality of Experimental Choices: DSC is preferred over traditional capillary methods for its high precision, small sample requirement, and ability to provide additional thermodynamic information, such as the heat of fusion. The choice of a linear heating rate allows for the clear resolution of the melting endotherm.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument using a certified standard with a known melting point and enthalpy of fusion, such as indium.
-
Temperature Program:
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 150 °C).
-
An inert nitrogen atmosphere is maintained throughout the experiment to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for Melting Point Determination by DSC.
Solubility Profile
The solubility of this compound is a critical parameter in drug development, influencing its bioavailability and formulation. It is predicted to have a water solubility of 3307.8 mg/L.[5][6] It is also reported to be slightly soluble in chloroform and DMSO.[4]
Experimental Protocol: Aqueous Solubility Determination (OECD Guideline 105 - Flask Method)
The OECD Guideline 105 provides a standardized method for determining the water solubility of chemical substances.[4][9][10] The flask method is suitable for substances with solubilities above 10⁻² g/L.
Causality of Experimental Choices: This method is chosen for its robustness and wide acceptance by regulatory bodies. The extended equilibration time ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of distilled water in a sealed flask.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered or centrifuged to separate the saturated solution from any remaining solid particles.
-
Concentration Analysis: Determine the concentration of this compound in the clear saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated as the mass of the dissolved substance per volume of water.
Acid Dissociation Constant (pKa)
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[1][3][12][13] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) while monitoring the pH.
Causality of Experimental Choices: This method directly measures the change in pH as the acid is neutralized, allowing for a precise determination of the half-equivalence point, where pH equals pKa. The use of a calibrated pH meter ensures the accuracy of the measurements.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in a co-solvent system (e.g., water/methanol) if necessary to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectral Data Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy group. The acidic proton of the carboxylic acid may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with symmetry considerations), the methylene carbon, and the methyl carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): Mass spectrometry will provide the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound. Fragmentation patterns can also offer structural information.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] For detailed safety information, consult the Safety Data Sheet (SDS).[10]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. A thorough understanding of these characteristics, from melting point and solubility to its acidic nature and spectral fingerprints, is fundamental for its successful application in scientific research and drug development. The experimental protocols outlined herein offer a robust framework for the accurate and reliable determination of these key parameters, ensuring data integrity and reproducibility. As a versatile synthetic intermediate, a comprehensive knowledge of the physical properties of this compound is the cornerstone of its effective utilization in the synthesis of novel and impactful molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Water Solubility | Scymaris [scymaris.com]
- 5. filab.fr [filab.fr]
- 6. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum [chemicalbook.com]
- 15. Benzoic acid, 4-methoxy- [webbook.nist.gov]
- 16. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
4-(Methoxymethyl)benzoic acid chemical structure
An In-Depth Technical Guide to 4-(Methoxymethyl)benzoic Acid: Synthesis, Characterization, and Applications
Introduction
This compound is a bifunctional organic compound featuring a carboxylic acid group and a methoxymethyl ether substituent on a benzene ring in a para orientation.[1][2] This unique structural arrangement makes it a highly valuable and versatile building block in synthetic organic chemistry. Its carboxylic acid moiety provides a reactive handle for a multitude of transformations, such as amidation and esterification, while the methoxymethyl group offers a stable, yet potentially modifiable, ether linkage. For researchers, scientists, and drug development professionals, understanding the synthesis, properties, and reactivity of this intermediate is crucial for its effective incorporation into complex molecular architectures, including active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed synthetic protocols and its role in medicinal chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is foundational to its application in research and development. The key physicochemical and spectroscopic data for this compound are summarized below.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 67003-50-3 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Solid | [5] |
| Melting Point | 108-113 °C | [6] |
| Boiling Point | 281.8±23.0 °C (Predicted) | [5] |
| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly) | [5] |
Spectroscopic Data Summary
Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | Aromatic protons (2H, d), Aromatic protons (2H, d), -CH₂- (2H, s), -OCH₃ (3H, s), -COOH (1H, br s). Literature data is available for reference.[6] |
| IR (KBr) | ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~1099 cm⁻¹ (C-O-C stretch of ether), Broad O-H stretch from ~2500-3300 cm⁻¹.[6] |
| Mass Spec. | Molecular Ion (M⁺) at m/z = 166.06.[7] |
Synthesis of this compound: A Validated Protocol
The most prevalent and reliable synthesis of this compound is a two-step process starting from the readily available 4-methylbenzoic acid (p-toluic acid). This pathway involves a radical halogenation followed by a nucleophilic substitution.
Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid
The initial step transforms the methyl group of 4-methylbenzoic acid into a reactive bromomethyl group. This is a classic free-radical chain reaction.
-
Causality: N-Bromosuccinimide (NBS) is chosen as the bromine source because it provides a low, constant concentration of bromine, which favors allylic/benzylic substitution over addition to the aromatic ring. A radical initiator, such as benzoyl peroxide, is required to start the chain reaction by generating initial radicals upon heating.[6] The reaction is typically carried out in a non-polar solvent like chlorobenzene.[8]
Experimental Protocol: Radical Bromination
-
Dissolve 4-methylbenzoic acid in a suitable solvent (e.g., chlorobenzene) in a round-bottomed flask equipped with a reflux condenser.[8]
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the mixture.
-
Carefully add a catalytic amount of benzoyl peroxide. Caution: Benzoyl peroxide can be explosive when heated in solid form; ensure it is fully dissolved.[6]
-
Heat the mixture to reflux under UV light or with thermal initiation and monitor the reaction progress (e.g., by TLC).[8]
-
Upon completion, cool the reaction mixture to approximately 0 °C to precipitate the product.[8]
-
Filter the solid, wash with a non-polar solvent like petroleum ether or hexane to remove the solvent and by-products, and dry under vacuum.[6][8] The product, 4-(bromomethyl)benzoic acid, is typically used in the next step without further purification.[6]
Step 2: Synthesis of this compound via Williamson Ether Synthesis
This step is a nucleophilic substitution reaction where the methoxide ion displaces the bromide ion. It follows an SN2 mechanism.[9][10]
-
Causality: The substrate, 4-(bromomethyl)benzoic acid, has a primary benzylic bromide. This is an ideal substrate for an SN2 reaction because it is unhindered and the transition state is stabilized by the adjacent aromatic ring.[6][11] The nucleophile, methoxide (CH₃O⁻), is generated in situ by reacting potassium hydroxide (KOH) with methanol, which serves as both the reagent and the solvent.[12] The electron-withdrawing carboxylic acid group on the ring further favors the SN2 mechanism.[6]
Experimental Protocol: Williamson Ether Synthesis
-
In a 100 mL round-bottomed flask, dissolve potassium hydroxide (KOH) (1.1 g) in methanol (25 mL).[12]
-
Add the 4-(bromomethyl)benzoic acid (1.1 g) obtained from Step 1 to the methanolic KOH solution.[12]
-
Equip the flask with a reflux condenser and gently boil the mixture for 45-60 minutes.[12] Swirl periodically to ensure proper mixing.
-
After reflux, cool the flask and remove the methanol using a rotary evaporator.[12]
-
Dissolve the resulting solid residue in deionized water (30 mL).[12]
-
Acidify the aqueous solution with dilute hydrochloric acid until it is acidic to pH paper. This protonates the carboxylate to precipitate the desired carboxylic acid.[12]
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with hexane (2 x 15 mL) to remove any non-polar impurities.[12]
-
Recrystallize the crude product from hot deionized water to achieve high purity.[12]
-
Filter the purified crystals and dry thoroughly under vacuum. A typical yield is 50-70%.[6]
Alternative Synthetic Approaches
While the halogenation-substitution route is most common, other strategies can be envisioned for synthesizing this compound, providing flexibility for substrate availability or functional group tolerance.
-
Oxidation of 4-Methoxymethyltoluene: If the precursor 4-methoxymethyltoluene is available, a selective oxidation of the benzylic methyl group to a carboxylic acid, while preserving the methoxymethyl ether, could yield the target compound. This often requires carefully controlled oxidation conditions to avoid over-oxidation or cleavage of the ether.
-
Grignard Reaction: One could start with a protected 4-bromobenzoic acid derivative (e.g., an ester). Formation of the Grignard reagent followed by reaction with formaldehyde or paraformaldehyde would install the hydroxymethyl group.[13][14][15] Subsequent etherification of the resulting alcohol with a methylating agent (e.g., methyl iodide) under basic conditions would yield the desired product after deprotection.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules.[3][16]
-
Scaffold for API Synthesis: The carboxylic acid group is a versatile functional handle for forming amide bonds with various amines or ester bonds with alcohols, enabling the construction of a wide range of molecular derivatives. This is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.
-
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the methoxymethyl substituent can be used to probe the steric and electronic requirements of a biological target. Its presence can influence the compound's solubility, metabolic stability, and binding interactions. By systematically replacing or modifying this group, chemists can fine-tune the pharmacological properties of a lead compound.[3]
-
Building Block for Bioactive Compounds: Benzoic acid derivatives are present in numerous compounds with demonstrated biological activity, including anti-inflammatory, analgesic, and anticancer agents.[4][16] this compound provides a reliable starting point for synthesizing novel analogues within these classes.
Conclusion
This compound is a key intermediate whose straightforward and high-yielding synthesis makes it an attractive component for complex molecule construction. Its dual functionality allows for sequential and orthogonal chemical modifications, a desirable trait for applications in medicinal chemistry and materials science. The protocols and data presented in this guide offer researchers a validated framework for the synthesis, characterization, and strategic implementation of this valuable compound in their research endeavors.
References
- 1. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. srinichem.com [srinichem.com]
- 4. preprints.org [preprints.org]
- 5. This compound | 67003-50-3 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]
- 8. prepchem.com [prepchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. nbinno.com [nbinno.com]
4-(Methoxymethyl)benzoic acid molecular weight
An In-depth Technical Guide to 4-(Methoxymethyl)benzoic Acid for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This compound (CAS No: 67003-50-3) is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its unique structural features—a carboxylic acid for derivatization, a stable methoxymethyl ether, and an aromatic scaffold—make it a valuable building block in the design and synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, analytical characterization, and potential applications, with a focus on its relevance to drug development professionals.
Core Physicochemical & Structural Properties
This compound is a solid at room temperature.[1] Its molecular structure and fundamental properties are the basis for its utility in chemical synthesis. The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carboxylic and ether oxygens) influences its solubility and crystal packing.[2]
Key Identifiers and Properties
The essential physicochemical data for this compound are summarized below. This information is critical for reaction planning, safety assessment, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [2][3][4][5] |
| Molecular Weight | 166.17 g/mol | [3][4][5] |
| Monoisotopic Mass | 166.062994177 Da | [3] |
| CAS Number | 67003-50-3 | [1][3][4][6] |
| IUPAC Name | This compound | [1][3] |
| Physical Form | Solid | [1][5] |
| Melting Point | ~123 °C | [6] |
| Boiling Point | 281.8 ± 23.0 °C (Predicted) | [6] |
| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [6] |
| InChI Key | OORFINRYBCDBEN-UHFFFAOYSA-N | [1][3][5] |
| Canonical SMILES | COCC1=CC=C(C=C1)C(=O)O | [1][5] |
Molecular Structure
The structure of this compound features a para-substituted benzene ring, which provides a rigid scaffold for building more complex architectures.
Caption: 2D structure of this compound.
Synthesis Methodologies
The synthesis of this compound is readily achievable in a laboratory setting. The most common and reliable method involves a nucleophilic substitution reaction, a cornerstone of organic chemistry.
Primary Synthesis Route: Nucleophilic Substitution (Sₙ2)
This protocol utilizes 4-bromomethylbenzoic acid as the starting material and methanol as both the reagent and solvent. The reaction proceeds via an Sₙ2 mechanism, where methoxide acts as the nucleophile.[7][8] The electron-withdrawing nature of the carboxylic acid group on the aromatic ring helps to stabilize the transition state, favoring this pathway.[8]
Reaction: 4-Bromomethylbenzoic acid is treated with a methanolic solution of potassium hydroxide (KOH) to generate the methoxide nucleophile, which then displaces the bromide.[7]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Reagent Preparation: Dissolve 1.1 g of potassium hydroxide (KOH) in 25 mL of methanol in a 100 mL round-bottomed flask equipped with a magnetic stir bar.[7]
-
Addition of Starting Material: To this solution, add 1.1 g of 4-bromomethylbenzoic acid.[7]
-
Reflux: Attach a reflux condenser and gently boil the mixture for 45-60 minutes. The reaction time begins once the mixture starts boiling.[7]
-
Work-up:
-
Cool the flask to room temperature and remove the solvent (methanol) using a rotary evaporator.[7]
-
Dissolve the resulting solid residue in 30 mL of deionized water.[7]
-
Acidify the aqueous solution with dilute hydrochloric acid (HCl) until it is acidic to pH paper. This protonates the carboxylate, causing the product to precipitate.[7]
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.[7]
-
Wash the solid with two 15 mL portions of hexane to remove non-polar impurities.[7]
-
For higher purity, recrystallize the crude product from hot deionized water.[7]
-
Collect the purified crystals by filtration and dry them thoroughly under vacuum.
-
Alternative Synthesis Route
An alternative synthesis starts from the more readily available 4-hydroxybenzoic acid. This multi-step process involves protecting the phenol as a methoxymethyl (MOM) ether, followed by hydrolysis of the resulting ester.[9]
Analytical Characterization
To ensure the identity, purity, and quality of synthesized this compound, a combination of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most definitive method for structural confirmation. Expected signals include: a singlet for the methoxy (-OCH₃) protons (~3.3-3.5 ppm), a singlet for the methylene (-CH₂-) protons (~4.4-4.6 ppm), two doublets in the aromatic region for the para-substituted ring (~7.4-8.1 ppm), and a broad singlet for the carboxylic acid (-COOH) proton (>10 ppm).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic absorption bands would be observed for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680-1710 cm⁻¹), the C-O ether stretch (~1080-1150 cm⁻¹), and aromatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. An ESI-MS in negative mode would be expected to show a peak at m/z 165, corresponding to the deprotonated molecule [M-H]⁻.
-
Melting Point Analysis: A sharp melting point range close to the literature value (~123 °C) is a strong indicator of high purity.[6]
Applications in Drug Development and Research
Benzoic acid and its derivatives are ubiquitous in the pharmaceutical industry, serving as preservatives, antifungal agents, and crucial intermediates for more complex APIs.[10] While specific applications for this compound are less documented than for its close analog, 4-methoxybenzoic acid, its structure makes it a highly valuable and strategic building block.
Role as a Synthetic Intermediate
The true value of this compound lies in its utility as a scaffold. The carboxylic acid group is a versatile handle for various chemical transformations.
Caption: Synthetic utility of this compound.
-
API Synthesis: Like other benzoic acid derivatives, it can serve as a precursor in the synthesis of anti-inflammatory and analgesic drug molecules.[11][12] The methoxymethyl group provides a more stable, less electronically active alternative to the simple methoxy group found in p-anisic acid, which can be advantageous in multi-step syntheses by preventing unwanted side reactions.
-
Medicinal Chemistry: In structure-activity relationship (SAR) studies, the methoxymethyl group can be used to probe steric and electronic requirements in a receptor's binding pocket. It acts as a bioisostere for other functional groups, allowing chemists to fine-tune a lead compound's pharmacological properties.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
The signal word is "Warning".[3][5]
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
Keep away from strong oxidizing agents.[13]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its straightforward synthesis, well-defined structure, and reactive functional groups make it an excellent building block for creating novel and complex molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic utility allows scientists to effectively and safely incorporate this compound into their research and development workflows.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 67003-50-3 [chemicalbook.com]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. rsc.org [rsc.org]
- 9. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]
- 10. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. srinichem.com [srinichem.com]
- 13. fishersci.com [fishersci.com]
4-(Methoxymethyl)benzoic acid melting point
An In-depth Technical Guide to the Melting Point of 4-(Methoxymethyl)benzoic Acid
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the melting point of this compound (CAS No: 67003-50-3), a critical physical property for researchers, scientists, and drug development professionals. Beyond simply stating a value, we will explore the scientific principles underpinning accurate melting point determination, present a robust experimental protocol, and discuss the causality behind key procedural choices to ensure data integrity.
Introduction: The Significance of a Melting Point
This compound is a benzoic acid derivative used as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its fundamental physical properties, such as melting point, are the first line of assessment for identity and purity.
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[2] For a pure, crystalline organic compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This characteristic "sharp" melting point serves as a reliable criterion for identification. Conversely, the presence of impurities disrupts the crystal lattice, causing a depression of the melting point and a broadening of the melting range.[3][4] Therefore, an accurate melting point determination is not merely a data point; it is a crucial indicator of material purity and consistency, which is paramount in research and drug development.
Reported Melting Point Data for this compound
A review of chemical supplier databases and computational predictions reveals some variance in the reported melting point for this compound. It is essential for researchers to be aware of these differences and to rely on experimentally verified data.
| Source | Reported Melting Point (°C) | Method |
| ChemicalBook | 123 °C | Experimental |
| Guidechem | 123 °C | Experimental |
| Chemchart | 87.05 °C | Predicted (EPI Suite) |
The consensus from experimental data sources indicates a melting point of approximately 123 °C .[1][5] The lower value of 87.05 °C is derived from a computational prediction and should be regarded with caution, as such models can have significant error margins compared to empirical measurement.[6] Discrepancies in experimental values can often be traced to variations in sample purity or experimental technique.
Core Principles for Accurate Melting Point Determination
Achieving an accurate and reproducible melting point measurement is contingent on two pillars: the intrinsic purity of the sample and the integrity of the experimental technique.[7]
Intrinsic Factors: The Role of Purity
The most significant factor affecting a substance's melting point is its chemical purity.[7] Impurities introduce defects into the crystal lattice, which weakens the intermolecular forces holding the solid together.[4] Consequently, less thermal energy is required to overcome these forces, resulting in a melting point depression . As the pure component begins to melt, the impurities become more concentrated in the remaining solid, further depressing the melting point of what is left. This leads to a broadened melting range , a classic indicator of an impure sample.[7] A sharp melting range (≤ 2°C) is a strong indication of high purity.[3]
Extrinsic Factors: The Criticality of Experimental Technique
Even with a pure sample, flawed methodology can yield inaccurate results.[7] Key technical aspects include:
-
Heating Rate: This is the most common source of experimental error.[7] If the sample is heated too quickly, the thermometer reading will lag behind the actual temperature of the heating block and the sample. This thermal lag results in an artificially high and broad melting range. A slow heating rate of 1-2°C per minute is crucial for ensuring thermal equilibrium between the sample, the apparatus, and the thermometer.
-
Sample Preparation: The sample must be completely dry, as residual solvent will act as an impurity.[8] It should be finely powdered to ensure uniform heat distribution and packed tightly into the capillary tube to a height of 1-2 mm.[3][9] Insufficient or excessive sample can lead to observational errors.
-
Apparatus Calibration: Laboratory thermometers and automated melting point apparatus can have inaccuracies.[3] Regular calibration using certified melting point standards with known, sharp melting points is essential for ensuring the trustworthiness of the measurements.
A Self-Validating Protocol for Melting Point Determination
The following protocol, based on the capillary method, is designed as a self-validating system.[10] Consistency across multiple, careful measurements provides a high degree of confidence in the final reported value.
Experimental Protocol
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample under a vacuum.
-
Place a small amount of the solid on a clean, dry watch glass.
-
Crush the sample into a fine, uniform powder using a spatula or mortar and pestle.[3]
-
-
Capillary Tube Loading:
-
Obtain a glass capillary tube sealed at one end.
-
Press the open end of the tube into the powdered sample until a small amount enters the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[8]
-
Alternatively, drop the tube through a long, narrow glass tube onto the benchtop to pack the solid tightly.
-
Repeat until the sample is packed to a height of 1-2 mm.
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[8]
-
Rapid Determination (if melting point is unknown): Heat the sample rapidly to get an approximate melting point. This provides a target range for the subsequent, more accurate measurements.[3]
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[8]
-
Begin heating at a slow, controlled rate of 1-2°C per minute.
-
Observe the sample closely through the magnified viewfinder.
-
-
Recording the Melting Range:
-
Validation and Repetition:
-
Perform at least two careful determinations. Consistent values confirm the accuracy of the measurement. If results are inconsistent, re-evaluate sample preparation and technique.
-
Workflow Visualization
The following diagram illustrates the logical workflow for obtaining a reliable melting point measurement.
Caption: Workflow for Accurate Melting Point Determination.
Conclusion
The experimentally determined melting point of pure this compound is consistently reported as 123 °C . Deviations from this value, particularly a depressed and broadened melting range, are strong indicators of impurities. Adherence to a meticulous experimental protocol, characterized by proper sample preparation and a slow, controlled heating rate, is non-negotiable for generating trustworthy and reproducible data. For professionals in research and drug development, the accurate determination of this fundamental physical property is the first critical step in validating the identity and ensuring the quality of this important synthetic building block.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pennwest.edu [pennwest.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. sciencing.com [sciencing.com]
- 5. This compound | 67003-50-3 [chemicalbook.com]
- 6. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. westlab.com [westlab.com]
An In-depth Technical Guide to the Solubility of 4-(Methoxymethyl)benzoic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(methoxymethyl)benzoic acid, a key consideration for researchers, scientists, and professionals in drug development and chemical synthesis. Recognizing the limited availability of extensive public data on this specific compound, this document synthesizes known physicochemical properties, theoretical solubility principles, and data from structural analogs to predict its behavior. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate the critical data needed for their work.
Introduction: The Critical Role of Solubility
This compound, with its unique structural features, presents both opportunities and challenges in formulation and application. Its solubility, a fundamental physicochemical property, dictates its bioavailability, reaction kinetics, and purification strategies.[1] Understanding how this molecule interacts with different organic solvents is paramount for controlling its behavior in solution, from early-stage drug discovery to process chemistry. This guide serves to bridge the current knowledge gap by providing a robust framework for approaching the solubility of this compound.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the foundation for predicting its solubility. Key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 67003-50-3 | [2] |
| Predicted Water Solubility | 3307.8 mg/L | [3] |
| Known Qualitative Solubility | Slightly soluble in Chloroform and DMSO | [4] |
The structure of this compound, featuring a carboxylic acid group, a phenyl ring, and a methoxymethyl ether group, suggests a molecule with both polar and non-polar characteristics. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the ether group primarily acts as a hydrogen bond acceptor. These features are central to its interactions with various solvents.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.
Key Influencing Factors:
-
Polarity: The polarity of the solvent will significantly impact its ability to solvate the different parts of the this compound molecule. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the carboxylic acid and ether groups. Polar aprotic solvents (e.g., acetone, DMSO) can interact via dipole-dipole interactions. Non-polar solvents (e.g., toluene) will primarily interact with the phenyl ring through van der Waals forces.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the ether oxygen is a hydrogen bond acceptor. Solvents capable of hydrogen bonding are expected to be effective at dissolving this compound.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[6] This relationship is crucial for processes like recrystallization.
Below is a diagram illustrating the key potential intermolecular interactions between this compound and different solvent types.
Caption: Intermolecular interactions governing solubility.
Solubility Profile: Known Data and Analog Comparison
As previously noted, quantitative solubility data for this compound is sparse. The available information indicates it is slightly soluble in chloroform and dimethyl sulfoxide (DMSO).[4] A predicted aqueous solubility is 3307.8 mg/L.[3]
To provide a more concrete illustration of expected solubility trends, we can examine the experimentally determined solubility of a close structural analog, 4-methoxybenzoic acid . This compound differs only by the substitution of a methoxymethyl group with a methoxy group. The following table summarizes the mole fraction solubility (x) of 4-methoxybenzoic acid in a range of organic solvents at various temperatures.
Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Organic Solvents [6]
| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | Acetone | 2-Butanone | Cyclohexanone | Toluene |
| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.2831 | 0.2452 | 0.2631 | 0.0384 |
| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.3223 | 0.2813 | 0.3019 | 0.0469 |
| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.3667 | 0.3221 | 0.3458 | 0.0572 |
| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.4168 | 0.3681 | 0.3953 | 0.0694 |
| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.4731 | 0.4198 | 0.4509 | 0.0841 |
| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.5362 | 0.4777 | 0.5133 | 0.1015 |
| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.6067 | 0.5424 | 0.5830 | 0.1221 |
| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.6851 | 0.6145 | 0.6608 | 0.1466 |
| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.7721 | 0.6946 | 0.7475 | 0.1754 |
| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.8683 | 0.7834 | 0.8439 | 0.2094 |
Analysis of Analog Data: The data for 4-methoxybenzoic acid shows high solubility in polar aprotic (ketones) and polar protic (alcohols) solvents, and lower solubility in a less polar solvent like toluene. This aligns with theoretical principles. It is anticipated that this compound will follow similar trends, though absolute solubility values will differ due to the larger, more flexible, and slightly more polar methoxymethyl group.
Experimental Protocol: A Self-Validating System for Solubility Determination
The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of this compound. This method, when coupled with a validated analytical technique like High-Performance Liquid Chromatography (HPLC), provides highly accurate and reproducible data.
Materials and Equipment
-
Solute: High-purity (>99%) this compound
-
Solvents: HPLC-grade organic solvents of interest
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.
-
Accurately add a known volume or mass of the chosen organic solvent to the vial.
-
Securely cap the vial and place it in a thermostatic shaker set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution gravimetrically with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis of Solute Concentration (HPLC Method):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample into the HPLC system under the same conditions as the standards.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. The solubility can then be expressed in various units, such as mg/mL, g/100g of solvent, or molality.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for solubility determination.
Conclusion
While comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not yet widely published, a strong predictive framework can be established based on its molecular structure and data from close analogs like 4-methoxybenzoic acid. It is expected to exhibit good solubility in polar solvents, particularly those capable of hydrogen bonding, with solubility increasing with temperature. For drug development professionals and researchers, the empirical determination of this property is non-negotiable. The detailed shake-flask protocol provided in this guide offers a robust, self-validating method to generate the high-quality, reproducible solubility data essential for advancing scientific and developmental objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. This compound | 67003-50-3 [chemicalbook.com]
- 5. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Collection - Solubility Determination and Data Correlation of 4âMethoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
An In-depth Technical Guide to 4-(Methoxymethyl)benzoic Acid for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful development of novel molecules with desired properties. Among the vast array of available synthons, substituted benzoic acids represent a privileged scaffold due to their synthetic versatility and their prevalence in biologically active compounds and functional materials. This guide provides a comprehensive technical overview of 4-(methoxymethyl)benzoic acid, a key intermediate whose unique structural features make it a valuable component in organic synthesis, particularly within the realm of drug discovery and development. We will delve into its precise chemical identity, physicochemical properties, robust synthetic protocols, and analytical characterization, all grounded in established scientific principles and supported by authoritative references.
IUPAC Nomenclature and Structural Elucidation
The formal identification of a chemical entity is governed by the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). For the compound , the IUPAC name is This compound .[1]
This name is derived according to the following IUPAC rules for substituted benzene derivatives:
-
Principal Functional Group: The carboxylic acid (-COOH) group has higher priority than the ether functionality and the alkyl chain. Therefore, the parent name is "benzoic acid".[2][3]
-
Numbering: The carbon atom of the benzene ring to which the carboxylic acid group is attached is designated as position 1.
-
Substituent Identification and Location: The substituent at position 4 is a methyl group attached to the benzene ring via an oxygen atom, which is itself attached to a methylene (-CH2-) bridge. This -CH2OCH3 group is named "methoxymethyl".
-
Final Assembly: Combining these elements, the full IUPAC name becomes this compound.
The chemical structure is as follows:
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and chemical properties is critical for its handling, reaction setup, and purification. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 67003-50-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 166.17 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 111-113 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 298.57 °C | --INVALID-LINK--[4] |
| Water Solubility (Predicted) | 3307.8 mg/L | --INVALID-LINK--[4] |
| XLogP3 (Predicted) | 1.5 | --INVALID-LINK--[1] |
Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis Methodologies
The synthesis of this compound can be approached through several routes. A common and reliable method, suitable for laboratory scale, involves a two-step process starting from p-toluic acid. This process first involves the radical bromination of the methyl group, followed by a nucleophilic substitution with methoxide.
Synthesis from p-Toluic Acid via 4-(Bromomethyl)benzoic Acid
This synthetic pathway is advantageous due to the commercial availability of the starting material, p-toluic acid, and the relatively straightforward reaction conditions.
Caption: General workflow for the synthesis of this compound from p-toluic acid.
Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid
This step involves a free radical bromination of the benzylic methyl group of p-toluic acid. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it is safer and easier to handle than elemental bromine. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction.
-
Causality of Experimental Choices: The use of a non-polar solvent like carbon tetrachloride or chlorobenzene is crucial to facilitate the radical chain reaction and to dissolve the starting material. The reaction is typically carried out under reflux to provide the necessary thermal energy for the homolytic cleavage of the initiator and propagation of the radical chain.
Step 2: Synthesis of this compound via Nucleophilic Substitution
The second step is a classic Williamson ether synthesis, a nucleophilic substitution reaction (SN2). The benzylic bromide, 4-(bromomethyl)benzoic acid, is an excellent substrate for SN2 reactions due to the stability of the transition state. The nucleophile is the methoxide ion (CH₃O⁻), which can be generated in situ from methanol using a strong base like potassium hydroxide or by using commercially available sodium methoxide.
-
Causality of Experimental Choices: Methanol serves as both the solvent and the source of the methoxide nucleophile. The reaction is heated to reflux to increase the reaction rate. The electron-withdrawing carboxylic acid group on the aromatic ring further activates the benzylic position towards nucleophilic attack, facilitating the SN2 mechanism.
Detailed Experimental Protocol
The following protocol is a self-validating system, where successful synthesis can be monitored by thin-layer chromatography (TLC) and the final product identity and purity are confirmed by the analytical methods described in the subsequent section.
Materials and Equipment:
-
4-(Bromomethyl)benzoic acid
-
Potassium hydroxide (KOH)
-
Methanol (anhydrous)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter flask
-
pH paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 g of potassium hydroxide in 25 mL of methanol.
-
Addition of Starting Material: To this solution, add 1.1 g of 4-(bromomethyl)benzoic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil for 45 minutes. The reaction time begins once the mixture starts boiling.
-
Workup - Solvent Removal: After the reflux period, allow the flask to cool to room temperature. Remove the methanol using a rotary evaporator.
-
Workup - Dissolution and Acidification: Dissolve the resulting solid residue in 30 mL of deionized water. Carefully add dilute hydrochloric acid dropwise until the solution is acidic to pH paper. This will precipitate the this compound.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification - Washing: Wash the solid with two 15 mL portions of hexane to remove any non-polar impurities.
-
Purification - Recrystallization: Recrystallize the crude product from deionized water.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly under vacuum.
-
Characterization: Record the final weight, calculate the percent yield, and determine the melting point. Confirm the structure using the analytical techniques outlined below.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Table of Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methoxy protons (~3.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), two doublets for the aromatic protons (~7.4 and 8.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Signals for the methoxy carbon (~58 ppm), the benzylic methylene carbon (~73 ppm), the aromatic carbons (including the quaternary carbons), and the carboxylic acid carbonyl carbon (~172 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), C-O stretching bands for the ether (~1100 cm⁻¹), and aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 166. A prominent fragment may be observed corresponding to the loss of the methoxy group (M-31). |
| Melting Point | A sharp melting point in the range of 111-113 °C indicates high purity. |
Applications in Drug Development and Research
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates. They are often utilized for their ability to engage in hydrogen bonding and for their favorable pharmacokinetic properties.
While this compound is primarily a synthetic intermediate, its structural motif is of significant interest. The methoxymethyl group can act as a lipophilic spacer and a potential hydrogen bond acceptor. Its derivatives have been explored in various therapeutic areas. For instance, heterocyclic derivatives incorporating the 4-(methoxymethyl)benzoyl moiety have been investigated as potential therapeutic agents.
A notable example is its use as a building block in the synthesis of more complex molecules. For example, a patent describes a heterocyclic derivative containing a 2-(methoxymethyl)-1H-benzimidazole-4-carboxamide core, where the synthesis could conceivably start from a derivative of this compound, for use as a pharmaceutical drug. This highlights its role as a precursor to novel chemical entities with potential therapeutic applications.
The broader class of alkoxy-substituted benzoic acids, such as 4-methoxybenzoic acid (p-anisic acid), are well-established intermediates in the synthesis of pharmaceuticals like the anti-inflammatory drug indomethacin.[2] While not a direct analogue, the synthetic utility of this compound follows similar principles, offering a unique substitution pattern for the exploration of new chemical space in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation, well-defined chemical properties, and potential for incorporation into more complex, biologically active molecules make it a compound of interest for researchers in both academic and industrial settings, particularly those focused on drug development. This guide has provided a detailed, technically grounded overview to facilitate its synthesis, characterization, and application in the laboratory.
References
- 1. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
4-(Methoxymethyl)benzoic acid synthesis from p-toluic acid
An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)benzoic Acid from p-Toluic Acid
Introduction
This compound is a valuable bifunctional molecule utilized as a key building block in the synthesis of pharmaceuticals and advanced materials. Its structure, incorporating both a carboxylic acid and a methoxymethyl group on a benzene ring, offers versatile handles for further chemical modification. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, p-toluic acid.
The synthesis is efficiently executed in a two-step sequence:
-
Free-Radical Bromination: The benzylic methyl group of p-toluic acid is selectively halogenated to yield the intermediate, 4-(bromomethyl)benzoic acid.
-
Nucleophilic Substitution: The bromide is subsequently displaced by a methoxide nucleophile via a Williamson ether synthesis to afford the final product.
This document, intended for researchers and drug development professionals, elucidates the underlying chemical principles, provides detailed, self-validating experimental protocols, and emphasizes the safety and causality behind each procedural step.
Part 1: Synthesis of 4-(Bromomethyl)benzoic Acid via Free-Radical Bromination
The initial step involves the selective bromination of the benzylic carbon of p-toluic acid. This transformation leverages a free-radical chain reaction, a cornerstone of organic synthesis for functionalizing otherwise unreactive C-H bonds.
Principle and Mechanism
Benzylic C-H bonds are significantly weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical. This inherent reactivity allows for selective halogenation at this position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, serving as a source of a low, constant concentration of bromine (Br₂) in solution, which minimizes competitive electrophilic aromatic substitution on the benzene ring.[1][2][3] The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[1][4]
The reaction proceeds via a well-established radical chain mechanism:[5][6]
-
Initiation: The initiator (e.g., benzoyl peroxide) thermally decomposes to form radicals. These radicals then react with HBr present in trace amounts to generate the bromine radical (Br•) that propagates the chain.
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of p-toluic acid to form a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the product, 4-(bromomethyl)benzoic acid, and regenerate a bromine radical.
-
Termination: The reaction is terminated by the combination of any two radical species.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. 4-Bromomethylbenzoic acid | 6232-88-8 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solved Write the mechanism for a substituted aromatic | Chegg.com [chegg.com]
An In-depth Technical Guide to the Spectroscopic Data of 4-(Methoxymethyl)benzoic Acid
Introduction
4-(Methoxymethyl)benzoic acid is a disubstituted aromatic carboxylic acid with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol [1]. Its structure, featuring a carboxylic acid group and a methoxymethyl group at the para position of a benzene ring, makes it a molecule of interest in various fields of chemical synthesis, including medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for its application and for ensuring the purity and identity of synthesized batches. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecule's functional groups, connectivity, and overall architecture.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide will leverage data from analogous compounds and fundamental spectroscopic principles to provide a robust and scientifically grounded interpretation of its expected spectral features. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify, characterize, and utilize this compound in their work.
Molecular Structure
Caption: Molecular structure of this compound.
I. Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Experimental Protocol: Acquiring the IR Spectrum
A standard method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet method.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the solid sample (typically 1-2 mg) is finely ground with anhydrous KBr (about 100-200 mg) in an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed under high pressure (several tons) in a pellet press to form a thin, transparent disc.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid, aromatic, and ether functionalities. The interpretation is based on established correlation tables and comparison with the spectra of similar compounds like benzoic acid and its derivatives[2][3][4].
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1680 | Strong |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak |
| Aromatic Ring | C=C stretch | 1625 - 1475 | Medium to Weak |
| Methylene (-CH₂-) | C-H stretch | 2950 - 2850 | Medium |
| Ether (-O-CH₃) | C-O stretch | 1150 - 1085 | Strong |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |
| Aromatic Ring | C-H out-of-plane bend | 860 - 800 | Strong |
Causality Behind Expected Peaks:
-
O-H Stretch (Carboxylic Acid): The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band that often extends from 3300 to 2500 cm⁻¹[2]. This broadness is a direct result of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers.
-
C=O Stretch (Carboxylic Acid): The carbonyl group of an aromatic carboxylic acid typically absorbs in the 1700-1680 cm⁻¹ region[2]. Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic carboxylic acid.
-
Aromatic C-H and C=C Stretches: The presence of the benzene ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1625-1475 cm⁻¹ range.
-
Aliphatic C-H Stretches: The methoxymethyl group (-CH₂-O-CH₃) will exhibit C-H stretching vibrations in the 2950-2850 cm⁻¹ region.
-
C-O Stretches: Two distinct C-O stretching bands are expected. A strong band between 1320-1210 cm⁻¹ is characteristic of the C-O bond in the carboxylic acid group, while another strong absorption, typical for ethers, is expected around 1150-1085 cm⁻¹ for the C-O-C linkage of the methoxymethyl group.
-
Aromatic C-H Out-of-Plane Bending: For a 1,4-disubstituted (para) benzene ring, a strong absorption band is expected in the 860-800 cm⁻¹ region due to the out-of-plane bending of the two adjacent hydrogen atoms on the ring.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their relationships.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, usually tetramethylsilane (TMS), is added.
-
Spectral Acquisition: The NMR tube is placed in the spectrometer, and the spectrum is acquired. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, the methylene protons, and the methyl protons. The predicted chemical shifts are based on the analysis of similar substituted benzoic acids[5][6][7].
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic (Ha) | ~8.0 | Doublet | 2H |
| Aromatic (Hb) | ~7.4 | Doublet | 2H |
| Methylene (-CH₂-) | ~4.5 | Singlet | 2H |
| Methyl (-OCH₃) | ~3.4 | Singlet | 3H |
digraph "1H_NMR_Structure" {
graph [fontname="Arial", fontsize=12, label="Figure 2. Proton environments in this compound", labelloc=b, labeljust=c];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];
C1 [label="C"];
C2 [label="CH (Hb)"];
C3 [label="CH (Ha)"];
C4 [label="C"];
C5 [label="CH (Ha)"];
C6 [label="CH (Hb)"];
C7 [label="C", pos="3,0!"];
O1 [label="O", pos="3.5,0.5!"];
O2 [label="OH", pos="3.5,-0.5!"];
C8 [label="CH2", pos="-1.5,0!"];
O3 [label="O", pos="-2.5,0!"];
C9 [label="CH3", pos="-3.5,0!"];
C1 -- C2 [dir=none];
C2 -- C3 [dir=none];
C3 -- C4 [dir=none];
C4 -- C5 [dir=none];
C5 -- C6 [dir=none];
C6 -- C1 [dir=none];
C1 -- C7;
C7 -- O1 [style=double];
C7 -- O2;
C4 -- C8;
C8 -- O3;
O3 -- C9;
}```
Caption: Labeled protons for ¹H NMR analysis.
Causality Behind Predicted ¹H NMR Signals:
- Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (10-13 ppm). Its broadness is due to hydrogen bonding and exchange with trace amounts of water.
- Aromatic Protons: The benzene ring has two sets of chemically equivalent protons due to the molecule's symmetry. The protons ortho to the electron-withdrawing carboxylic acid group (Ha) are expected to be more deshielded and appear at a lower field (~8.0 ppm) than the protons ortho to the electron-donating methoxymethyl group (Hb) (~7.4 ppm). Both signals will appear as doublets due to coupling with their adjacent proton.
- Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are deshielded by the adjacent oxygen and the aromatic ring, appearing as a singlet around 4.5 ppm.
- Methyl Protons (-OCH₃): The three protons of the methyl group are also chemically equivalent and are deshielded by the adjacent oxygen atom, resulting in a singlet at approximately 3.4 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in a molecule.
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
The sample preparation is similar to that for ¹H NMR. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum, resulting in a single line for each unique carbon atom.
Predicted ¹³C NMR Spectrum and Interpretation
Due to the molecule's symmetry, 7 distinct carbon signals are expected. The predicted chemical shifts are based on data from analogous compounds like benzoic acid and other substituted aromatics.
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)
~168
Aromatic (C-COOH)
~130
Aromatic (C-CH₂OCH₃)
~145
Aromatic (CH, ortho to -COOH)
~130
Aromatic (CH, ortho to -CH₂OCH₃)
~128
Methylene (-CH₂-)
~74
Methyl (-OCH₃)
~58
digraph "13C_NMR_Structure" {
graph [fontname="Arial", fontsize=12, label="Figure 3. Carbon environments in this compound", labelloc=b, labeljust=c];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];
C1 [label="C1"];
C2 [label="C2"];
C3 [label="C3"];
C4 [label="C4"];
C5 [label="C5"];
C6 [label="C6"];
C7 [label="C7", pos="3,0!"];
O1 [label="O", pos="3.5,0.5!"];
O2 [label="OH", pos="3.5,-0.5!"];
C8 [label="C8", pos="-1.5,0!"];
O3 [label="O", pos="-2.5,0!"];
C9 [label="C9", pos="-3.5,0!"];
C1 -- C2 [dir=none];
C2 -- C3 [dir=none];
C3 -- C4 [dir=none];
C4 -- C5 [dir=none];
C5 -- C6 [dir=none];
C6 -- C1 [dir=none];
C1 -- C7;
C7 -- O1 [style=double];
C7 -- O2;
C4 -- C8;
C8 -- O3;
O3 -- C9;
}
Caption: Labeled carbons for ¹³C NMR analysis.
Causality Behind Predicted ¹³C NMR Signals:
-
Carboxylic Carbon (C7): The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field, around 168 ppm.
-
Aromatic Carbons:
-
The ipso-carbon attached to the methoxymethyl group (C4) is expected to be the most deshielded of the ring carbons (~145 ppm) due to the electron-donating effect of the substituent.
-
The ipso-carbon attached to the carboxylic acid group (C1) will be around 130 ppm.
-
The carbons ortho to the carboxylic acid group (C2, C6) are expected around 130 ppm.
-
The carbons ortho to the methoxymethyl group (C3, C5) are expected to be the most shielded of the aromatic carbons, appearing around 128 ppm.
-
Aliphatic Carbons:
-
The methylene carbon (C8) is deshielded by the adjacent oxygen and the aromatic ring, appearing around 74 ppm.
-
The methyl carbon (C9) is deshielded by the adjacent oxygen and is expected around 58 ppm.
III. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.
Experimental Protocol: Acquiring the Mass Spectrum
A common method is Electron Ionization (EI) mass spectrometry.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions.
-
Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks. The predicted fragmentation pattern is based on the known fragmentation of benzoic acids and ethers.[8][9]
Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 166.
Key Fragmentation Pathways:
References
- 1. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. znaturforsch.com [znaturforsch.com]
- 5. rsc.org [rsc.org]
- 6. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]
- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Interpreting the Vibrational Landscape: A Guide to the Infrared Spectrum of 4-(Methoxymethyl)benzoic Acid
An In-Depth Technical Guide for Researchers
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of organic molecules. This guide provides a detailed analysis of the functional groups present in 4-(methoxymethyl)benzoic acid through the interpretation of its infrared spectrum. By dissecting the molecule into its constituent parts—a carboxylic acid, an ether, and a para-disubstituted aromatic ring—we will explore the characteristic vibrational frequencies and the molecular dynamics that give rise to them. This document is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for molecular characterization, offering both a theoretical framework and practical, field-proven insights into spectral acquisition and interpretation.
Molecular Structure and Functional Group Analysis
This compound (C₉H₁₀O₃) is a trifunctional organic compound.[1][2] A comprehensive analysis of its IR spectrum requires a systematic examination of the vibrational modes associated with each of its functional components:
-
Carboxylic Acid (-COOH): This group is a primary contributor to the IR spectrum, characterized by highly distinctive and intense absorption bands. Its spectral features are profoundly influenced by strong intermolecular hydrogen bonding, which leads to the formation of stable cyclic dimers in the solid state.[3]
-
Ether Linkage (-CH₂-O-CH₃): The molecule contains a methoxymethyl group, which is an alkyl ether. The C-O-C linkage gives rise to strong, characteristic stretching vibrations.
-
Para-Disubstituted Benzene Ring: The 1,4-substitution pattern on the aromatic ring produces a distinct set of absorption bands related to C-H and C=C vibrations, including diagnostically significant out-of-plane bending modes.[4][5]
The Theoretical Basis of Infrared Absorption
Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption results in an excited vibrational state, creating a peak in the IR spectrum. The position of the peak (wavenumber, cm⁻¹), its intensity (strong, medium, weak), and its shape (broad, sharp) provide a detailed fingerprint of the molecule's functional groups.[6]
Detailed Spectral Interpretation of this compound
The IR spectrum of this compound is a superposition of the absorptions from its individual functional groups. The following sections break down the expected peaks.
Carboxylic Acid Vibrations
The carboxylic acid group provides the most recognizable features in the spectrum. In the solid state, molecules of this compound will exist predominantly as hydrogen-bonded dimers.[3][7] This dimerization is the primary cause for the characteristic broadness of the O-H stretching band.[8]
-
O–H Stretching: One of the most striking features is an exceptionally broad and intense absorption band appearing from approximately 2500 to 3300 cm⁻¹ .[7][9] This broadness is a direct consequence of the strong hydrogen bonding in the dimeric structure. This band is often so wide that it can overlap and obscure the C-H stretching vibrations in the same region.[7][8]
-
C=O (Carbonyl) Stretching: A very strong and sharp absorption peak is expected for the carbonyl group. For aromatic carboxylic acids existing as dimers, this peak typically appears in the range of 1680 to 1710 cm⁻¹ .[3][9] The conjugation of the carbonyl group with the benzene ring slightly lowers its frequency compared to saturated carboxylic acids.[3][10]
-
C–O Stretching: The stretching vibration of the carbon-oxygen single bond in the carboxyl group results in a medium to strong band between 1210 and 1320 cm⁻¹ .[3]
-
O–H Out-of-Plane Bending: A broad, medium-intensity peak associated with the out-of-plane bending of the O-H group is typically observed around 900-960 cm⁻¹ . This is another feature characteristic of a dimeric carboxylic acid.[3]
Ether and Alkyl Vibrations
The methoxymethyl substituent introduces absorptions from the ether linkage and aliphatic C-H bonds.
-
C-O-C Stretching: Aliphatic ethers exhibit a strong C-O stretching band between 1000 and 1300 cm⁻¹.[11] For the -CH₂-O-CH₃ group, a strong, prominent C-O-C asymmetric stretching vibration is expected around 1140 to 1070 cm⁻¹ .[12][13]
-
Aliphatic C–H Stretching: The methyl (-CH₃) and methylene (-CH₂) groups will show stretching vibrations just below 3000 cm⁻¹. These peaks typically appear in the 2850 to 2960 cm⁻¹ range and may be seen as sharper peaks superimposed on the broad O-H absorption from the carboxylic acid.[11]
Aromatic Ring Vibrations
The para-substituted benzene ring has several characteristic absorption bands.
-
Aromatic C–H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the range of 3000 to 3100 cm⁻¹ . They are usually of weak to medium intensity.
-
Aromatic C=C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to multiple bands of variable intensity in the 1450 to 1600 cm⁻¹ region. Often, two distinct peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹.
-
C–H Out-of-Plane (o.o.p.) Bending: This region is highly diagnostic for the substitution pattern on the benzene ring. For a para- (1,4-) disubstituted ring, a strong absorption peak is expected in the range of 790 to 860 cm⁻¹ .[4] This peak arises from the synchronous wagging of the four adjacent C-H bonds on the ring.
-
Overtone/Combination Bands: Weak, but often sharp, bands can appear in the 1650 to 2000 cm⁻¹ region. The pattern of these bands can also be indicative of the benzene ring's substitution pattern.[5][14]
Data Summary Table
The expected IR absorption bands for this compound are summarized below.
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Shape |
| 3300 - 2500 | Carboxylic Acid: O–H Stretch (H-bonded) | Strong, Very Broad |
| 3100 - 3000 | Aromatic Ring: C–H Stretch | Weak to Medium, Sharp |
| 2960 - 2850 | Alkyl (CH₂, CH₃): C–H Stretch | Medium, Sharp |
| 1710 - 1680 | Carboxylic Acid: C=O Stretch (Conjugated) | Strong, Sharp |
| 1600 - 1450 | Aromatic Ring: C=C Ring Stretch | Medium to Weak, Sharp |
| 1320 - 1210 | Carboxylic Acid: C–O Stretch | Medium to Strong |
| 1140 - 1070 | Ether: C–O–C Asymmetric Stretch | Strong |
| 960 - 900 | Carboxylic Acid: O–H Out-of-Plane Bend | Medium, Broad |
| 860 - 790 | Aromatic Ring: C–H Out-of-Plane Bend | Strong, Sharp |
Experimental Protocol: Solid-State FTIR via KBr Pellet Method
The potassium bromide (KBr) pellet method is a fundamental and widely used technique for acquiring high-quality IR spectra of solid samples.[15] The principle relies on dispersing the solid analyte in a matrix of IR-transparent KBr and compressing the mixture into a thin, transparent disc.[16]
Required Equipment and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Pellet press die assembly (e.g., 13 mm diameter)
-
Hydraulic press (capable of ~8-10 tons of force)
-
Analytical balance (4-place)
-
Drying oven or vacuum oven
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
This compound sample
Step-by-Step Methodology
-
Preparation of KBr: Dry the spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove absorbed moisture, which can cause interfering O-H bands in the spectrum.[17][18] Store the dried KBr in a desiccator.
-
Sample Weighing: On an analytical balance, accurately weigh approximately 1-2 mg of the this compound sample and 150-250 mg of the dried KBr powder.[18][19] The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Grinding and Mixing: Transfer the weighed sample and KBr to a clean, dry agate mortar.[15] Grind the two components together thoroughly with the pestle for several minutes. The goal is to reduce the particle size of the sample and create a homogenous, fine powder.[16]
-
Loading the Die: Carefully transfer the powdered mixture into the sleeve of the pellet die assembly. Distribute the powder evenly across the bottom surface of the die.
-
Pressing the Pellet: Place the die assembly into the hydraulic press. Apply a force of approximately 8-10 tons for several minutes.[17][18] This high pressure causes the KBr to become plastic and form a transparent or translucent pellet that encases the sample.[19]
-
Pellet Removal and Analysis: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be transparent and free of cracks. Mount the pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record a background spectrum with an empty sample compartment first. Then, place the KBr pellet in the beam path and acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Visualization of Workflows
Experimental Workflow Diagram
The following diagram illustrates the key steps in the KBr pellet preparation and analysis workflow.
Caption: KBr Pellet Preparation and FTIR Analysis Workflow.
Spectral Interpretation Logic
This diagram outlines the logical process of assigning observed spectral features to the functional groups of this compound.
Caption: Logic map for IR spectral feature assignment.
Conclusion
The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its structural identification. The key diagnostic features are the exceptionally broad O-H stretch and strong carbonyl absorption of the hydrogen-bonded carboxylic acid group, the strong C-O-C stretch of the ether, and the characteristic C-H out-of-plane bending mode confirming the para-substitution pattern of the aromatic ring. By understanding the origins of these vibrations and employing rigorous experimental technique, researchers can confidently use FTIR spectroscopy to characterize this molecule and ensure its identity and purity in various scientific and industrial applications.
References
- 1. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectra-analysis.com [spectra-analysis.com]
- 6. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. IR Spectrum: Aromatics [quimicaorganica.org]
- 15. shimadzu.com [shimadzu.com]
- 16. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 17. pelletpressdiesets.com [pelletpressdiesets.com]
- 18. azom.com [azom.com]
- 19. scienceijsar.com [scienceijsar.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Methoxymethyl)benzoic Acid
This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of 4-(methoxymethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with mechanistic insights to elucidate the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The causality behind fragmentation patterns and the logic for analytical method development are explained to provide a self-validating framework for experimental design.
Introduction: The Structural Significance of this compound
This compound is a bifunctional organic molecule featuring a carboxylic acid and a benzyl methyl ether moiety. Its structure presents an interesting case for mass spectrometric analysis, as the fragmentation can be initiated at either functional group, influenced by the ionization technique employed. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide will explore the predicted fragmentation pathways based on well-established principles for substituted benzoic acids and benzyl ethers.
Predicted Fragmentation under Electron Ionization (EI-MS)
Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. The molecular ion of this compound (C9H10O3) has a monoisotopic mass of 166.06 Da.
The fragmentation of aromatic compounds under EI is often directed by the stability of the resulting ions. For benzoic acids, a characteristic fragmentation involves the loss of the hydroxyl radical[1]. Aromatic ethers, on the other hand, can undergo cleavage at the C-O bond or rearrangements[2].
The proposed EI fragmentation pathway for this compound is initiated by the formation of the molecular ion (m/z 166). The primary fragmentation routes are expected to be:
-
Loss of a methoxy radical (•OCH3): Alpha-cleavage at the ether linkage can lead to the loss of a methoxy radical (31 Da), resulting in a stable benzylic cation at m/z 135 .
-
Loss of formaldehyde (CH2O): A rearrangement reaction can lead to the expulsion of a neutral formaldehyde molecule (30 Da), forming a radical cation at m/z 136 . This is a known fragmentation pathway for benzyl ethers.[3]
-
Loss of a hydroxyl radical (•OH): Similar to benzoic acid, the loss of the hydroxyl radical (17 Da) from the carboxylic acid group is a highly probable fragmentation, leading to the formation of a stable acylium ion at m/z 149 .[1] This ion is likely to be prominent.
-
Loss of the entire methoxymethyl group (•CH2OCH3): Cleavage of the bond between the aromatic ring and the methoxymethyl substituent would result in a fragment at m/z 121 , corresponding to the benzoyl cation. However, the formation of the acylium ion at m/z 149 is generally more favorable.
-
Formation of a tropylium-like ion: A study on methoxymethylene benzoate esters, which are structurally related, identified a unique and stable cation at m/z 133 resulting from the loss of the alkyl group from the ether followed by the loss of the ester alkoxy group as the corresponding alcohol.[4] A similar rearrangement in this compound could potentially lead to a highly stabilized ion.
Subsequent fragmentation of the primary ions is also anticipated. For instance, the acylium ion at m/z 149 can lose carbon monoxide (CO, 28 Da) to form an ion at m/z 121 . The benzylic cation at m/z 135 could undergo further rearrangements and fragmentation.
Table 1: Predicted Key Fragment Ions of this compound in EI-MS
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 166 | [C9H10O3]•+ | Molecular Ion |
| 149 | [C9H9O2]+ | [M - •OH]+ |
| 135 | [C8H7O2]+ | [M - •OCH3]+ |
| 136 | [C8H8O2]•+ | [M - CH2O]•+ |
| 121 | [C7H5O]+ | [M - •OH - CO]+ |
| 77 | [C6H5]+ | Phenyl cation from further fragmentation |
Diagram 1: Predicted EI Fragmentation Pathway
Caption: Predicted major EI fragmentation pathways for this compound.
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Negative Ion Mode ESI-MS/MS
For a carboxylic acid, negative ion mode is generally preferred due to the facile loss of a proton to form the stable carboxylate anion. The deprotonated molecule [M-H]- of this compound will have an m/z of 165.05.
The primary fragmentation pathway for deprotonated benzoic acids upon collision-induced dissociation (CID) is the neutral loss of carbon dioxide (CO2, 44 Da).[5][6] This decarboxylation is a characteristic fragmentation of carboxylates.
Therefore, the predicted major fragmentation of the [M-H]- ion at m/z 165 is the loss of CO2 to produce a highly reactive phenyl anion derivative at m/z 121 .
Interestingly, recent studies have shown that the decarboxylated product anion can, under certain conditions, react with background CO2 in the mass spectrometer, leading to the apparent "reversible" loss of CO2.[5][7][8] Another study has also reported that the initial phenyl anion can react with trace oxygen to produce a phenolate anion.[6]
Table 2: Predicted Key Fragment Ions of this compound in Negative ESI-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 165 | 121 | CO2 (44 Da) |
Diagram 2: Predicted Negative Ion ESI-MS/MS Fragmentation
Caption: Predicted primary fragmentation in negative ion ESI-MS/MS.
Positive Ion Mode ESI-MS/MS
In positive ion mode, this compound would be expected to form a protonated molecule [M+H]+ at m/z 167.07 . The site of protonation is likely to be the carboxylic acid group or the ether oxygen. Fragmentation of the protonated molecule would depend on the proton affinity of the different sites.
Possible fragmentation pathways for the [M+H]+ ion include:
-
Loss of water (H2O): If protonation occurs on the carboxylic acid, a common fragmentation is the loss of a neutral water molecule (18 Da) to form an acylium ion at m/z 149 .
-
Loss of methanol (CH3OH): If protonation occurs on the ether oxygen, subsequent cleavage could lead to the loss of a neutral methanol molecule (32 Da), resulting in a benzylic cation at m/z 135 .
Experimental Protocols
To experimentally validate these predicted fragmentation patterns, the following protocols are recommended.
GC-MS for EI Analysis
This method is suitable for the analysis of the thermally stable and relatively volatile this compound, potentially after derivatization to enhance volatility and improve chromatographic peak shape.
Experimental Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
For derivatization (optional but recommended for robust analysis of the carboxylic acid), evaporate an aliquot of the stock solution to dryness under a stream of nitrogen and add a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 30 minutes.
-
-
GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
LC-MS/MS for ESI Analysis
This method is ideal for the direct analysis of this compound in solution without the need for derivatization.
Experimental Workflow:
Caption: Workflow for LC-MS/MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of mobile phase A and B.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 column, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MS/MS Transition: Monitor the transition of m/z 165 -> 121. Optimize collision energy for maximum product ion intensity.
-
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to follow distinct and informative pathways depending on the ionization method used. Under high-energy Electron Ionization, fragmentation is expected to be extensive, with characteristic losses of hydroxyl and methoxy radicals, as well as formaldehyde, providing a rich structural fingerprint. In contrast, soft Electrospray Ionization in negative ion mode is predicted to primarily yield the deprotonated molecule, which upon collision-induced dissociation, will characteristically lose carbon dioxide. These predicted pathways, based on established fragmentation mechanisms of related chemical moieties, provide a robust framework for the identification and structural elucidation of this compound in various scientific applications. The experimental protocols detailed herein offer a practical guide for researchers to validate these predictions and develop robust analytical methods.
References
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. GCMS Section 6.13 [people.whitman.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
The Methoxymethyl (MOM) Group in Benzoic Acid Derivatives: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methoxymethyl (MOM) group serves as a robust and versatile protecting group for carboxylic acids, particularly in the complex synthetic landscapes encountered in pharmaceutical and natural product chemistry. As an acetal, the MOM ester offers a unique profile of stability and reactivity, providing orthogonality that is crucial in multi-step syntheses. This in-depth technical guide provides a comprehensive overview of the reactivity of the MOM group when applied to benzoic acid derivatives. It delves into the mechanistic underpinnings of its installation and cleavage, the influence of aromatic ring substituents on its stability, and provides detailed, field-proven experimental protocols. This guide is intended to be an essential resource for researchers and drug development professionals, enabling the strategic and effective implementation of MOM-protected benzoic acids in their synthetic endeavors.
Introduction: The Strategic Role of Protecting Groups in Complex Synthesis
In the intricate world of organic synthesis, particularly in the development of pharmacologically active molecules, the ability to selectively mask and unmask reactive functional groups is paramount. This strategy, known as protecting group chemistry, prevents unwanted side reactions and allows for the precise, stepwise construction of complex molecular architectures.[1] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild, specific conditions that do not affect other functional groups within the molecule.[2]
The methoxymethyl (MOM) group, which forms an acetal with alcohols or an ester with carboxylic acids, has emerged as a valuable tool in the synthetic chemist's arsenal.[3] MOM ethers and esters are known for their stability across a broad pH range (approximately 4 to 12) and their resilience towards many oxidizing and reducing agents, as well as various nucleophiles.[3][4] This guide focuses specifically on the application and reactivity of the MOM group as a protecting strategy for the carboxylic acid functionality in benzoic acid derivatives.
The Chemistry of MOM Protection of Benzoic Acids
The introduction of the MOM group onto a benzoic acid proceeds via the formation of a methoxymethyl ester. This transformation is typically achieved by reacting the carboxylic acid with a methoxymethylating agent in the presence of a base.
Mechanism of MOM Ester Formation
The most common method for the synthesis of MOM esters involves the use of chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[3] The reaction proceeds through a nucleophilic acyl substitution pathway. The carboxylate anion, formed by the deprotonation of the benzoic acid by the base, acts as a nucleophile, attacking the electrophilic carbon of MOM-Cl.
References
Methodological & Application
A Robust and Scalable Protocol for the Synthesis of 4-(Methoxymethyl)benzoic Acid via Nucleophilic Substitution
Application Note: A-4MB-SN2
Introduction and Scientific Context
4-(Methoxymethyl)benzoic acid (4-MMBA) is a valuable substituted benzoic acid derivative employed as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a methoxymethyl group, provides two distinct points for chemical modification.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of organic synthesis. The protocol starts with the commercially available or readily synthesized 4-(bromomethyl)benzoic acid and converts it to the desired product using potassium methoxide generated in situ. This method is reliable, scalable, and serves as an excellent case study for SN2 mechanisms on benzylic substrates.
Reaction Scheme and Mechanistic Rationale
The conversion of 4-(bromomethyl)benzoic acid to this compound is achieved by reacting it with a methanolic solution of potassium hydroxide. The KOH deprotonates the methanol solvent to generate the potent methoxide nucleophile (CH₃O⁻).
Overall Reaction:

Mechanistic Considerations (SN2 Pathway):
The reaction proceeds via a concerted SN2 mechanism.[1] This pathway is favored for several key reasons:
-
Substrate: The electrophilic carbon is a primary benzylic carbon (—CH₂Br). Primary substrates are sterically unhindered, allowing for easy access by the nucleophile.[2]
-
Nucleophile: The methoxide ion (CH₃O⁻), formed from the reaction of KOH and methanol, is a strong, unhindered nucleophile, which is characteristic of SN2 reactions.[1]
-
Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[2][3] This simultaneous bond-forming (C-O) and bond-breaking (C-Br) process passes through a high-energy trigonal bipyramidal transition state.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-(Bromomethyl)benzoic acid | C₈H₇BrO₂ | 215.04 | 6232-88-8 | Starting material. Irritant. |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 1310-58-3 | Corrosive. Used to generate methoxide. |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 67-56-1 | Flammable, toxic. Solvent and reagent source. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 6 M aqueous solution. Corrosive. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable. For washing. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up and recrystallization. |
Equipment: 100 mL round-bottomed flask, reflux condenser, magnetic stirrer and stir bar, heating mantle, rotary evaporator, Büchner funnel and filtration flask, standard laboratory glassware, pH paper.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4]
-
Preparation of the Nucleophile: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 1.1 g of potassium hydroxide (KOH) in 25 mL of anhydrous methanol. Stir until the solid is fully dissolved. This exothermic process generates the potassium methoxide nucleophile.
-
Reaction Initiation: To the methanolic KOH solution, add 1.1 g of 4-(bromomethyl)benzoic acid.[1]
-
Reflux: Attach a reflux condenser to the flask, ensuring water is flowing through it (in at the bottom, out at the top). Heat the mixture to a gentle boil using a heating mantle. Continue to reflux for 45 minutes, starting the timer once the mixture begins to boil.[1] Heating under reflux increases the reaction rate without loss of the volatile methanol solvent.
-
Work-up and Isolation: a. After 45 minutes, turn off the heat and allow the flask to cool to room temperature. b. Remove the methanol solvent using a rotary evaporator. c. Dissolve the resulting solid residue in 30 mL of deionized water. At this stage, the product exists as the water-soluble potassium 4-(methoxymethyl)benzoate salt. d. Slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic to pH paper (pH ≈ 2). A white precipitate of the carboxylic acid will form.[1] Acidification protonates the carboxylate salt, rendering it insoluble in water and causing it to precipitate. e. Cool the mixture in an ice bath for 10-15 minutes to maximize precipitation. f. Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Purification: a. Wash the solid on the filter paper with two 15 mL portions of cold hexane to remove any non-polar impurities.[1] b. Transfer the crude solid to a beaker and perform recrystallization from a minimal amount of hot deionized water. c. Collect the purified, crystalline product by vacuum filtration. d. Dry the solid thoroughly under vacuum or in a desiccator.
-
Analysis: Record the final weight of the dry product to calculate the percent yield. Determine the melting point and perform spectroscopic analysis to confirm the structure and purity.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:
-
Melting Point: The purified product should exhibit a sharp melting point. Compare the experimental value with the literature value.
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad peak from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1680 cm⁻¹.
-
C-O-C Stretch (Ether): A characteristic strong peak around 1100 cm⁻¹.
-
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
δ ~11-13 ppm: (s, 1H) - Carboxylic acid proton (-COOH ). Signal may be broad.
-
δ ~8.1 ppm: (d, 2H) - Aromatic protons ortho to the carboxylic acid group.
-
δ ~7.4 ppm: (d, 2H) - Aromatic protons ortho to the methoxymethyl group.
-
δ ~4.5 ppm: (s, 2H) - Methylene protons (-CH₂ OCH₃).
-
δ ~3.4 ppm: (s, 3H) - Methoxy protons (-OCH₃ ).
-
Safety and Hazard Management
-
Potassium Hydroxide (KOH): Highly corrosive and can cause severe burns. Handle with care, avoiding skin and eye contact.
-
Methanol: Flammable and toxic by inhalation, ingestion, and skin absorption. All operations involving methanol must be conducted in a fume hood.
-
Hydrochloric Acid (6 M): Corrosive and causes severe burns. Vapors are irritating to the respiratory system.
-
This compound (Product): Classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5][6] Avoid creating dust.[4]
-
General Precautions: Always work in a well-ventilated fume hood.[4] Ensure eyewash stations and safety showers are accessible. Dispose of all chemical waste according to institutional and local regulations.[4][5]
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of a Bifunctional Aromatic Scaffold
An In-Depth Guide to 4-(Methoxymethyl)benzoic Acid: Synthesis and Application as a Versatile Synthetic Building Block
In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. This compound is a bifunctional aromatic compound that offers researchers two distinct points for chemical modification: a nucleophilic-substitution-ready methoxymethyl group and a versatile carboxylic acid.[1] This unique arrangement on a stable phenyl ring makes it an attractive starting material for creating diverse molecular architectures, from active pharmaceutical ingredients (APIs) to specialized polymers.
The methoxymethyl group serves as a stable ether, but the benzylic position offers latent reactivity. The carboxylic acid is a classic functional handle, readily converted into esters, amides, acid chlorides, and other functionalities, providing a gateway for a multitude of coupling strategies.[2] This guide provides a comprehensive overview of the synthesis of this compound and details its application in key synthetic transformations, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is critical for its safe and effective use in the laboratory.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 67003-50-3 | [3] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | |
| Appearance | Solid | |
| Melting Point | 108-113 °C | [4] |
| InChI Key | OORFINRYBCDBEN-UHFFFAOYSA-N | [1] |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
Part 1: Synthesis of this compound
The most common and reliable route to this compound begins with the commercially available 4-methylbenzoic acid (p-toluic acid). The synthesis is a two-step process involving a radical halogenation followed by a nucleophilic substitution.
Workflow for the Synthesis of this compound
Caption: Two-step synthesis of this compound from 4-methylbenzoic acid.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(Bromomethyl)benzoic acid via Radical Bromination
This first step utilizes N-bromosuccinimide (NBS) as a safe and effective source of bromine for benzylic halogenation.[4] The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO). Chlorobenzene is used as the solvent, offering a suitable boiling point for the reaction while being a safer alternative to carbon tetrachloride.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylbenzoic Acid | 136.15 | 10.0 g | 0.073 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 13.1 g | 0.074 mol |
| Benzoyl Peroxide (BPO) | 242.23 | 0.35 g | 1.45 mmol |
| Chlorobenzene | - | 100 mL | - |
| Petroleum Ether | - | As needed | - |
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzoic acid (10.0 g), N-bromosuccinimide (13.1 g), and chlorobenzene (100 mL).
-
CAUTION: Add benzoyl peroxide (0.35 g) carefully through a powder funnel, ensuring no solid adheres to the flask's sides, as solid BPO can be explosive upon heating. Rinse any residue down with a small amount of chlorobenzene.[4]
-
Heat the mixture to reflux using an oil bath with vigorous stirring. The reaction progress can be monitored by observing the consumption of NBS (NBS is denser than chlorobenzene and will sink, while succinimide, the byproduct, will float). The reaction is typically complete within 1-2 hours.
-
Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter the mixture by vacuum filtration to remove the succinimide. Wash the solid with a small amount of cold chlorobenzene.
-
Transfer the filtrate to a beaker and cool in an ice bath to crystallize the product, 4-(bromomethyl)benzoic acid.
-
Collect the white crystalline product by vacuum filtration, wash with cold petroleum ether, and air dry.
-
Expected Outcome: A yield of 50-60% is typical for this reaction. The melting point of the product should be in the range of 226-229 °C.[4] The product is often of sufficient purity for the next step without further purification.
Step 2: Synthesis of this compound via Nucleophilic Substitution (Sₙ2)
This step involves the displacement of the bromide with a methoxide nucleophile, generated in situ from potassium hydroxide in methanol.[5] The reaction proceeds via an Sₙ2 mechanism, favored by the primary benzylic halide and the strong methoxide nucleophile.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Bromomethyl)benzoic Acid | 215.04 | 5.0 g | 0.023 mol |
| Potassium Hydroxide (KOH) | 56.11 | 2.6 g | 0.046 mol |
| Methanol | - | 60 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
| Deionized Water | - | As needed | - |
Procedure:
-
In a 100 mL round-bottomed flask with a magnetic stirrer, dissolve potassium hydroxide (2.6 g) in methanol (60 mL).
-
Add the 4-(bromomethyl)benzoic acid (5.0 g) synthesized in Step 1 to the methanolic KOH solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes.[5]
-
After reflux, cool the flask to room temperature. Remove the methanol using a rotary evaporator.
-
Dissolve the resulting solid residue in deionized water (75 mL).
-
Acidify the solution to a pH of ~2-3 by slowly adding 1M HCl. This will protonate the carboxylate and precipitate the product. Check the pH with pH paper.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from hot deionized water to obtain pure this compound.
-
Expected Outcome: A yield of 50-70% is expected for this step.[4] The purified product should have a melting point between 108-113 °C.[4]
Part 2: Applications of this compound in Synthesis
The true value of a building block lies in its ability to participate in reliable and high-yielding transformations. Below are protocols for key reactions that leverage the carboxylic acid functionality.
Application 1: Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry. This compound can be readily coupled with a wide range of amines using standard peptide coupling reagents.
Workflow for Amide Coupling
Caption: General workflow for the synthesis of amides from this compound.
Protocol: General Procedure for Amide Coupling using HATU
Materials and Reagents:
| Reagent | Purpose | Quantity (Molar Eq.) |
| This compound | Starting Material | 1.0 |
| Amine (e.g., Aniline) | Coupling Partner | 1.1 |
| HATU | Coupling Agent | 1.2 |
| DIPEA | Base | 2.5 |
| DMF | Solvent | - |
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add the desired amine (1.1 eq) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and activate the carboxylic acid.
Application 2: Esterification
Esterification is another fundamental transformation, often used to modify solubility, create prodrugs, or prepare intermediates for further reactions.
Protocol: Fischer Esterification
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also acts as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq).
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After cooling, remove the excess alcohol via rotary evaporation.
-
Dissolve the residue in ethyl acetate and neutralize the acid by washing with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ester.
-
Purify by column chromatography if necessary.
Case Study: A Potential Building Block for Trametinib Analogs
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, used in the treatment of melanoma.[6] While the known industrial syntheses of Trametinib do not start from this compound, its structure lends itself to the synthesis of novel analogs for structure-activity relationship (SAR) studies. A key step in many kinase inhibitor syntheses is the formation of an amide bond between a heterocyclic core and a substituted aniline. We can envision using 4-(methoxymethyl)benzoyl chloride (prepared from our title compound) to acylate a key aniline intermediate, thereby introducing the methoxymethylphenyl moiety into a potential drug scaffold. This demonstrates the utility of this compound as a tool for generating novel chemical entities in a drug discovery program.
References
- 1. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. rsc.org [rsc.org]
- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 6. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 4-(Methoxymethyl)benzoic Acid for Modern Drug Discovery
Abstract
In medicinal chemistry, the strategic modification of molecular scaffolds is fundamental to the discovery of novel therapeutic agents. 4-(Methoxymethyl)benzoic acid has emerged as a particularly useful building block, offering a unique combination of a reactive carboxylic acid handle and a methoxymethyl group that can favorably influence physicochemical properties. This guide provides an in-depth exploration of the derivatization of this compound, focusing on robust protocols for amide and ester formation. We delve into the causality behind experimental choices, provide detailed, step-by-step methodologies, and outline analytical techniques for the comprehensive characterization of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Rationale for this compound in Drug Scaffolds
This compound is a substituted aromatic carboxylic acid. Its value in drug discovery stems from two key structural features:
-
The Carboxylic Acid Group: This functional group is a common pharmacophore that can engage in critical hydrogen bonding and ionic interactions with biological targets. However, its inherent acidity and polarity can also lead to poor membrane permeability and rapid metabolic clearance.[1] Therefore, its conversion into more stable and lipophilic derivatives like amides and esters is a cornerstone of medicinal chemistry.[2]
-
The 4-(Methoxymethyl) Group: This substituent at the para position is particularly advantageous. Unlike a simple methyl group, the ether linkage introduces a polar feature, potentially improving aqueous solubility and offering an additional hydrogen bond acceptor site. This can modulate a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Derivatization of this scaffold allows for the systematic exploration of the chemical space around a core structure, a process essential for developing Structure-Activity Relationships (SAR) and optimizing lead compounds.[3]
Core Derivatization Strategies: Amide and Ester Synthesis
The primary routes for derivatizing this compound involve transformations of the carboxylic acid moiety. We present two of the most robust and widely applicable strategies: amide bond formation and esterification.
Strategy I: Amide Bond Formation
The amide bond is a highly stable and prevalent functional group in approved pharmaceuticals, prized for its ability to act as both a hydrogen bond donor and acceptor, thereby facilitating strong interactions with protein targets.[4] Direct reaction between a carboxylic acid and an amine is generally infeasible, necessitating the "activation" of the carboxyl group.
This classic and highly effective method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with a primary or secondary amine.
Causality & Experimental Choice: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. Thionyl chloride (SOCl₂) is often chosen as the chlorinating agent because the byproducts (SO₂ and HCl) are gaseous and easily removed.[5][6] A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction by forming the Vilsmeier reagent in situ.
Experimental Protocol: Synthesis of N-Benzyl-4-(methoxymethyl)benzamide
-
Materials & Equipment:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel)
-
-
Step A: Formation of 4-(Methoxymethyl)benzoyl chloride [4]
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0 eq) dropwise at room temperature. Caution: The reaction is exothermic and evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (~40°C) for 1-2 hours, or until gas evolution ceases and the solution becomes clear.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride as an oil or low-melting solid.[5] This intermediate is moisture-sensitive and is typically used immediately without further purification.[7]
-
-
Step B: Amide Formation
-
In a separate flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 4-(methoxymethyl)benzoyl chloride from Step A in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the pure amide.
-
Workflow Visualization
Caption: Workflow for two-step amide synthesis.
Modern coupling reagents enable the direct formation of amide bonds from carboxylic acids and amines in a single step under milder conditions, offering broader functional group tolerance.
Causality & Experimental Choice: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient because they rapidly convert the carboxylic acid into a less reactive, yet highly activated, ester intermediate. This intermediate is stable enough to avoid side reactions but reactive enough to be readily displaced by the amine nucleophile.[8] The use of a hindered base like DIPEA is crucial to neutralize the acid and facilitate the reaction without competing as a nucleophile.
Experimental Protocol: HATU-Mediated Coupling
-
Materials & Equipment:
-
This compound
-
Amine of interest (e.g., a substituted aniline)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Standard reaction and purification equipment
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the solution for 5 minutes at room temperature.
-
Add HATU (1.1 eq) in one portion to the reaction mixture.
-
Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Comparative Data for Amide Coupling Methods
| Carboxylic Acid | Amine | Coupling Method | Solvent | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | HATU / DIPEA | DMF | ~90-98% | [8] |
| Benzoic Acid | Benzylamine | EDC / HOBt | DCM | ~85-95% | [8] |
| Benzoic Acid | Piperidine | Methoxysilanes | Solvent-Free | 93% | [9] |
| This compound | Various Amines | (Illustrative) | DMF | 80-95% | N/A |
Workflow Visualization
Caption: Workflow for one-pot HATU amide coupling.
Strategy II: Esterification
Ester derivatives are crucial in drug design, often serving as prodrugs to enhance oral bioavailability by masking polar carboxylic acids. The resulting ester can be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent drug.[10]
This is a classic, acid-catalyzed esterification that proceeds by reacting the carboxylic acid with an excess of an alcohol.
Causality & Experimental Choice: The reaction is an equilibrium process.[11] To drive the reaction towards the product side, a large excess of the alcohol (which also serves as the solvent) is used, following Le Chatelier's principle. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.
Experimental Protocol: Synthesis of Methyl 4-(methoxymethyl)benzoate
-
Materials & Equipment:
-
This compound
-
Methanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄), catalytic
-
Reflux apparatus, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of methanol.
-
Carefully add concentrated H₂SO₄ (e.g., 0.1 eq) dropwise while stirring.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or distillation if necessary.
-
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. srinichem.com [srinichem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-(Methoxymethyl)benzoyl chloride|For Research [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. personal.tcu.edu [personal.tcu.edu]
Experimental procedure for the esterification of 4-(Methoxymethyl)benzoic acid
Application Notes & Protocols
Topic: High-Yield Synthesis of Methyl 4-(Methoxymethyl)benzoate via Fischer-Speier Esterification
Abstract
This document provides a detailed experimental protocol for the synthesis of methyl 4-(methoxymethyl)benzoate from 4-(methoxymethyl)benzoic acid. Esters of substituted benzoic acids are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This application note leverages the Fischer-Speier esterification, a robust and scalable acid-catalyzed reaction, to achieve a high-yield conversion. We will delve into the mechanistic underpinnings of the reaction, provide a meticulous step-by-step protocol from reaction setup to product purification, and discuss the critical parameters that ensure reproducibility and safety. This guide is intended for researchers and process chemists in drug development and organic synthesis who require a reliable method for preparing benzoate esters.
Scientific Principles and Reaction Mechanism
The conversion of a carboxylic acid and an alcohol into an ester and water is a reversible reaction known as Fischer-Speier esterification, first described in 1895.[1] The reaction's core challenge is its equilibrium nature, which can limit product yield.[2][3] To overcome this, the protocol employs a large excess of the alcohol (methanol), which serves as both a reactant and the solvent. This strategy, in accordance with Le Châtelier's principle, shifts the equilibrium position toward the formation of the ester product.[4]
The reaction requires a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), to proceed at a practical rate.[5] The mechanism involves several reversible steps:
-
Protonation of the Carbonyl Oxygen: The sulfuric acid protonates the carbonyl oxygen of the this compound. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[8] This forms a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the newly added methoxy group to one of the original hydroxyl groups, converting it into a good leaving group (water).[1][6]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.[7]
-
Deprotonation: The protonated ester is deprotonated (the H⁺ is transferred back to a base like HSO₄⁻ or another methanol molecule), regenerating the acid catalyst and yielding the final ester product, methyl 4-(methoxymethyl)benzoate.[1][7]
This entire mechanistic sequence can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[6]
Physicochemical and Reagent Data
Proper characterization and understanding of the physical properties of reactants and products are essential for execution and purification.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | CAS Number |
| This compound | 166.17 | 123 | 281.8 (Predicted) | White Solid | 67003-50-3 |
| Methanol | 32.04 | -97.6 | 64.7 | Colorless Liquid | 67-56-1 |
| Sulfuric Acid (98%) | 98.08 | 10 | 337 | Colorless, Oily Liquid | 7664-93-9 |
| Methyl 4-(methoxymethyl)benzoate | 180.20 | N/A | N/A | Colorless Oil/Solid (Predicted) | 112831-29-3 |
Data sourced from[9][10][11][12][13][14].
Detailed Experimental Protocol
This protocol is designed for a ~5 gram scale synthesis. Reagent quantities can be adjusted proportionally for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% Purity | e.g., Sigma-Aldrich | Ensure the starting material is dry. |
| Methanol (Anhydrous) | ACS Reagent Grade | e.g., Fisher Scientific | Use of anhydrous solvent minimizes competing hydrolysis. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | e.g., VWR | Corrosive! Handle with extreme care in a fume hood. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Lab Prepared | Used for neutralization. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | - | Used for extraction. |
| Brine (Saturated NaCl Solution) | - | Lab Prepared | Used to wash the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | Drying agent. |
| Round-bottom flask (250 mL) | - | - | Must be clean and dry. |
| Reflux Condenser | - | - | |
| Magnetic Stirrer and Stir Bar | - | - | |
| Heating Mantle or Oil Bath | - | - | For controlled heating. |
| Separatory Funnel (500 mL) | - | - | For extraction. |
| Rotary Evaporator | - | - | For solvent removal. |
| Thin Layer Chromatography (TLC) plates (Silica) | - | - | For reaction monitoring. |
Reaction Setup & Execution
-
Preparation: To a 250 mL dry round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 30.1 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous methanol (100 mL, ~2.47 mol, ~82 eq). Stir the mixture until the solid is fully dissolved. The large excess of methanol acts as the solvent and drives the reaction equilibrium forward.[5]
-
Catalyst Addition: Place the flask in an ice-water bath to control any initial exotherm. While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL, ~18.8 mmol, 0.6 eq) dropwise via a glass pipette.
-
Expertise & Experience Insight: Adding the strong acid slowly to the cooled alcohol solution is a critical safety step to dissipate the heat generated from the exothermic dilution of the acid.[15] This prevents uncontrolled boiling.
-
-
Reflux: Remove the ice bath. Attach a reflux condenser to the flask, ensuring a proper flow of cooling water. Heat the reaction mixture to a gentle reflux (~65 °C) using a heating mantle.
-
Monitoring: Allow the reaction to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting carboxylic acid spot is no longer visible.
Work-up and Product Isolation
-
Cooling: Once the reaction is complete, remove the heating source and allow the flask to cool to room temperature.
-
Solvent Reduction: Remove the bulk of the methanol using a rotary evaporator.
-
Neutralization: Transfer the concentrated residue to a 500 mL separatory funnel. Dilute the residue with ethyl acetate (100 mL). Carefully add saturated sodium bicarbonate solution (~100 mL) in small portions.
-
Trustworthiness Insight: Addition must be slow to safely manage the CO₂ gas evolution from the neutralization of unreacted carboxylic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently by inverting and opening the stopcock.
-
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Washing: Wash the remaining organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL). This removes residual salts and water.
-
Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and wash the solid with a small amount of ethyl acetate. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically an oil or low-melting solid, can be purified if necessary.
-
Recrystallization: If the crude product solidifies, it can be recrystallized from a suitable solvent system like hexanes or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: For high purity, the crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Experimental Workflow Visualization
Caption: Workflow for the Fischer Esterification of this compound.
Safety and Hazard Management
-
Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe skin burns and eye damage.[16][17] It reacts violently with water, generating significant heat. Always add acid to other liquids slowly and with cooling. Handle only in a chemical fume hood while wearing a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., Viton or butyl rubber).[15]
-
Methanol (CH₃OH): Highly flammable liquid and vapor.[18] It is toxic if swallowed, inhaled, or absorbed through the skin, and can cause damage to organs, particularly the optic nerve.[19] All handling should be performed in a well-ventilated fume hood, away from ignition sources.
-
General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times. An emergency eyewash and safety shower must be readily accessible.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. jps.usm.my [jps.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 67003-50-3 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. Methyl 4-(methoxymethyl)benzoate | C10H12O3 | CID 15247548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. epawebapp.epa.ie [epawebapp.epa.ie]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. seastarchemicals.com [seastarchemicals.com]
- 18. columbuschemical.com [columbuschemical.com]
- 19. ecacs.ca [ecacs.ca]
Application Notes and Protocols for Amide Coupling Reactions with 4-(Methoxymethyl)benzoic acid
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, representing one of the most critical and frequently performed transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The inherent stability and hydrogen bonding capabilities of the amide group make it a privileged functional group in biologically active molecules. This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of 4-(Methoxymethyl)benzoic acid, a versatile building block whose methoxymethyl moiety can serve as a non-polar, flexible linker or a metabolic soft spot in drug design.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles, the rationale behind reagent selection, and troubleshooting strategies to empower users to optimize their synthetic outcomes.
Core Principles: Overcoming the Activation Barrier
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically uphill process under standard laboratory conditions. The primary obstacle is the rapid acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a highly unreactive ammonium carboxylate salt.[1][2] To circumvent this, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group, rendering the carbonyl carbon susceptible to nucleophilic attack by the amine.[2]
This activation is achieved using a variety of "coupling reagents." The general process follows a two-stage pathway:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate.
-
Aminolysis: The amine attacks the activated intermediate, forming a tetrahedral intermediate that collapses to yield the desired amide and a byproduct derived from the coupling reagent.
The Carbodiimide Coupling Mechanism: A Detailed Look
Among the most widely used classes of coupling reagents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .[1][3] These compounds are powerful dehydrating agents that facilitate amide bond formation with high efficiency.[1]
The core mechanism proceeds as follows:
-
Formation of the O-Acylisourea Intermediate: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic ester with an excellent leaving group.[3][4]
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of the O-acylisourea.
-
Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and a soluble (for EDC) or insoluble (for DCC) urea byproduct.[2][4]
Caption: Carbodiimide-mediated amide coupling mechanism and potential side reaction.
The Critical Role of Additives
While effective, the O-acylisourea intermediate is unstable and prone to two primary side reactions:
-
N-Acylurea Formation: An intramolecular rearrangement converts the reactive O-acylisourea into a stable and unreactive N-acylurea, terminating the desired reaction pathway.[4][5]
-
Epimerization: For chiral carboxylic acids (e.g., N-protected amino acids), the activated intermediate is susceptible to racemization at the α-carbon.[5]
To mitigate these issues and improve reaction efficiency, additives are almost always recommended.[5] These additives function by intercepting the O-acylisourea to form a new active ester intermediate that is more stable but still sufficiently reactive towards the amine.
-
1-Hydroxybenzotriazole (HOBt): The classic and highly effective additive. It reacts with the O-acylisourea to form an HOBt active ester, which significantly suppresses racemization and minimizes N-acylurea formation.[5][6]
-
4-(Dimethylamino)pyridine (DMAP): A highly efficient acyl transfer catalyst. It is particularly useful for coupling sterically hindered substrates. DMAP reacts with the activated intermediate to form a highly reactive acylpyridinium ion.[7]
Comparative Overview of Common Coupling Systems
The choice of coupling reagent, additive, base, and solvent has a profound impact on reaction success. The following table provides a comparative summary of common systems applicable to this compound.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (Typical) | Key Considerations |
| EDC | HOBt | DIPEA, TEA | DMF, DCM | 2–16 h | Cost-effective; water-soluble urea byproduct simplifies workup via aqueous extraction.[1][8] |
| DCC | HOBt | N/A | DCM, THF | 2–12 h | Inexpensive; insoluble DCU byproduct removed by filtration; not suitable for solid-phase synthesis.[3] |
| HATU | None | DIPEA, Collidine | DMF, NMP | 15 min–2 h | Highly efficient and fast, especially for difficult couplings; higher cost; aminium salt structure.[6][8] |
| T3P® | None | Pyridine, TEA | EtOAc, MeCN | 1–4 h | Safe and versatile phosphonic acid anhydride; byproducts are water-soluble; good for scale-up.[8] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the amidation of this compound with a representative primary amine, benzylamine.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard EDC/HOBt Coupling
This protocol is a robust and widely applicable method for general amide synthesis.
Materials & Reagents:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.), the amine (1.05 eq.), and HOBt (1.1 eq.).
-
Solvation: Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution with respect to the carboxylic acid).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (2.5 eq.) dropwise to the mixture.
-
Activation: Add EDC·HCl (1.2 eq.) in one portion. A slight exotherm may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with EtOAc or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[9] This removes the water-soluble urea byproduct, excess base, and unreacted starting materials.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: High-Efficiency HATU Coupling
This method is ideal for challenging or sterically hindered substrates and when rapid reaction times are desired.
Materials & Reagents:
-
This compound
-
Benzylamine (or other amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (~0.1 M), add the amine (1.1 eq.) and DIPEA (3.0 eq.).[10]
-
Activation: Add HATU (1.1 eq.) to the mixture in one portion.[10] The solution may change color.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC. These reactions are often complete in under an hour.
-
Workup:
-
Dilute the reaction mixture with a large volume of EtOAc.
-
Wash the organic layer with saturated NaHCO₃ solution (2x) and brine (1x).[10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Caption: General experimental workflow for amide coupling reactions.
Conclusion
The successful synthesis of amides from this compound is readily achievable through the judicious selection of coupling reagents, additives, and reaction conditions. For most standard applications, the EDC/HOBt system offers a reliable and cost-effective solution with a straightforward workup procedure. For more challenging substrates or when reaction speed is paramount, modern uronium/aminium reagents like HATU provide exceptional efficiency. By understanding the underlying mechanistic principles and following well-defined protocols, researchers can confidently and efficiently generate a diverse array of amide derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes: The 4-(Methoxymethyl)benzoyl (MOMBz) Group
A Versatile Protecting Group for Alcohols and Amines Derived from 4-(Methoxymethyl)benzoic Acid
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity and high yields.[1] A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions, only to be removed at a later, strategic point in the synthetic sequence.[2] While a vast arsenal of protecting groups exists, the development of novel groups with unique stability profiles and cleavage conditions continues to be a significant endeavor in synthetic chemistry.
This guide introduces the 4-(methoxymethyl)benzoyl (MOMBz) group, an acyl-type protecting group derived from its stable, crystalline precursor, This compound .[3][4] The MOMBz group serves as a robust protecting moiety for hydroxyl and amino functionalities. Its unique structure, which embeds a benzyl methoxymethyl ether within a benzoyl framework, offers a distinct set of properties for stability and deprotection, providing a valuable tool for researchers and drug development professionals. This document provides a comprehensive overview of its chemistry, stability, and practical application, including detailed protocols for its synthesis, installation, and removal.
It is critical to distinguish the MOMBz group from two other related, yet distinct, protecting groups:
-
Methoxymethyl (MOM) ether: An acetal-type protecting group for alcohols, typically installed with the carcinogenic chloromethyl methyl ether (MOM-Cl) or dimethoxymethane.[5][6][7]
-
p-Methoxybenzoyl (PMBz) group: An acyl-type protecting group derived from 4-methoxybenzoic acid, which lacks the benzylic methylene spacer of the MOMBz group.[8][9]
The Chemistry of the MOMBz Protecting Group
The utility of any protecting group is defined by the reliability of its installation and the specificity of its removal. The MOMBz group excels in both areas, functioning as a classic acyl protecting group with additional cleavage pathways afforded by the methoxymethyl functionality.
Mechanism of Protection and Deprotection
The protection of an alcohol (R-OH) involves the acylation of the hydroxyl group with an activated form of this compound, typically the acyl chloride. This reaction proceeds via a standard nucleophilic acyl substitution mechanism to form the stable MOMBz ester.
Deprotection can be achieved under standard saponification conditions for ester cleavage. The embedded benzyl ether moiety also introduces the potential for cleavage under other specific acidic or reductive conditions, offering avenues for orthogonal deprotection strategies.
Caption: General workflow for MOMBz protection and deprotection.
Synthesis of the Precursor: this compound
The precursor is readily synthesized from commercially available 4-bromomethylbenzoic acid via a nucleophilic substitution (SN2) reaction. This procedure is robust, high-yielding, and avoids the use of highly toxic reagents.[10][11] The carboxylic acid group on the starting material is an electron-withdrawing group that favors the SN2 mechanism by stabilizing the transition state.[11]
Caption: Synthesis workflow for the MOMBz precursor.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established procedures for the nucleophilic substitution on 4-bromomethylbenzoic acid.[10][11]
Materials:
-
4-Bromomethylbenzoic acid (1.0 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Methanol (CH₃OH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Hexane
-
Round-bottomed flask, reflux condenser, magnetic stirrer, rotary evaporator, Buchner funnel
Procedure:
-
In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve KOH (e.g., 1.1 g) in methanol (25 mL).
-
Add 4-bromomethylbenzoic acid (e.g., 2.15 g, 1.0 eq) to the methanolic KOH solution.
-
Attach a reflux condenser and heat the mixture to a gentle boil. Maintain reflux for 45-60 minutes, ensuring the reaction starts timing once boiling commences.[10]
-
After reflux, cool the flask to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in deionized water (30 mL).
-
Slowly add 1 M HCl with stirring until the solution is acidic (test with pH paper, target pH ~2-3). A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with two portions of cold hexane (2 x 15 mL) to remove non-polar impurities.[10]
-
Recrystallize the crude product from hot deionized water for high purity.
-
Filter the purified solid, dry thoroughly under vacuum, and record the final weight and melting point.
Characterization: The final product should be a white crystalline solid. Purity can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Protocols for Protection
The installation of the MOMBz group first requires the activation of the carboxylic acid, most commonly by converting it to the acyl chloride.
Protocol 3.1: Activation to 4-(Methoxymethyl)benzoyl Chloride
This protocol is analogous to the preparation of other benzoyl chlorides and should be performed in a fume hood due to the evolution of corrosive gases.[8]
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Schlenk flask, magnetic stirrer, dropping funnel
Procedure:
-
To a stirred solution of this compound in anhydrous DCM at room temperature, add a catalytic amount of DMF (~2 drops).
-
Slowly add oxalyl chloride to the mixture via a dropping funnel. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the reaction at room temperature for 1-2 hours until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
The resulting crude 4-(methoxymethyl)benzoyl chloride is typically a light-yellow oil or low-melting solid and is used immediately in the next step without further purification.
Protocol 3.2: Protection of a Primary Alcohol
Materials:
-
Alcohol substrate (1.0 eq)
-
4-(Methoxymethyl)benzoyl chloride (1.2 eq)
-
Anhydrous pyridine or a mixture of triethylamine (Et₃N, 1.5 eq) and DMAP (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), 1 M HCl, brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM in a round-bottomed flask under an inert atmosphere (N₂ or Ar).
-
Add pyridine (or Et₃N/DMAP). Cool the solution to 0 °C in an ice bath.
-
Add a solution of freshly prepared 4-(methoxymethyl)benzoyl chloride in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine/Et₃N), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure MOMBz-protected alcohol.
Stability and Orthogonality
A key advantage of the MOMBz group is its stability profile, which is comparable to that of standard benzoyl esters, allowing it to withstand a wide range of synthetic transformations. Its true power is realized in its orthogonality—the ability to be selectively removed in the presence of other protecting groups.[1]
| Condition Type | Reagents | MOMBz Stability | Comments |
| Strongly Basic | NaOH, LiOH, K₂CO₃ in H₂O/MeOH | Labile | Cleaved via saponification. |
| Mildly Basic | Et₃N, DIPEA, Pyridine, DBU | Stable | Stable to non-nucleophilic organic bases. |
| Acidic (Mild) | p-TsOH, PPTS in alcohol | Generally Stable | More stable than MOM or THP ethers.[5][12] |
| Acidic (Strong) | TFA, conc. HCl | Labile | Cleaved via acid-catalyzed hydrolysis. |
| Reductive (Hydride) | NaBH₄, LiAlH₄ | Stable | Ester carbonyl is resistant to NaBH₄. |
| Reductive (Hydrogenolysis) | H₂, Pd/C | Generally Stable | Benzoyl esters are stable; benzylic C-O may be labile under forcing conditions. |
| Oxidative | PCC, PDC, DMP, MnO₂ | Stable | Stable to common oxidizing agents for alcohols. |
| Organometallics | Grignard reagents, Organolithiums | Labile | Reacts with the ester carbonyl. |
| Fluoride Source | TBAF | Stable | Orthogonal to silyl ether deprotection. |
This stability profile allows for the selective deprotection of other common protecting groups. For instance, a TBDMS group can be removed with TBAF, a Boc group with mild acid (TFA), and a Cbz group by hydrogenolysis, all while leaving the MOMBz group intact.
Caption: Orthogonality of the MOMBz group.
Protocols for Deprotection
The removal of the MOMBz group is most reliably achieved by hydrolysis of the ester bond.
Protocol 5.1: Base-Mediated Deprotection (Saponification)
This is the most common and high-yielding method for cleaving the MOMBz ester.
Materials:
-
MOMBz-protected substrate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3-5 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or DCM
Procedure:
-
Dissolve the MOMBz-protected substrate in a mixture of THF and water.
-
Add LiOH·H₂O and stir the mixture vigorously at room temperature. The reaction may be gently heated (e.g., to 40 °C) to increase the rate.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the mixture to 0 °C and carefully acidify with 1 M HCl to a pH of ~3-4.
-
Extract the aqueous layer with three portions of ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization as needed.
Protocol 5.2: Acid-Mediated Deprotection
Strong acid will hydrolyze the ester. This method is suitable for substrates that are stable to acidic conditions.
Materials:
-
MOMBz-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) and Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the MOMBz-protected substrate in a mixture of DCM and TFA (e.g., 4:1 v/v).
-
Stir at room temperature for 2-12 hours, monitoring by TLC.
-
Carefully concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product as required.
Conclusion
This compound is an excellent precursor for the MOMBz protecting group, a valuable addition to the synthetic chemist's toolkit. The MOMBz group combines the robust stability of a benzoyl ester with a straightforward and reliable set of protection and deprotection protocols. Its well-defined stability profile allows for its seamless integration into complex synthetic routes requiring orthogonal strategies. The protocols outlined in this guide provide a reliable framework for researchers to utilize this versatile protecting group in their own synthetic endeavors.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 11. rsc.org [rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Biological activity screening of 4-(Methoxymethyl)benzoic acid derivatives
Application Notes & Protocols
Topic: Biological Activity Screening of 4-(Methoxymethyl)benzoic Acid Derivatives
Abstract
Benzoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, with a rich history of applications leading to established therapeutic agents.[1][2] This structural motif is found in compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The introduction of a 4-(methoxymethyl) group offers an intriguing modification to the core benzoic acid structure, potentially enhancing pharmacokinetic properties such as solubility and metabolic stability, while opening new avenues for therapeutic intervention. This guide provides a comprehensive, tiered strategy for the systematic biological activity screening of novel this compound derivatives. We present a logical workflow, from broad-based primary screens to more focused secondary and mechanistic assays, designed to efficiently identify and characterize promising lead compounds for drug development. The protocols herein are detailed to ensure reproducibility and include the scientific rationale behind each experimental choice, empowering researchers to rigorously evaluate this promising class of molecules.
A Tiered Strategy for Biological Screening
A successful screening campaign relies on a logical progression from broad, high-throughput assays to more complex, resource-intensive mechanistic studies. This tiered approach ensures that resources are focused on the most promising candidates. Our proposed workflow begins with a foundational assessment of cytotoxicity to establish a therapeutic window, followed by parallel secondary screens targeting key areas of disease biology where benzoic acid derivatives have previously shown promise.
Caption: A tiered workflow for screening this compound derivatives.
Tier 1: Primary Cytotoxicity Screening
Rationale: The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This establishes the concentration range at which the compound is non-toxic, which is critical for designing subsequent biological assays, and identifies compounds with potential as cytotoxic anticancer agents. The MTT and XTT assays are reliable, colorimetric methods for assessing metabolic activity, which serves as a proxy for cell viability.[5][6] These assays rely on the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.[7][8]
Protocol 1: In Vitro Cytotoxicity by MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds on both cancerous and non-cancerous cell lines.
Materials:
-
Cell Lines: MCF-7 (breast cancer), A549 (lung cancer), HEK293 (non-cancerous embryonic kidney).
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO, Test Compounds, Doxorubicin (positive control).
-
Equipment: 96-well plates, multichannel pipette, microplate reader, CO2 incubator.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each test derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of test compounds. Include wells for "cells only" (negative control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Example Cytotoxicity Data
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HEK293 CC50 (µM) | Selectivity Index (SI) for MCF-7 |
| MMB-001 | 12.5 | 18.2 | > 100 | > 8.0 |
| MMB-002 | 85.3 | > 100 | > 100 | > 1.2 |
| MMB-003 | 5.2 | 7.8 | 65.4 | 12.6 |
| Doxorubicin | 0.8 | 1.1 | 15.7 | 19.6 |
| Selectivity Index (SI) = CC50 (HEK293) / IC50 (Cancer Cell Line) |
Tier 2: Secondary Screening for Targeted Activities
Compounds that pass the primary screen (i.e., show interesting activity or have a known therapeutic window) are advanced to secondary, activity-based assays.
A. Anti-Inflammatory Activity
Rationale: Chronic inflammation is a hallmark of numerous diseases.[10] Two key targets for anti-inflammatory drugs are the cyclooxygenase (COX) enzymes and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] Selective inhibition of COX-2 is a major goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects.[12][13] The NF-κB pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines.[14][15]
Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Protocol 2: COX-2 Inhibitor Screening Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is detected by a fluorometric probe.[16] A reduction in fluorescence indicates inhibition of COX-2.
Materials:
-
Reagents: Human recombinant COX-2 enzyme, COX Assay Buffer, COX Probe, Arachidonic Acid (substrate), Celecoxib (selective COX-2 inhibitor control). Commercially available kits (e.g., from Sigma-Aldrich, Cayman Chemical) are recommended.[16][17]
-
Equipment: 96-well black plates, microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm).
Procedure:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's protocol. Dilute the test compounds to the desired concentrations in Assay Buffer.
-
Reaction Setup: In a 96-well black plate, add Assay Buffer, test compound or control (Celecoxib), and diluted COX-2 enzyme to each well. Include an "Enzyme Control" well without any inhibitor.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add the Arachidonic Acid substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence kinetically for 5-10 minutes at 25°C.
-
Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each compound concentration relative to the Enzyme Control. Calculate the IC50 value for active compounds.
B. Antimicrobial Activity
Rationale: The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19]
Protocol 3: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Microbial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus).
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
Reagents: Test compounds, Ciprofloxacin (antibacterial control), Fluconazole (antifungal control), Resazurin solution (optional, for viability indication).
-
Equipment: 96-well sterile microtiter plates, multichannel pipette, shaking incubator.
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]
-
Compound Dilution: In a 96-well plate, dispense 100 µL of broth into wells 2 through 12. Add 200 µL of the highest concentration of the test compound (e.g., 256 µg/mL in broth) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no microbes).[18]
-
Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18] The result can be confirmed by measuring the optical density at 600 nm (OD600) or by adding resazurin, where a color change from blue to pink indicates viable cells.
Data Presentation: Example Antimicrobial Activity Data
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| MMB-001 | > 128 | > 128 | 32 |
| MMB-002 | 16 | 64 | > 128 |
| MMB-003 | 8 | 16 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 1 |
Concluding Remarks and Future Directions
This application note provides a robust, tiered framework for the initial biological evaluation of this compound derivatives. The primary cytotoxicity screen is essential for establishing baseline activity and guiding concentrations for subsequent assays. The secondary screens for anti-inflammatory and antimicrobial activity target therapeutic areas where benzoic acid scaffolds have historically proven effective.
Compounds identified as "hits" in these secondary screens warrant further investigation. For anti-inflammatory hits, mechanistic studies should be pursued to confirm the mode of action, for example, by quantifying the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from LPS-stimulated macrophages via ELISA.[20] For potent antimicrobial hits, time-kill kinetic studies can distinguish between bacteriostatic and bactericidal effects, and minimum bactericidal concentration (MBC) can be determined. For promising anticancer candidates, assays to confirm apoptotic cell death (e.g., Caspase-3/7 activation) are a logical next step. Successful characterization through these assays provides the foundational data required to advance a compound into lead optimization and subsequent preclinical development.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. athmicbiotech.com [athmicbiotech.com]
- 12. amsbio.com [amsbio.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. caymanchem.com [caymanchem.com]
- 18. benchchem.com [benchchem.com]
- 19. microchemlab.com [microchemlab.com]
- 20. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-(Methoxymethyl)benzoic Acid as a Versatile Scaffold for the Synthesis of Bio-relevant Heterocyclic Compounds
Abstract
Heterocyclic chemistry is a cornerstone of modern drug discovery, with nitrogen- and oxygen-containing ring systems forming the core of countless therapeutic agents. The strategic selection of starting materials is paramount for the efficient construction of diverse chemical libraries. This application note presents 4-(Methoxymethyl)benzoic acid as a highly valuable and versatile building block for synthesizing a range of medicinally relevant heterocyclic cores, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and benzimidazoles. The unique bifunctional nature of this reagent—possessing a stable, yet potentially modifiable, methoxymethyl group and a reactive carboxylic acid handle—allows for straightforward entry into these important compound classes. We provide detailed, field-proven protocols, mechanistic insights, and a discussion of the strategic advantages conferred by the methoxymethyl moiety.
Introduction: The Strategic Advantage of this compound
This compound is a bifunctional aromatic compound featuring a carboxylic acid group at the 4-position and a methoxymethyl ether at the benzylic position. This structural arrangement offers two distinct points for chemical manipulation.
-
The Carboxylic Acid Handle: This group is a classic precursor for a multitude of cyclization reactions. Through conversion to intermediates like acid chlorides, esters, or acid hydrazides, it provides a reliable anchor point for building various five-membered heterocyclic rings.
-
The Methoxymethyl Moiety: The methoxymethyl (MOM) group serves as a stable ether linkage that is robust under many standard reaction conditions used for heterocycle formation. Crucially, it also acts as a protected form of a hydroxymethyl group (-CH2OH). This latent functionality can be unmasked in a later step, typically under acidic conditions, allowing for secondary diversification of the synthesized heterocyclic scaffold. This "protecting group-handle" duality makes this compound a more strategic choice than simpler analogs like p-toluic acid or 4-methoxybenzoic acid for creating libraries with multiple points of functionalization.
This guide will detail the direct application of this reagent in the synthesis of three key heterocyclic families, providing researchers with the practical knowledge to leverage its unique chemical attributes.
General Synthetic Workflow
The transformation of this compound into various heterocyclic systems generally follows a multi-step sequence that activates the carboxylic acid group, introduces the necessary heteroatoms, and culminates in a cyclization event. The methoxymethyl group is specifically chosen for its stability under these varied conditions.
Figure 1: General synthetic pathways from this compound to target heterocycles.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. The most common synthetic route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[1]
Scientific Rationale
The synthesis begins with the conversion of the carboxylic acid to its corresponding hydrazide. This nucleophilic hydrazide can then be acylated by a second carboxylic acid (or its more reactive acid chloride derivative) to form the key diacylhydrazine intermediate. This intermediate, upon heating with a strong dehydrating agent like phosphorus oxychloride (POCl₃), undergoes intramolecular cyclization to furnish the stable 1,3,4-oxadiazole ring.[1] The methoxymethyl group remains inert throughout this vigorous sequence.
Detailed Experimental Protocol
Figure 2: Workflow for 1,3,4-oxadiazole synthesis.
Step 1: Synthesis of 4-(Methoxymethyl)benzohydrazide
-
To a stirred solution of this compound (10.0 g, 60.2 mmol) in ethanol (150 mL), add concentrated sulfuric acid (3 mL) dropwise.
-
Heat the mixture to reflux for 5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Pour the residue into ice-cold water (200 mL) and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 4-(methoxymethyl)benzoate.
-
Dissolve the crude ester in ethanol (100 mL) and add hydrazine monohydrate (8.8 mL, 180.6 mmol).
-
Heat the mixture to reflux for 6 hours. A white precipitate will form.
-
Cool the mixture to room temperature, filter the solid precipitate, wash with cold ethanol, and dry under vacuum to afford pure 4-(methoxymethyl)benzohydrazide.
Step 2: Synthesis of 2-(Aryl)-5-(4-(methoxymethyl)phenyl)-1,3,4-oxadiazole
-
In a round-bottom flask, dissolve 4-(methoxymethyl)benzohydrazide (1.0 g, 5.55 mmol) and a desired aromatic carboxylic acid (e.g., 4-fluorobenzoic acid, 0.85 g, 6.11 mmol) in phosphorus oxychloride (10 mL).
-
Heat the reaction mixture at 100 °C for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A solid will precipitate. Neutralize the mixture with a 10% sodium bicarbonate solution.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or purify by column chromatography (silica gel, hexane:ethyl acetate) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.[2]
Synthesis of 5-Aryl-1,2,4-triazole-3-thiones
1,2,4-Triazole derivatives are integral to many antifungal and anticancer agents. A common synthetic route involves the cyclization of a thiosemicarbazide intermediate, which is readily accessible from an acid hydrazide.
Scientific Rationale
This synthesis leverages the nucleophilicity of the acid hydrazide prepared in the previous section. Reaction with an isothiocyanate generates a thiosemicarbazide. This intermediate undergoes base-catalyzed intramolecular cyclization, where the terminal nitrogen attacks the carbonyl carbon, followed by dehydration to yield the stable 5-substituted-4-amino-1,2,4-triazole-3-thione. The methoxymethyl group is stable to these basic conditions.
Detailed Experimental Protocol
Step 1: Synthesis of N'-Thiocarbamoyl-4-(methoxymethyl)benzohydrazide
-
Dissolve 4-(methoxymethyl)benzohydrazide (2.0 g, 11.1 mmol) in absolute ethanol (50 mL).
-
Add phenyl isothiocyanate (1.33 mL, 11.1 mmol) to the solution.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature. The resulting white solid is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Cyclization to 4-Phenyl-5-(4-(methoxymethyl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Suspend the thiosemicarbazide from the previous step (1.0 g, 3.17 mmol) in a 2M aqueous sodium hydroxide solution (20 mL).
-
Heat the suspension to reflux for 6 hours, during which the solid will dissolve.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH ~5-6.
-
A precipitate will form. Filter the solid, wash extensively with water until the filtrate is neutral, and then dry.
-
Recrystallize from ethanol to obtain the pure 1,2,4-triazole-3-thione product.[3]
Synthesis of 2-Substituted-Benzimidazoles
Benzimidazoles are a vital class of heterocycles found in blockbuster drugs like omeprazole. The Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic, high-temperature conditions, is a direct and powerful method for their preparation.
Scientific Rationale
This reaction proceeds via the initial formation of an amide between one of the amino groups of the o-phenylenediamine and the carboxylic acid. Under the harsh, dehydrating conditions provided by polyphosphoric acid (PPA) at high temperatures, the second amino group performs an intramolecular nucleophilic attack on the amide carbonyl. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic benzimidazole ring.
Detailed Experimental Protocol
-
Place this compound (1.66 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in a three-neck flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (PPA) (20 g) to the flask.
-
Heat the mixture to 180-200 °C with efficient stirring for 4 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to approximately 100 °C and carefully pour it into a beaker containing 200 mL of rapidly stirring ice water.
-
The product will precipitate from the acidic solution. Continue stirring until the PPA is fully dissolved.
-
Neutralize the mixture by slowly adding a concentrated solution of ammonium hydroxide until the pH is ~8-9.
-
Filter the crude solid product, wash it thoroughly with cold water, and dry it.
-
Purify the product by recrystallization from an ethanol/water mixture to yield pure 2-(4-(methoxymethyl)phenyl)-1H-benzo[d]imidazole.
Summary of Synthesized Compounds and Post-Synthetic Modification
The protocols described provide reliable access to a variety of heterocyclic cores, all featuring the intact 4-(methoxymethyl)phenyl moiety.
| Heterocycle Class | Structure Example | Typical Yield Range | Key Analytical Feature (¹H NMR, δ ppm) |
| 1,3,4-Oxadiazole | 2-(4-F-Ph)-5-(4-MOM-Ph)-Oxadiazole | 65-80% | ~3.4 (s, 3H, OCH₃), ~4.5 (s, 2H, ArCH₂O) |
| 1,2,4-Triazole | 5-(4-MOM-Ph)-4-Ph-Triazole-3-thione | 70-85% | ~3.3 (s, 3H, OCH₃), ~4.4 (s, 2H, ArCH₂O) |
| Benzimidazole | 2-(4-MOM-Ph)-Benzimidazole | 75-90% | ~3.4 (s, 3H, OCH₃), ~4.6 (s, 2H, ArCH₂O) |
Post-Synthetic Deprotection of the Methoxymethyl Group
A key advantage of this building block is the ability to deprotect the MOM ether to reveal a benzylic alcohol, a versatile functional group for further library diversification (e.g., via esterification, etherification, or oxidation).
Protocol: Acid-Catalyzed Deprotection
-
Dissolve the synthesized heterocycle (1.0 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (10 mL).
-
Add a catalytic amount of a Lewis acid such as bismuth triflate (Bi(OTf)₃, 1-2 mol%).
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 30-60 minutes).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography or recrystallization to yield the corresponding 4-(hydroxymethyl)phenyl-substituted heterocycle.
Conclusion
This compound serves as an exemplary starting material for the efficient synthesis of diverse and medicinally relevant heterocyclic compounds. Its carboxylic acid function provides a robust handle for classical cyclization reactions, while the stable methoxymethyl group offers the potential for late-stage functionalization following deprotection. The protocols outlined herein are scalable and utilize common laboratory reagents, making this building block an excellent choice for researchers in drug discovery and medicinal chemistry aiming to generate novel and diverse compound libraries.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. academic.oup.com [academic.oup.com]
Application Note & Protocols: Considerations for the Scale-Up Synthesis of 4-(Methoxymethyl)benzoic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-(methoxymethyl)benzoic acid. It delves into the critical considerations, from the selection of synthetic routes to process optimization and safety protocols. The primary focus is on a robust and scalable nucleophilic substitution pathway, with a detailed step-by-step protocol. Alternative synthetic strategies are also evaluated to provide a broader perspective for process development. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the process for successful and safe implementation at a larger scale.
Introduction: The Significance of this compound and Scale-Up Challenges
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its bifunctional nature, featuring a carboxylic acid and a methoxymethyl group, allows for diverse chemical modifications, making it a key intermediate in the synthesis of more complex molecules.
Transitioning a synthetic procedure from the laboratory bench to a pilot or industrial scale introduces a host of challenges. These include managing reaction exotherms, ensuring efficient mixing, handling larger quantities of hazardous materials, and developing robust purification methods that are both effective and economical. This guide aims to address these challenges by providing a detailed analysis of the synthetic pathways to this compound, with a strong emphasis on safety, scalability, and process control.
Comparative Analysis of Synthetic Routes
Several synthetic strategies can be employed to prepare this compound. The choice of route for scale-up depends on factors such as the cost and availability of starting materials, reaction efficiency, ease of purification, and the safety profile of the reagents and intermediates.
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Scale-Up Challenges |
| Route A: Nucleophilic Substitution (SN2) | 4-(Bromomethyl)benzoic acid | Sodium methoxide (or KOH in methanol) | High-yielding, well-established procedure.[1][2] | Handling of highly reactive and moisture-sensitive sodium methoxide.[3][4][5] Potential for side products if reaction conditions are not well-controlled. |
| Route B: Williamson Ether Synthesis | p-Hydroxybenzoic acid | Dimethyl sulfate, alkali hydroxide | Utilizes readily available starting materials. Can be performed in an aqueous medium.[6] | Dimethyl sulfate is highly toxic and carcinogenic.[7] Potential for esterification as a side reaction, requiring an additional hydrolysis step.[6][7] |
| Route C: Grignard Carbonation | 4-(Methoxymethyl)bromobenzene | Magnesium, Carbon dioxide (dry ice) | A classic and versatile method for carboxylic acid synthesis.[8][9] | Requires strictly anhydrous conditions, which can be challenging to maintain on a large scale.[8][9] The Grignard reagent is highly reactive and moisture-sensitive. |
For the purpose of this guide, Route A (Nucleophilic Substitution) is selected as the primary focus for a detailed protocol due to its straightforward nature and high reported efficiency.
In-Depth Analysis and Protocol for Nucleophilic Substitution (Route A)
This route involves a two-step process: the radical bromination of 4-methylbenzoic acid to form 4-(bromomethyl)benzoic acid, followed by a nucleophilic substitution with a methoxide source.
Step 1: Synthesis of 4-(Bromomethyl)benzoic acid
The synthesis of the key intermediate, 4-(bromomethyl)benzoic acid, is achieved through a radical substitution reaction on 4-methylbenzoic acid.[10]
Reaction: 4-Methylbenzoic acid is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, to selectively brominate the benzylic methyl group.[10]
Protocol: Synthesis of 4-(Bromomethyl)benzoic acid
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 4-methylbenzoic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and chlorobenzene as the solvent.
-
Initiator Addition: Add a catalytic amount of benzoyl peroxide (0.02 eq). Caution: Ensure no benzoyl peroxide is left in the ground glass joints as friction can cause an explosion.[10]
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product and the succinimide byproduct.
-
Filter the solids under vacuum.
-
Wash the filter cake with hexane to remove any remaining chlorobenzene and non-polar impurities.[10]
-
Transfer the solid to a beaker and slurry with deionized water to dissolve the succinimide byproduct.
-
Filter the solid again, wash with water and then hexane.
-
-
Drying: Dry the product under vacuum to a constant weight. The crude product can be purified by recrystallization from ethyl acetate if necessary.[10]
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the bromide in 4-(bromomethyl)benzoic acid with a methoxide ion.[1]
Reaction Mechanism: The methoxide ion, a strong nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide ion in a classic SN2 reaction. The use of heat speeds up the reaction.[1]
Protocol: Scale-Up Synthesis of this compound
-
Preparation of Methoxide Solution:
-
Option A (In situ generation): In a reactor, dissolve potassium hydroxide (KOH, 1.2 eq) in methanol. This generates potassium methoxide in situ.[1]
-
Option B (Commercial Sodium Methoxide): Carefully add sodium methoxide (1.2 eq) to methanol under an inert atmosphere (e.g., nitrogen). Extreme Caution: Sodium methoxide is highly flammable, corrosive, and reacts violently with water.[3][4][5][11] Ensure all equipment is dry and handle in a well-ventilated area.
-
-
Reaction:
-
Add 4-(bromomethyl)benzoic acid (1.0 eq) to the methoxide solution.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 45-60 minutes.[1] The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.
-
-
Solvent Removal and Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in deionized water.
-
-
Acidification and Precipitation:
-
Cool the aqueous solution in an ice bath.
-
Slowly add dilute hydrochloric acid with stirring until the pH is acidic (pH 2-3), which will precipitate the this compound.
-
-
Isolation and Washing:
-
Filter the precipitated solid under vacuum.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Follow with a wash of cold hexane to aid in drying and remove non-polar impurities.[1]
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization from an ethanol/water mixture or toluene.[12]
-
Dry the purified solid under vacuum at a suitable temperature to obtain the final product.
-
Visualization of Workflows
Synthetic Workflow Diagram
Caption: Synthetic pathway from 4-methylbenzoic acid to this compound.
Purification Logic Diagram
Caption: Decision workflow for the purification of this compound.
Safety Considerations for Scale-Up
-
Sodium Methoxide/Potassium Hydroxide: Both are corrosive and can cause severe burns. Sodium methoxide is also highly flammable and water-reactive.[3][4][5] It should be handled under an inert atmosphere, away from ignition sources, and with appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection.[3][13]
-
Methanol: A flammable and toxic solvent. Work should be conducted in a well-ventilated area or fume hood.[11]
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. Handle with care in a well-ventilated area.
-
Benzoyl Peroxide: A strong oxidizing agent and can be explosive, especially when impure or subjected to heat or friction.[10]
-
Exothermic Reactions: The reaction of sodium methoxide or KOH with methanol can be exothermic. On a large scale, the addition of reagents should be controlled to manage the heat generated. Adequate cooling capacity is essential.
-
Pressure Build-up: Ensure reactors are properly vented, especially during heating and quenching steps.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield in Step 1 | Incomplete reaction. | Increase reaction time or the amount of radical initiator. Ensure the reaction is at a vigorous reflux. |
| Loss of product during work-up. | Optimize washing steps to minimize dissolution of the product. | |
| Low Yield in Step 2 | Incomplete reaction. | Ensure the methoxide reagent is not degraded by moisture. Use anhydrous methanol. Increase reaction time. |
| Formation of side products (e.g., elimination). | Maintain careful temperature control. Avoid excessively high temperatures. | |
| Product Fails Purity Specs | Incomplete removal of starting materials or byproducts. | Improve the efficiency of the washing steps. Perform recrystallization, potentially with the addition of activated charcoal to remove colored impurities.[12] |
| "Oiling Out" during Recrystallization | The boiling point of the solvent is higher than the melting point of the product, or significant impurities are present. | Select a solvent with a lower boiling point or adjust the solvent ratio in a mixed-solvent system.[12] |
Conclusion
The scale-up synthesis of this compound via the nucleophilic substitution of 4-(bromomethyl)benzoic acid is a robust and efficient method. Success at a larger scale hinges on careful process control, a thorough understanding of the reaction mechanisms, and an unwavering commitment to safety. By implementing the detailed protocols and considering the optimization strategies outlined in this guide, researchers and development professionals can confidently and safely produce this valuable chemical intermediate.
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. chegg.com [chegg.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. alkalimetals.com [alkalimetals.com]
- 6. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. mason.gmu.edu [mason.gmu.edu]
- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 11. download.basf.com [download.basf.com]
- 12. benchchem.com [benchchem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Quantitative Analysis of 4-(Methoxymethyl)benzoic Acid
Introduction
4-(Methoxymethyl)benzoic acid is a benzoic acid derivative with potential applications in pharmaceutical synthesis and materials science. As with any specialty chemical used in regulated industries, robust and reliable analytical methods for its quantification are essential for quality control, stability testing, and pharmacokinetic studies. This document provides a detailed guide to the analytical methodologies for the precise quantification of this compound, designed for researchers, scientists, and drug development professionals. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with supplementary information on Gas Chromatography-Mass Spectrometry (GC-MS) and spectroscopic characterization.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for method development. Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| CAS Number | 67003-50-3 | [2][3] |
| Boiling Point (Predicted) | 281.8 °C at 760 mmHg | [2] |
| Melting Point (Predicted) | 87.05 °C | [3] |
| Water Solubility (Predicted) | 3726.62 mg/L | [3] |
| IUPAC Name | This compound | [1] |
Primary Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the method of choice for the quantification of non-volatile, polar aromatic compounds like this compound. The method's selectivity, sensitivity, and robustness make it ideal for routine quality control and research applications. The carboxylic acid and aromatic ring functionalities lend themselves to good retention on a C18 stationary phase and strong UV absorbance.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides excellent retention for the aromatic ring of the analyte. The non-polar C18 chains interact with the benzene ring via van der Waals forces.
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the analyte with a good peak shape and reasonable retention time. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds.
-
Acidic Modifier: The addition of a small amount of formic acid (or phosphoric acid) to the mobile phase is crucial.[4][5] It suppresses the ionization of the carboxylic acid group on the analyte (pKa of benzoic acid is ~4.2), ensuring it is in its neutral, protonated form. This leads to consistent retention and sharp, symmetrical peaks by preventing interactions with residual silanols on the silica support.
-
Detection Wavelength: The aromatic ring in this compound contains a chromophore that absorbs UV light. A detection wavelength of 230 nm is chosen as it typically provides a good balance of sensitivity and selectivity for benzoic acid derivatives, minimizing interference from common solvents.
Experimental Workflow for HPLC Analysis
Caption: HPLC-UV workflow for the quantification of this compound.
Detailed HPLC Protocol
Objective: To quantify this compound in a sample matrix.
1. Materials and Reagents:
-
This compound analytical standard (≥97% purity)[6]
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water (Milli-Q or equivalent)
-
Formic acid (≥98%)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chromatography Data System (CDS) for data acquisition and processing.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase. A typical range would include 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Method Validation Summary
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. A summary of the validation parameters and typical acceptance criteria is provided below.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | No interference at the retention time of the analyte. | The method should be able to resolve the analyte from process impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Excellent linearity is expected over the 1-100 µg/mL range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | High recovery rates are anticipated in spiked matrix samples. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0% | Low relative standard deviation demonstrates the method's high precision.[7] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Estimated to be in the low ng/mL range. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Estimated to be approx. 0.5-1.0 µg/mL.[7] |
| Robustness | % RSD ≤ 2.0% after minor changes | The method should be insensitive to small variations in flow rate, column temperature, and mobile phase composition.[7] |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile or semi-volatile impurities, or for confirmation of identity, GC-MS is a powerful alternative. Due to the low volatility and polar nature of the carboxylic acid group, derivatization is required to convert the analyte into a more volatile species. Silylation is a common and effective derivatization technique for this purpose.
Derivatization and GC-MS Workflow
Caption: GC-MS workflow including the essential derivatization step.
GC-MS Protocol Outline
-
Sample Derivatization:
-
Place a dried aliquot of the sample extract in a reaction vial.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine or acetonitrile.
-
Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation and identification of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (two doublets in the 7-8 ppm region), the methylene protons (-CH₂-) adjacent to the ether oxygen (a singlet around 4.5 ppm), and the methyl protons (-OCH₃) of the methoxy group (a singlet around 3.4 ppm). The acidic proton of the carboxyl group would appear as a broad singlet at a downfield shift (>10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carboxyl carbon (~170 ppm), the aromatic carbons (125-140 ppm), the methylene carbon (~70 ppm), and the methoxy carbon (~58 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1680-1700 cm⁻¹), and C-O stretching bands for the ether and acid functionalities (1200-1300 cm⁻¹).[8]
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 166. The fragmentation pattern would likely include losses corresponding to the methoxy group (M-31) and the carboxyl group (M-45).[9]
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound. The primary RP-HPLC method is robust, reliable, and suitable for routine quality control, offering excellent precision and accuracy. The alternative GC-MS method serves as a valuable tool for identity confirmation and analysis of volatile components. Together, these methods provide a complete analytical solution for researchers and developers working with this compound.
References
- 1. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Separation of Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Benzoic acid, 4-methoxy-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]
The Strategic Utility of 4-(Methoxymethyl)benzoic Acid in the Synthesis of Pharmaceutical Scaffolds
Introduction: Beyond a Simple Building Block
In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of novel active pharmaceutical ingredients (APIs). 4-(Methoxymethyl)benzoic acid emerges as a compound of significant interest, offering a unique combination of a reactive carboxylic acid functionality and a methoxymethyl group that can influence physicochemical properties such as lipophilicity and metabolic stability. While its direct incorporation into blockbuster drugs may not be as widely documented as some other benzoic acid derivatives, its value as a scaffold for elaborating molecular complexity is noteworthy for medicinal chemists and process development scientists. This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application in the synthesis of core structures relevant to drug discovery.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of an intermediate is the foundation of its effective and safe implementation in any synthetic protocol. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][3] |
| Appearance | Solid | [3][4] |
| Melting Point | 123 °C | [5] |
| Boiling Point | 281.8 °C at 760 mmHg | [5] |
| IUPAC Name | This compound | [1] |
| CAS Number | 67003-50-3 | [2][4] |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][3] It may also cause respiratory irritation.[1][3] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).[2][6]
Synthetic Pathways to this compound
The accessibility of an intermediate is a critical factor in its adoption for large-scale API synthesis. This compound can be reliably synthesized through several routes, with the nucleophilic substitution of a benzylic halide being a common and well-documented laboratory method.
A prevalent laboratory-scale synthesis involves the treatment of 4-bromomethylbenzoic acid with a methoxide source, such as sodium methoxide generated in situ from sodium hydroxide or potassium hydroxide in methanol.[7] This S_N2 reaction is typically driven to completion by heating the reaction mixture to reflux.[7] The electron-withdrawing nature of the carboxylic acid group on the aromatic ring can facilitate this nucleophilic substitution.
Application as an Intermediate: Synthesis of N-Aryl Benzamides
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological pathways. The carboxylic acid group of this compound provides a convenient handle for the construction of such N-aryl benzamides through standard amidation reactions. This transformation is a cornerstone of pharmaceutical synthesis, allowing for the coupling of an acid with an amine to form a stable amide bond.
The following workflow illustrates the general strategy for the synthesis of an N-aryl benzamide from this compound. This process involves the initial activation of the carboxylic acid, followed by the coupling with a desired aryl amine.
Caption: Workflow for the synthesis of N-aryl benzamides.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-(methoxymethyl)benzamide
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-aryl benzamide, N-(4-chlorophenyl)-4-(methoxymethyl)benzamide, from this compound. This example is chosen to illustrate a common and reliable amidation procedure.
Part 1: Synthesis of 4-(Methoxymethyl)benzoyl chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method for activating the carbonyl group towards nucleophilic attack by the amine. Thionyl chloride is a common reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-(methoxymethyl)benzoyl chloride is typically used in the next step without further purification.
Part 2: Amide Coupling
Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine. A non-nucleophilic base, such as triethylamine, is included to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Materials:
-
Crude 4-(Methoxymethyl)benzoyl chloride from Part 1
-
4-Chloroaniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask under an inert atmosphere.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 4-(methoxymethyl)benzoyl chloride from Part 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel to afford the pure N-(4-chlorophenyl)-4-(methoxymethyl)benzamide.
Analytical Characterization and Quality Control
The identity and purity of the synthesized intermediate and final product must be rigorously confirmed. The following diagram outlines a typical quality control workflow.
Caption: Quality control workflow for synthesized compounds.
For N-(4-chlorophenyl)-4-(methoxymethyl)benzamide, one would expect to see characteristic signals in the ¹H NMR spectrum corresponding to the protons of the methoxy group, the methylene bridge, and the two aromatic rings. The IR spectrum should show a prominent C=O stretch for the amide bond, typically in the range of 1630-1680 cm⁻¹, and an N-H stretch around 3300 cm⁻¹. Mass spectrometry would be used to confirm the molecular weight of the product.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its straightforward preparation and the reactivity of its carboxylic acid group make it an attractive starting material for the construction of diverse molecular architectures, particularly the ubiquitous benzamide scaffold. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively incorporate this promising building block into their synthetic strategies, paving the way for the discovery of the next generation of therapeutic agents.
References
- 1. New practical synthesis of Tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. EP1734036A1 - Process for preparation of tamsulosin and its derivatives - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US20060148046A1 - Enzymatic process for the preparation of an intermediate compound and use thereof for the synthesis of tamsulosin hydrochloride - Google Patents [patents.google.com]
- 6. karlancer.com [karlancer.com]
- 7. Process for preparation of tamsulosin and its derivatives - Patent 1734036 [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methoxymethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and optimize your experimental outcomes.
Overview of a Common Synthetic Route
A prevalent laboratory-scale synthesis of this compound involves a nucleophilic substitution reaction (SN2) starting from 4-(bromomethyl)benzoic acid. In this procedure, the methoxide ion acts as the nucleophile, displacing the bromide ion.[1][2] This method is generally reliable, but like any chemical synthesis, it is susceptible to issues that can lead to low yields or impure products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis of this compound.
Question 1: My reaction has a very low yield, or no product was formed. What are the potential causes?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Poor Quality of Starting Materials: The purity of your starting material, 4-(bromomethyl)benzoic acid, is critical. If it has degraded or contains impurities, the reaction will be compromised.
-
Inactive Nucleophile: The methoxide nucleophile is typically generated in situ from a base like potassium hydroxide (KOH) in methanol.[2] If the base is old or has absorbed atmospheric moisture and carbon dioxide, its effectiveness will be diminished, leading to incomplete deprotonation of methanol and a lower concentration of the active methoxide nucleophile.
-
Presence of Water: The SN2 reaction is sensitive to moisture. Water can compete with the methoxide as a nucleophile, leading to the formation of 4-(hydroxymethyl)benzoic acid as a byproduct. Furthermore, excess water will quench the methoxide nucleophile.
-
Suboptimal Reaction Temperature and Time: This reaction typically requires heating (reflux) to proceed at a reasonable rate.[2] Insufficient heating or a short reaction time may result in an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to side reactions and decomposition of the product.
-
Inefficient Reaction Monitoring: Without proper monitoring, it's difficult to determine the optimal time to stop the reaction. Thin Layer Chromatography (TLC) is a simple and effective method for tracking the consumption of the starting material and the formation of the product.[3]
Solutions:
-
Verify Starting Material Quality: Before starting the reaction, confirm the purity of your 4-(bromomethyl)benzoic acid using techniques like melting point determination or NMR spectroscopy.
-
Use Fresh and Anhydrous Reagents: Use freshly opened or properly stored anhydrous methanol and a high-quality base (e.g., fresh KOH pellets).
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4]
-
Optimize Reaction Conditions: Ensure the reaction mixture reaches and maintains the appropriate reflux temperature. Monitor the reaction progress using TLC to determine the point of maximum product formation before initiating workup.
-
Consider an Alternative Halide: If you are starting from 4-(chloromethyl)benzoic acid, you might need more forcing reaction conditions (e.g., higher temperature, longer reaction time) as the C-Cl bond is generally stronger than the C-Br bond.
Question 2: My final product is impure. What are the likely impurities and how can I remove them?
Answer: Impurities in the final product can be unreacted starting materials, byproducts, or substances introduced during the workup.
-
Unreacted 4-(bromomethyl)benzoic acid: This is a common impurity if the reaction has not gone to completion.
-
4-(Hydroxymethyl)benzoic acid: As mentioned, this byproduct can form if water is present in the reaction mixture.
-
Side-chain elimination products: While less common for a primary benzylic halide, under certain conditions, elimination reactions can occur.
Purification Strategy:
The most common method for purifying this compound is recrystallization.[5] A mixed solvent system, such as ethanol/water, is often effective. The crude product should be dissolved in the minimum amount of hot solvent. If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities, followed by hot filtration.[5] Slow cooling of the filtrate should yield pure crystals of the desired product, which can then be collected by vacuum filtration.
| Impurity | Identification | Removal Strategy |
| Unreacted 4-(bromomethyl)benzoic acid | TLC, NMR | Recrystallization |
| 4-(Hydroxymethyl)benzoic acid | TLC, NMR | Recrystallization |
Question 3: I am considering a Williamson ether synthesis approach starting from 4-hydroxybenzoic acid. What are the potential pitfalls?
Answer: The Williamson ether synthesis is a viable route but requires careful control of reaction conditions.[6][7] This synthesis involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a phenoxide, which then reacts with a methylating agent (e.g., dimethyl sulfate or methyl iodide).
Potential Issues:
-
Competing O- vs. C-alkylation: While O-alkylation is generally favored, there is a possibility of C-alkylation on the aromatic ring, especially under certain conditions.
-
Esterification of the Carboxylic Acid: The basic conditions used to deprotonate the phenol can also deprotonate the carboxylic acid. The resulting carboxylate is generally a poor nucleophile. However, if the methylating agent is highly reactive, esterification of the carboxylic acid can occur.
-
Toxicity of Reagents: Dimethyl sulfate is highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[3]
Solutions:
-
Optimize Base and Solvent: Use a suitable base to selectively deprotonate the phenolic hydroxyl group. The choice of solvent can also influence the reaction's selectivity.
-
Control Stoichiometry: Use a precise stoichiometry of the methylating agent to minimize side reactions.
-
Post-reaction Hydrolysis: If esterification of the carboxylic acid occurs, a subsequent hydrolysis step can be performed to convert the methyl ester back to the carboxylic acid.[3]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound from 4-(bromomethyl)benzoic acid?
A1: Yields for this reaction can vary depending on the scale and specific conditions, but laboratory preparations often report yields in the range of 50-70%.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material and the product. The product, being more polar than the starting material due to the ether linkage, will have a lower Rf value.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
Potassium hydroxide is corrosive; handle with care.
-
If using reagents like dimethyl sulfate, be aware of their high toxicity and take extra precautions.[3]
Q4: Can I use a different starting material, such as p-toluic acid?
A4: Yes, it is possible to synthesize this compound from p-toluic acid (4-methylbenzoic acid). This would typically involve a two-step process:
-
Free-radical halogenation of the methyl group to form 4-(halomethyl)benzoic acid.[8][9]
-
Nucleophilic substitution with methoxide, as described above.
However, controlling the halogenation step to achieve mono-halogenation can be challenging and may lead to a mixture of products.
Experimental Workflow and Troubleshooting Logic
Below are diagrams illustrating a general experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. rsc.org [rsc.org]
- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. Synthesis routes of 4-(Chloromethyl)benzoic acid [benchchem.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Purification of 4-(Methoxymethyl)benzoic Acid
Welcome to the technical support center for the purification of 4-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound from its common starting materials. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification of this compound, providing step-by-step protocols and the rationale behind them.
Issue 1: My final product is contaminated with unreacted 4-(bromomethyl)benzoic acid.
Root Cause Analysis: Incomplete reaction or inefficient purification can lead to the carryover of the starting material, 4-(bromomethyl)benzoic acid. Due to the structural similarity between the starting material and the product, simple filtration may be insufficient for complete separation.
Recommended Solution: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group present in both the product and the starting material to separate them from any non-acidic impurities. While it won't separate the two carboxylic acids from each other, it is an excellent first step to remove other types of impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2] The weak base will deprotonate the carboxylic acid, forming the water-soluble sodium salt.
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated this compound and any unreacted 4-(bromomethyl)benzoic acid will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding dilute hydrochloric acid (HCl) until the solution is acidic to pH paper.[3] This will protonate the carboxylate salt, causing the purified this compound (and any remaining starting material) to precipitate out of the solution.[2][4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.[3]
-
Expert Insight: The choice of a weak base like sodium bicarbonate is crucial. Using a strong base like sodium hydroxide could potentially lead to unwanted side reactions.[1]
Follow-up Purification: Recrystallization
After the initial acid-base extraction, recrystallization is a powerful technique to separate the desired product from the structurally similar starting material based on their differential solubilities.
Experimental Protocol: Recrystallization from Water
-
Dissolution: In an Erlenmeyer flask, add the solid obtained from the acid-base extraction and the minimum amount of hot deionized water required to fully dissolve it.[3]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry them thoroughly.[3]
| Compound | Melting Point (°C) | Solubility in Water |
| This compound | 123[6][7] | Sparingly soluble |
| 4-(Bromomethyl)benzoic acid | 224-229[8] | Soluble[9] |
-
Expert Insight: The significant difference in melting points can be used as a preliminary indicator of purity. A broad melting point range suggests the presence of impurities.
Visualization of the Purification Workflow
Caption: Purification workflow for this compound.
Issue 2: My reaction with 4-formylbenzoic acid as a starting material shows a significant amount of unreacted aldehyde in the final product.
Root Cause Analysis: The reduction of the aldehyde group in 4-formylbenzoic acid to the methoxymethyl group may be incomplete. The aldehyde functionality can be persistent if the reaction conditions are not optimal.
Recommended Solution: Column Chromatography
Column chromatography is an effective method for separating compounds with different polarities. The aldehyde group in 4-formylbenzoic acid makes it more polar than the methoxymethyl group in the desired product.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The less polar this compound will elute first, followed by the more polar 4-formylbenzoic acid.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Expert Insight: Adding a small amount of acetic acid or formic acid to the eluent can help to suppress the ionization of the carboxylic acid group and reduce tailing on the silica gel column. However, this may not be necessary if the separation is efficient without it.
Visualization of Chromatographic Separation
Caption: Principle of chromatographic separation of the product and starting material.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound and its common starting materials?
| Property | This compound | 4-Formylbenzoic acid | 4-(Bromomethyl)benzoic acid |
| Molecular Formula | C₉H₁₀O₃[10] | C₈H₆O₃[11] | C₈H₇BrO₂ |
| Molecular Weight | 166.17 g/mol [10] | 150.13 g/mol [11] | 215.04 g/mol [12] |
| Melting Point | 123 °C[6][7] | 247-256 °C[11] | 224-230 °C[8][12] |
| Appearance | White solid[7] | White crystalline powder[13] | White to off-white solid[14] |
Q2: Can I use reversed-phase chromatography for purification?
Yes, reversed-phase chromatography (e.g., using a C18 column) is a viable option, particularly for polar compounds like carboxylic acids.[15] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid) to ensure the carboxylic acid remains in its protonated form.[15]
Q3: My purified product has a low yield. What are the possible reasons?
-
Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it with a suitable technique like TLC or LC-MS.
-
Losses During Extraction: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. Ensure complete phase separation.
-
Precipitation Issues: During acidification in an acid-base extraction, ensure the pH is low enough to fully protonate the carboxylate. Cooling the solution can also improve precipitation.
-
Recrystallization Losses: Using an excessive amount of solvent for recrystallization will result in a lower yield as more of your product will remain in the mother liquor. Always use the minimum amount of hot solvent necessary for dissolution.
Q4: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[16] For this compound, water is a suitable solvent for this purpose.[3] It is also important that the impurities have different solubility profiles in the chosen solvent.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. vernier.com [vernier.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. This compound | 67003-50-3 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Bromomethylbenzoic acid | 6232-88-8 [chemicalbook.com]
- 10. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]
- 14. CAS 6232-88-8: 4-(Bromomethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 15. teledyneisco.com [teledyneisco.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Identifying common impurities in 4-(Methoxymethyl)benzoic acid.
Welcome to the Technical Support Center for 4-(Methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling, synthesis, and analysis of this compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the purity of your material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The impurity profile of this compound is intrinsically linked to its synthetic route. The two most prevalent commercial synthesis methods are the nucleophilic substitution of 4-bromomethylbenzoic acid and the oxidation of p-xylene.
-
From Nucleophilic Substitution: If your material was synthesized via the reaction of 4-bromomethylbenzoic acid with a methoxide source, the most probable impurities are:
-
4-bromomethylbenzoic acid: Unreacted starting material.
-
4-Hydroxybenzoic acid: Formed by the hydrolysis of the methoxymethyl ether under acidic or basic conditions, especially during workup or storage.[1]
-
Terephthalic acid: Can arise from over-oxidation if the starting material, 4-methylbenzoic acid, was not fully converted to 4-bromomethylbenzoic acid in the preceding step.
-
-
From p-Xylene Oxidation: Synthesis involving the oxidation of p-xylene can introduce a different set of impurities:
-
p-Toluic acid: An intermediate in the oxidation process that may not have been fully converted.
-
4-Carboxybenzaldehyde: Another key intermediate that can be present if the oxidation is incomplete.
-
Q2: My HPLC analysis shows an unexpected peak. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach. First, consider the potential impurities from the synthetic route as mentioned in Q1. Then, employ the following strategies:
-
Spiking Study: Co-inject your sample with a known standard of a suspected impurity. If the peak area of the unknown increases without the appearance of a new peak, you have a tentative identification.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown compounds. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can then be matched against potential impurities.
-
NMR Spectroscopy: If the impurity is present at a sufficient concentration, it can be isolated via preparative HPLC and its structure elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the best practices for storing this compound to prevent degradation?
A3: this compound is generally stable under normal conditions. However, to minimize the risk of degradation, it is advisable to:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from light.
-
Avoid contact with strong oxidizing agents and extreme pH conditions, which can promote hydrolysis of the methoxymethyl ether to 4-hydroxybenzoic acid.[1]
Troubleshooting Guides
Guide 1: Purity Issues Detected by HPLC
This guide provides a systematic approach to troubleshooting purity issues observed during the HPLC analysis of this compound.
Problem: Your HPLC chromatogram shows one or more impurity peaks exceeding the acceptable limit.
Workflow for Troubleshooting HPLC Purity Issues:
Caption: Troubleshooting workflow for HPLC purity issues.
Experimental Protocol: HPLC Method for Purity Analysis
This protocol is a starting point and may require optimization based on your specific instrumentation and the nature of the impurities.
| Parameter | Method 1: Isocratic | Method 2: Gradient |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | N/A | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 235 nm | UV at 235 nm |
| Injection Vol. | 10 µL | 10 µL |
Causality behind Experimental Choices:
-
C18 Column: A C18 stationary phase is a good starting point for reversed-phase chromatography of moderately polar compounds like benzoic acid derivatives.
-
Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Elution: A gradient method is often preferred for impurity profiling as it can resolve compounds with a wider range of polarities.
Guide 2: Investigating Unexpected Reaction Outcomes
This guide addresses common issues encountered during the synthesis of this compound.
Problem: Low yield or presence of significant byproducts in the synthesis of this compound from 4-bromomethylbenzoic acid.
Potential Causes and Solutions:
| Observation | Potential Cause | Recommended Action |
| Significant amount of unreacted 4-bromomethylbenzoic acid | Insufficient reaction time or temperature. | Increase the reaction time or temperature. Ensure proper mixing. |
| Inactive methoxide nucleophile. | Prepare fresh sodium methoxide solution. Ensure anhydrous conditions. | |
| Presence of 4-hydroxybenzoic acid | Hydrolysis during workup or reaction. | Use anhydrous solvents and reagents. Perform the workup at low temperatures and avoid prolonged exposure to acidic or basic aqueous solutions. |
| Formation of a dimeric ether byproduct | A competing reaction where the methoxide deprotonates the carboxylic acid, and the resulting carboxylate attacks another molecule of 4-bromomethylbenzoic acid. | Use a non-protic solvent to minimize the solubility of the carboxylate salt. Add the methoxide solution slowly to the reaction mixture. |
Visualizing Impurity Formation Pathways:
References
Technical Support Center: Optimizing Reaction Conditions for 4-(Methoxymethyl)benzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(methoxymethyl)benzoic acid. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of this synthesis.
Section 1: Understanding the Synthesis: Two Common Routes
The synthesis of this compound is most commonly achieved via a two-step process starting from either p-toluic acid or its methyl ester. A key intermediate in both pathways is a benzylic bromide, which then undergoes nucleophilic substitution.
A widely used method involves the nucleophilic substitution of 4-(bromomethyl)benzoic acid with a methoxide source.[1][2] This reaction is a classic example of the Williamson ether synthesis.[3][4][5]
Alternatively, one can start with methyl p-toluate, brominate it to form methyl 4-(bromomethyl)benzoate, and then perform the methoxy substitution followed by hydrolysis of the ester to yield the final product.[6]
Diagram: Synthetic Pathways to this compound
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. rsc.org [rsc.org]
- 3. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. innospk.com [innospk.com]
Technical Support Center: Purification of Reaction Mixtures Containing 4-Bromomethylbenzoic Acid
Welcome to the technical support center for scientists and researchers in drug development and organic synthesis. This guide provides in-depth troubleshooting and frequently asked questions for a common challenge in the lab: the removal of unreacted 4-bromomethylbenzoic acid from your reaction product. As a bifunctional molecule with both a reactive benzylic bromide and an acidic carboxylic acid group, its removal requires a careful and strategic approach. This document will equip you with the knowledge to select and execute the most effective purification strategy for your specific product.
Understanding the Challenge: Properties of 4-Bromomethylbenzoic Acid
A successful purification strategy hinges on exploiting the differences in physical and chemical properties between your desired product and the unreacted starting material. Let's first consider the key characteristics of 4-bromomethylbenzoic acid.
| Property | Value | Significance for Purification |
| Appearance | White to off-white crystalline solid[1][2] | Visual confirmation of its presence in the crude product. |
| Molecular Weight | 215.04 g/mol [3][4] | Relevant for chromatographic separation and characterization. |
| Melting Point | 224-229 °C[3][5] | Can be used as a preliminary indicator of purity. A broad melting range often suggests the presence of impurities. |
| pKa | ~4.10[3][6] | The acidic nature of the carboxylic acid group is the cornerstone of liquid-liquid extraction techniques. |
| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water[1][7][8]. | Dictates the choice of solvents for extraction, washing, and recrystallization. |
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the removal of 4-bromomethylbenzoic acid.
Q1: I've tried a simple water wash, but my product is still contaminated. Why isn't this working?
A simple water wash is often insufficient because 4-bromomethylbenzoic acid has limited solubility in neutral water.[1] To effectively remove it, you need to exploit its acidic nature. By washing with a basic aqueous solution, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous phase.[9][10]
Q2: What is the best basic solution to use for an aqueous wash?
A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is generally recommended. These are weak bases that are strong enough to deprotonate the carboxylic acid but are less likely to cause unwanted side reactions with sensitive functional groups in your product. The use of strong bases like sodium hydroxide (NaOH) should be approached with caution as they can promote hydrolysis of esters or other base-sensitive functionalities.
Q3: My product is also an acid. Can I still use a basic wash?
If your product is also acidic, a basic wash will likely extract both your product and the unreacted starting material. In this scenario, other purification techniques like chromatography or recrystallization, which separate compounds based on properties other than acidity, will be more effective.
Q4: I'm concerned my product might be water-sensitive. Are there non-aqueous methods to remove 4-bromomethylbenzoic acid?
Yes. If your product is sensitive to water, column chromatography is an excellent alternative.[11] You can use a solid phase like silica gel and a non-polar mobile phase. The more polar 4-bromomethylbenzoic acid will have a stronger affinity for the silica gel and will elute more slowly than a less polar product.
Troubleshooting Guides: Step-by-Step Purification Protocols
This section provides detailed, step-by-step protocols for the most effective methods to remove unreacted 4-bromomethylbenzoic acid.
Method 1: Liquid-Liquid Extraction (For Base-Stable, Non-Acidic Products)
This is often the quickest and most efficient method if your product is stable to weak bases and is not acidic.[9] The principle lies in converting the acidic starting material into a water-soluble salt.[10]
Caption: Workflow for removing 4-bromomethylbenzoic acid via liquid-liquid extraction.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water-soluble components.
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain your purified product.
Method 2: Flash Column Chromatography (For Water-Sensitive or Acidic Products)
Chromatography is a powerful technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[11] For removing the relatively polar 4-bromomethylbenzoic acid, silica gel chromatography is highly effective.
Caption: General workflow for purification by flash column chromatography.
-
Solvent System Selection: Determine an appropriate mobile phase system using thin-layer chromatography (TLC). A good solvent system will show good separation between your product and 4-bromomethylbenzoic acid, with the product having a higher Rf value. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a flash chromatography column with silica gel, ensuring it is well-packed and equilibrated with the mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Method 3: Recrystallization (For Solid Products)
If your desired product is a solid, recrystallization can be a highly effective purification method, provided a suitable solvent can be found.[12][13] This technique relies on the differences in solubility of the product and the impurity in a particular solvent at different temperatures.[14]
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the 4-bromomethylbenzoic acid should either be very soluble or very insoluble in this solvent at all temperatures.
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of your product will decrease, and it will crystallize out of the solution. You can further enhance crystal formation by placing the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Final Confirmation of Purity
Regardless of the purification method chosen, it is crucial to confirm the purity of your final product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis can be used to verify the absence of 4-bromomethylbenzoic acid.
References
- 1. CAS 6232-88-8: 4-(Bromomethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Bromomethylbenzoic acid(6232-88-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 4-Bromomethylbenzoic acid | 6232-88-8 [chemicalbook.com]
- 8. 4-(Bromomethyl)benzoic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Enhancing the Solubility of 4-(Methoxymethyl)benzoic Acid in Reaction Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for challenges related to the solubility of 4-(methoxymethyl)benzoic acid in various reaction media. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome solubility hurdles in your experiments, ensuring efficiency and success in your synthetic and developmental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound that influence its solubility?
Understanding the inherent properties of this compound is the first step in troubleshooting solubility issues. It is a white solid with a molecular weight of 166.17 g/mol and a melting point of approximately 123°C[1][2][3][4]. Its structure, containing both a polar carboxylic acid group and a moderately nonpolar methoxymethyl ether group, results in mixed polarity. This dual character dictates its solubility behavior, which can be challenging in certain solvents. While it is slightly soluble in chloroform and DMSO, its solubility in many common reaction solvents can be limited[5]. One source predicts its water solubility to be around 3307.8 mg/L[6].
Q2: I'm struggling to dissolve this compound in my reaction solvent. What are the primary strategies I should consider?
Low solubility is a common issue for many carboxylic acids. There are four primary strategies you can employ to enhance the solubility of this compound:
-
pH Adjustment: Increasing the pH of the medium can deprotonate the carboxylic acid, forming a more soluble carboxylate salt[7][8].
-
Co-solvent System: Introducing a miscible co-solvent can alter the polarity of the reaction medium to better match that of the solute[7].
-
Salt Formation: Pre-forming a salt of the carboxylic acid can significantly improve its solubility in polar solvents[9][10].
-
Phase-Transfer Catalysis (PTC): For biphasic reactions, a PTC can facilitate the transfer of the carboxylate anion from an aqueous phase to an organic phase where the reaction occurs[11][12].
The choice of strategy depends on the specific reaction conditions, including the solvent system, temperature, and the compatibility of other reagents with the chosen method.
Troubleshooting Guides & In-Depth Protocols
Strategy 1: Solubility Enhancement via pH Adjustment
Why It Works: The Underlying Chemistry
Experimental Protocol: Step-by-Step pH Adjustment
This protocol outlines the in-situ pH adjustment to dissolve this compound in a reaction mixture.
Materials:
-
This compound
-
Reaction solvent (e.g., water, ethanol/water mixture)
-
A suitable base (e.g., 1 M NaOH, 1 M KOH, or an organic base like triethylamine (TEA))
-
pH meter or pH indicator strips
-
Stir plate and stir bar
Procedure:
-
Initial Suspension: Add the desired amount of this compound to your reaction solvent in the reaction vessel. Begin stirring to create a suspension.
-
Incremental Base Addition: Slowly add the base solution dropwise to the stirring suspension.
-
Monitor pH: Continuously monitor the pH of the mixture. As you add the base, you will observe the solid beginning to dissolve.
-
Target pH: Continue adding the base until all the this compound has dissolved. The target pH should ideally be 1.5 to 2 units above the estimated pKa (~4.5), so aiming for a pH of 6.0-6.5 is a good starting point.
-
Reaction Initiation: Once the acid is fully dissolved, you can proceed with the addition of other reagents to initiate your reaction.
Causality Behind Choices:
-
Choice of Base: An inorganic base like NaOH or KOH is suitable for aqueous or protic solvent systems. For reactions sensitive to water or inorganic salts, an organic base like triethylamine is a better choice.
-
Stepwise Addition: Adding the base slowly prevents a sudden, large increase in pH which could potentially affect the stability of other reagents in your reaction.
Strategy 2: Utilizing Co-solvents to Improve Solubility
Why It Works: The "Like Dissolves Like" Principle in Action
The principle of "like dissolves like" is fundamental to solubility. If your primary reaction solvent has a polarity that is significantly different from this compound, solubility will be poor. A co-solvent is a secondary solvent that is miscible with the primary solvent and helps to bridge this polarity gap, thereby increasing the solubility of the solute[7]. For instance, if your primary solvent is non-polar, adding a more polar co-solvent can increase the solubility of the polar carboxylic acid.
Data Presentation: Selecting an Appropriate Co-Solvent
While specific quantitative data for this compound is limited, we can infer its solubility behavior from the closely related 4-methoxybenzoic acid[2].
| Solvent Category | Examples | Expected Solubility of this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | High |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to High |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High |
| Esters | Ethyl Acetate | Moderate |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |
| Hydrocarbons | Toluene, Hexane | Low |
| Water | Low (increases with pH) |
This table is an estimation based on the properties of similar compounds and general solubility principles.
Experimental Protocol: Implementing a Co-solvent System
Procedure:
-
Solvent Selection: Based on your reaction requirements and the table above, choose a suitable co-solvent. The co-solvent should be miscible with your primary solvent and inert under your reaction conditions.
-
Initial Dissolution Attempt: Attempt to dissolve the this compound in the chosen co-solvent first. This will give you an indication of its maximum solubility in that solvent.
-
Titration with Primary Solvent: To the solution from step 2, slowly add your primary reaction solvent while stirring.
-
Observe for Precipitation: Continue adding the primary solvent until you see the first signs of precipitation. This will give you an approximate ratio of co-solvent to primary solvent needed to maintain solubility.
-
Optimize Ratio: For your reaction, use a co-solvent to primary solvent ratio that is slightly higher than the one determined in step 4 to ensure the compound remains in solution throughout the reaction.
Strategy 3: Pre-formation of a Salt
Why It Works: Leveraging Ionic Interactions
Converting the carboxylic acid to a salt form before introducing it to the reaction medium is a highly effective method to increase solubility, particularly in polar solvents[9][10]. The ionic nature of the salt allows for stronger interactions with polar solvent molecules, leading to enhanced dissolution. Common salts include sodium, potassium, or ammonium salts.
Experimental Protocol: Preparation of Sodium 4-(Methoxymethyl)benzoate
This protocol describes the preparation of the sodium salt of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
A suitable solvent for the acid (e.g., ethanol, methanol)
-
A non-solvent for the salt (e.g., diethyl ether, hexane)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the Acid: Dissolve a known amount of this compound in a minimal amount of a suitable solvent like ethanol.
-
Prepare the Base Solution: In a separate flask, prepare a stoichiometric equivalent of the base (NaOH or NaHCO₃) in water or ethanol.
-
React Acid and Base: Slowly add the base solution to the stirring solution of the carboxylic acid. If using NaHCO₃, you will observe effervescence as CO₂ is released[1].
-
Isolate the Salt:
-
Evaporation: If the salt is soluble in the reaction solvent, you can remove the solvent under reduced pressure to obtain the solid salt.
-
Precipitation: If the salt is insoluble in a non-polar solvent, you can add a non-solvent like diethyl ether to the reaction mixture to precipitate the salt.
-
-
Purification: Collect the salt by filtration, wash with a small amount of the non-solvent, and dry under vacuum.
-
Confirmation: You can confirm the formation of the salt by techniques such as NMR or IR spectroscopy.
Strategy 4: Phase-Transfer Catalysis (PTC) for Biphasic Reactions
Why It Works: A Molecular Ferry System
In reactions involving two immiscible phases (e.g., an aqueous phase and an organic phase), the reactants are physically separated, leading to very slow or no reaction. A phase-transfer catalyst acts as a "ferry" to transport one reactant from its preferred phase to the other phase where the reaction can occur[11][12]. For carboxylic acids, a PTC can transport the carboxylate anion (formed in the aqueous phase by the addition of a base) into the organic phase to react with an organic-soluble substrate.
Visualization of the PTC Mechanism
Experimental Protocol: General Procedure for PTC
Materials:
-
This compound
-
Organic solvent (e.g., toluene, dichloromethane)
-
Aqueous base solution (e.g., 50% NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), Aliquat 336)
-
Organic-soluble reactant
-
Stir plate and stir bar
Procedure:
-
Set up the Biphasic System: In a reaction flask, combine the organic solvent containing the organic-soluble reactant and the this compound.
-
Add the Aqueous Base: Add the aqueous base solution to the flask.
-
Introduce the PTC: Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%).
-
Vigorous Stirring: Begin vigorous stirring to create a large surface area between the two phases. The reaction typically occurs at the interface or in the organic phase.
-
Monitor the Reaction: Follow the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Work-up: After the reaction is complete, separate the organic and aqueous layers. The organic layer containing the product can then be washed, dried, and purified.
Causality Behind Choices:
-
Choice of PTC: Quaternary ammonium salts like TBAB are common and effective for many reactions. The choice of catalyst can depend on the specific reactants and conditions.
-
Vigorous Stirring: This is crucial for maximizing the interfacial area where the phase transfer occurs, thus increasing the reaction rate.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. benchchem.com [benchchem.com]
- 3. US6410783B1 - Method of producing carboxylic acid salts - Google Patents [patents.google.com]
- 4. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 67003-50-3 [chemicalbook.com]
- 6. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. researchpublish.com [researchpublish.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Scale-Up of 4-(Methoxymethyl)benzoic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 4-(methoxymethyl)benzoic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to a larger scale. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a robust and scalable process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy, safety, and analytical considerations for this compound production.
Q1: What are the most common synthesis routes for this compound, and which is best for scale-up?
There are several viable synthetic routes, each with distinct advantages and challenges for scale-up. The optimal choice depends on available starting materials, equipment, and cost considerations.
| Synthesis Route | Starting Materials | Key Reagents | Pros | Cons for Scale-Up |
| Nucleophilic Substitution | 4-(Halomethyl)benzoic acid or its ester | Sodium Methoxide (CH₃ONa) | High selectivity; relatively mild conditions. | Handling highly reactive and moisture-sensitive sodium methoxide[1][2][3]; potential for side reactions if ester hydrolysis is required.[4] |
| Oxidation | 4-Methoxytoluene | Strong oxidizing agents (e.g., KMnO₄) or catalytic systems (Co/Mn with O₂) | Economically viable starting material. | Requires high pressure/temperature for catalytic routes[5]; risk of over-oxidation; waste from stoichiometric oxidants.[4] |
| Grignard Reaction | 4-Bromobenzyl methyl ether | Magnesium (Mg), Carbon Dioxide (CO₂) | Classic C-C bond formation. | Highly sensitive to moisture and air, which can quench the Grignard reagent; difficult to initiate on a large scale.[6] |
For most applications, the Nucleophilic Substitution route offers a balance of good yield and manageable conditions, provided that appropriate safety and handling protocols for sodium methoxide are implemented. The catalytic oxidation of 4-methoxytoluene is often preferred for large-scale industrial production due to raw material costs but requires specialized high-pressure equipment.[4][5]
Q2: What are the critical safety considerations when handling sodium methoxide for scale-up?
Sodium methoxide is a dangerously caustic and moisture-sensitive base that is widely used in organic synthesis.[3] Failure to handle it correctly can lead to violent reactions and safety incidents.
-
Extreme Moisture Sensitivity : It reacts violently with water to produce sodium hydroxide and flammable methanol.[2] This reaction is highly exothermic and can ignite the methanol vapors.[2][3] All reactors, transfer lines, and solvents must be scrupulously dried.
-
Corrosivity : It is a strong base that can cause severe chemical burns to skin and eyes.[7] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory.
-
Flammability : While the solid itself is flammable, the primary fire risk comes from the potential ignition of methanol generated during hydrolysis or used as a solvent.[3] Operations should be conducted in a well-ventilated area, away from ignition sources, and potentially under an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
Container Material : Do not use aluminum, tin-plated, or galvanized containers, as they can be corroded by sodium methoxide.[7]
Q3: How can I effectively monitor the reaction progress during scale-up?
Real-time reaction monitoring is crucial for process control. While Thin Layer Chromatography (TLC) is excellent for lab-scale qualitative checks, more quantitative methods are needed for scale-up.[4]
-
High-Performance Liquid Chromatography (HPLC) : This is the preferred method. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier) can effectively separate the starting material (e.g., 4-(bromomethyl)benzoic acid), the product, and key impurities. This allows for quantitative tracking of conversion and purity over time.
-
Gas Chromatography (GC) : If the components are sufficiently volatile (or can be derivatized), GC can also be used. This is often applied to monitor the disappearance of starting materials.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the scale-up of the nucleophilic substitution route.
Synthesis Pathway: Nucleophilic Substitution
The following diagram illustrates the common nucleophilic substitution pathway from 4-(bromomethyl)benzoic acid.
References
Technical Support Center: Decolorization of Crude 4-(Methoxymethyl)benzoic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the decolorization of crude 4-(Methoxymethyl)benzoic acid. Our focus is on providing scientifically sound, field-proven insights to help you achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of coloration in my crude this compound?
A1: Color in crude this compound typically arises from non-volatile, polymeric organic impurities or residual reactants and byproducts from the synthesis process. The specific chromophores can vary depending on the synthetic route. For instance, if the synthesis involves oxidation of a substituted p-xylene, residual aldehydes or over-oxidized species can contribute to color. Similarly, if a chloromethylation step is involved, side reactions can lead to the formation of diarylmethane byproducts, which can be colored.[1]
Q2: I have a batch of this compound that is off-white to yellow. Is this acceptable for my next synthetic step?
A2: The acceptable purity and color of a starting material are dictated by the requirements of the subsequent reaction. While a slightly off-white color may not interfere with some reactions, colored impurities can indicate the presence of reactive species that may lead to side reactions, lower yields, and complicate the purification of your final product. For applications in drug development and for ensuring batch-to-batch consistency, starting with a high-purity, colorless material is strongly recommended.
Q3: What are the primary methods for decolorizing crude this compound?
A3: The two most effective and commonly used methods for decolorizing crude this compound are treatment with activated carbon and recrystallization. Activated carbon is excellent for adsorbing large, colored impurity molecules.[2] Recrystallization is a powerful purification technique that separates the desired compound from impurities based on differences in their solubility. Often, a combination of both methods yields the best results.
Q4: Can I use any solvent for recrystallization?
A4: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures. For closely related compounds like 4-methoxybenzoic acid, a mixed solvent system such as ethanol/water has been shown to be effective.[2] Toluene is another potential solvent. The selection will also depend on the nature of the impurities you are trying to remove.[2]
Q5: How do I know if my decolorization process was successful?
A5: The most immediate indicator of successful decolorization is a visual one: the product should be a white crystalline solid. To quantify the purity, you should perform analytical tests such as melting point determination and High-Performance Liquid Chromatography (HPLC). A pure compound will have a sharp melting point range close to the literature value, and HPLC analysis will show a single major peak with minimal impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the decolorization of this compound.
| Problem | Possible Cause(s) | Troubleshooting & Optimization Solution(s) |
| The product is still colored after a single recrystallization. | High concentration of impurities. | Perform a second recrystallization. For stubborn coloration, incorporate an activated carbon treatment step before recrystallization. |
| The chosen recrystallization solvent is not optimal for removing the specific colored impurity. | Consult the solvent suitability data. Experiment with a different solvent system, such as a mixed solvent (e.g., ethanol/water) or a non-polar solvent if the impurity is polar. | |
| Significant loss of product yield after decolorization with activated carbon. | Too much activated carbon was used, leading to adsorption of the desired product. | Use the minimum amount of activated carbon necessary to remove the color. Typically, 1-2% by weight of the crude product is a good starting point. |
| The product was co-precipitated with the activated carbon during filtration. | Ensure the solution is hot during the filtration step to keep the this compound fully dissolved. Pre-heating the filtration apparatus is recommended. | |
| The product "oils out" instead of forming crystals during recrystallization. | The boiling point of the solvent is higher than the melting point of the compound or a eutectic mixture with impurities. | Select a solvent with a lower boiling point. If using a mixed solvent system, adjust the ratio to lower the boiling point of the mixture.[2] |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals. | |
| No crystals form upon cooling the recrystallization solution. | Too much solvent was used, resulting in a solution that is not saturated upon cooling. | Reheat the solution to evaporate some of the solvent to the point of saturation (faint cloudiness) and then allow it to cool again.[2] |
| The solution is supersaturated and requires a nucleation site. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of pure this compound.[2] |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon followed by Recrystallization
This protocol is a robust method for purifying crude, colored this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated carbon (decolorizing grade)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers)
-
Heating mantle or hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
Workflow Diagram:
References
Technical Support Center: Reaction Monitoring of 4-(Methoxymethyl)benzoic Acid by TLC
<
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-(methoxymethyl)benzoic acid. Here, we move beyond basic protocols to address the nuanced challenges and troubleshooting scenarios encountered in a real-world laboratory setting. Our focus is on explaining the "why" behind experimental choices to empower you with the expertise to optimize your results.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when running TLC for this compound and related reactions.
Q1: What is a good starting mobile phase for the TLC analysis of a reaction involving this compound?
A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent. For instance, a combination of hexane and ethyl acetate is often effective. A typical starting ratio would be 7:3 or 8:2 hexane to ethyl acetate. The polarity can then be adjusted based on the results of the initial run. For carboxylic acids, adding a small amount of acetic acid (around 1%) to the mobile phase can help to reduce streaking and produce more defined spots.[1][2]
Q2: How can I visualize the spots on the TLC plate?
Since this compound contains a benzene ring, it is UV active. The most common and non-destructive method for visualization is using a UV lamp at 254 nm.[3] The compound will appear as a dark spot on a fluorescent green background.[3] If your starting materials or other products are not UV active, you may need to use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose option that reacts with compounds that can be oxidized, appearing as yellow spots on a purple background.[4] For acidic compounds like carboxylic acids, a bromocresol green stain can be very effective, showing up as yellow spots on a blue background.[4]
Q3: My spots are streaking or "tailing." What is causing this and how can I fix it?
Streaking is a common issue when working with carboxylic acids on silica gel TLC plates.[1][5] This is often due to the acidic nature of the compound interacting strongly with the acidic silica gel stationary phase. There are a few ways to resolve this:
-
Add Acid to the Mobile Phase: Adding a small amount of a volatile acid, like acetic or formic acid (0.5-2%), to your eluent can suppress the ionization of the carboxylic acid, leading to less interaction with the silica gel and sharper spots.[2]
-
Sample Concentration: The sample might be too concentrated.[1][5][6] Try diluting your sample and re-spotting the plate.
-
Overloading: Spotting too much of your sample in one place can also lead to streaking.[6] Apply the sample in small, repeated applications, allowing the solvent to dry between each application.
Q4: I don't see any spots on my TLC plate after development. What went wrong?
There are several potential reasons for not seeing any spots:
-
Insufficient Concentration: Your sample may be too dilute.[2][6] Try concentrating your sample or spotting the plate multiple times in the same location, ensuring the spot is dry before the next application.[2][6]
-
Compound is Not UV Active: If you are only using a UV lamp for visualization, your compound of interest may not absorb UV light. Try using a chemical stain.[2]
-
Evaporation: If your compound is volatile, it may have evaporated from the plate during development or drying.
-
Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[1][6] If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of moving up the plate.[1][6]
Q5: How do I differentiate between my starting material and my product on the TLC plate?
To confidently identify your spots, you should run a "co-spot" on your TLC plate. This involves spotting your starting material, your reaction mixture, and then a spot containing both the starting material and the reaction mixture on the same plate. If the reaction mixture contains unreacted starting material, the co-spot will appear as a single, elongated spot at the same Rf as the starting material lane. If the product has a different Rf value, you will see two separate spots in the reaction mixture lane.
Troubleshooting Guides
This section provides more detailed solutions to complex issues that may arise during your TLC analysis.
Problem: Poor Separation Between Spots
If your starting material and product spots are too close together (similar Rf values), you will need to optimize your mobile phase to achieve better separation.
Step-by-Step Protocol for Mobile Phase Optimization:
-
Assess the Current Situation: If the spots are too high on the plate (high Rf values), your mobile phase is too polar.[2] If the spots are too low on the plate (low Rf values), your mobile phase is not polar enough.[2]
-
Adjusting Polarity:
-
To decrease polarity (lower the Rf): Increase the proportion of the non-polar solvent (e.g., hexane).
-
To increase polarity (raise the Rf): Increase the proportion of the polar solvent (e.g., ethyl acetate).
-
-
Systematic Approach: It is best to change the solvent ratio in small increments (e.g., 5-10%) and re-run the TLC plate until you achieve good separation (ideally, Rf values between 0.2 and 0.8).
-
Try Different Solvent Systems: If adjusting the ratio of your current system doesn't work, you may need to switch to a different solvent system altogether. Consider combinations like dichloromethane and methanol, or toluene and ethanol.[7]
Data Presentation: Example Mobile Phase Systems
| Mobile Phase (Hexane:Ethyl Acetate) | Expected Observation for this compound |
| 9:1 | Low Rf, spot near the baseline |
| 7:3 | Moderate Rf, good for initial screening |
| 1:1 | High Rf, spot near the solvent front |
Problem: Inconsistent Rf Values Between Runs
Inconsistent Rf values can make it difficult to compare results across different experiments.
Key Factors for Reproducibility:
-
Chamber Saturation: Always line the inside of your developing chamber with a piece of filter paper that is wetted with the mobile phase. This ensures the chamber atmosphere is saturated with solvent vapors, which helps the mobile phase move up the plate more evenly.
-
Consistent Spotting: Apply your spots at the same height on each plate and keep the spot size small and consistent.
-
Fresh Mobile Phase: Always use a fresh mobile phase for each run, as the solvent composition can change over time due to evaporation.[6]
-
Plate Quality: Use plates from the same manufacturer and batch to minimize variations in the stationary phase.
Experimental Workflow for Reproducible TLC
Caption: Standardized TLC Experimental Workflow.
Problem: Suspected On-Plate Decomposition
Silica gel is slightly acidic and can sometimes cause sensitive compounds to decompose during the TLC run.[8]
Strategies to Mitigate Decomposition:
-
Neutralize the Stationary Phase: While less common for routine monitoring, you can add a small amount of a base like triethylamine (0.1-0.5%) to your mobile phase to neutralize the acidic sites on the silica gel.[8]
-
Alternative Stationary Phases: If decomposition is a persistent issue, consider using a different stationary phase, such as alumina, which is available in neutral, acidic, or basic forms.[8]
Logical Troubleshooting Flowchart
Caption: Decision tree for common TLC issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. microbiozindia.com [microbiozindia.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. 사용할 수 없는 콘텐츠입니다 [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Synthesized 4-(Methoxymethyl)benzoic acid
Welcome to the technical support center for the synthesis and purification of 4-(Methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification protocols. Here, we address common challenges encountered during the synthesis of this important intermediate, providing scientifically grounded solutions and practical, field-proven advice.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, several common impurities are frequently observed:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 4-(bromomethyl)benzoic acid, 4-(chloromethyl)benzoic acid, or p-toluic acid.[1][2][3][4][5][6][7]
-
Side-Reaction Products: 4-(Hydroxymethyl)benzoic acid is a common byproduct resulting from the hydrolysis of the starting halide.[8][9][10][11][12] Over-oxidation of p-xylene can also lead to terephthalic acid.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as inorganic salts, can be present.
It is crucial to characterize your crude product using techniques like ¹H NMR, LC-MS, or melting point analysis to identify the specific impurities present before selecting a purification strategy.
Q2: My crude product is a brownish, oily solid. What is the likely cause and how can I purify it?
A2: An oily or discolored product often indicates the presence of polymeric byproducts or colored impurities. This can arise from side reactions, especially if the reaction temperature was not well-controlled.
Troubleshooting Steps:
-
Decolorization: Before attempting crystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal.[13][14] The charcoal will adsorb many colored impurities. Perform a hot gravity filtration to remove the charcoal.
-
Recrystallization: A carefully chosen solvent system for recrystallization is often effective. A mixed solvent system, such as ethanol/water, can be particularly useful for compounds with intermediate polarity like this compound.[13]
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a more rigorous purification method.
Q3: I am not getting any crystals to form during recrystallization. What should I do?
A3: The failure of crystals to form can be due to several factors:
-
Supersaturation has not been reached: You may have used too much solvent. Try evaporating some of the solvent to concentrate the solution and then allow it to cool again.[13]
-
Nucleation is required: The solution may be supersaturated but requires a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed" crystal of pure this compound.[13][15]
-
"Oiling out": If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of your compound, or impurities are significantly depressing the melting point.[13] In this case, try using a lower-boiling point solvent or a different solvent system.
II. Troubleshooting Guides
Scenario 1: Presence of 4-(Hydroxymethyl)benzoic acid as a Major Impurity
The presence of 4-(hydroxymethyl)benzoic acid is a common issue, arising from the hydrolysis of the starting 4-(halomethyl)benzoic acid. Due to the similar polarities of the desired product and this impurity, simple recrystallization may not be sufficient.
Recommended Purification Strategy: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from less acidic or neutral impurities.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like diethyl ether or ethyl acetate.
-
Extraction with Base: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[16][17][18][19][20] The this compound will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. More neutral or less acidic impurities will remain in the organic layer.
-
Separation: Carefully separate the aqueous layer from the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as 6M HCl, until the solution is acidic (test with pH paper).[17][18][21] The this compound will precipitate out as a solid.
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.[21]
Causality: The key to this separation is the significant difference in water solubility between the neutral carboxylic acid and its ionic carboxylate salt.[16]
Scenario 2: Unreacted Starting Material (e.g., 4-(Bromomethyl)benzoic acid) is Present
If your starting material, such as 4-(bromomethyl)benzoic acid, remains in the final product, a more discerning purification technique like column chromatography may be necessary.
Recommended Purification Strategy: Flash Column Chromatography
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase.
Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the purification of carboxylic acids.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic or formic acid is often added to the eluent to suppress the deprotonation of the carboxylic acid on the slightly acidic silica gel, which can cause streaking.
-
Slurry Preparation: Prepare a slurry of your crude product with a small amount of silica gel and load it onto the column.
-
Elution: Start with a low polarity eluent and gradually increase the polarity by increasing the proportion of the more polar solvent. Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for moderately polar compounds. |
| Eluent System | Hexane:Ethyl Acetate with 0.5-1% Acetic Acid | The acetic acid protonates the silica surface, reducing tailing of the acidic product. |
| Gradient | Start with 9:1 Hexane:EtOAc, gradually increase to 7:3 | Allows for the separation of less polar impurities first, followed by the product. |
III. Visualization of Purification Workflow
Decision Tree for Purification Strategy
The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: Decision workflow for purifying this compound.
IV. References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
The Good Scents Company. 4-(hydroxymethyl) benzoic acid. Retrieved from --INVALID-LINK--
-
Odinity. (2017). Extraction of Benzoic Acid. Retrieved from --INVALID-LINK--
-
Benchchem. Technical Support Center: Recrystallization of 4-Methoxybenzoic Acid. Retrieved from --INVALID-LINK--
-
LGC Standards. 4-(Hydroxymethyl)benzoic Acid. Retrieved from --INVALID-LINK--
-
PubMed Central (PMC). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from --INVALID-LINK--
-
University of Missouri–St. Louis. The Extraction of Benzoic Acid from a Mixture. Retrieved from --INVALID-LINK--
-
University of California, Irvine. Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
University of Calgary. Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Retrieved from --INVALID-LINK--
-
Google Patents. WO2014095080A2 - Process for the purification of carboxylic acids. Retrieved from --INVALID-LINK--
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from --INVALID-LINK--
-
ResearchGate. How to separate ester from carboxylic acid by using chromatography? Retrieved from --INVALID-LINK--
-
Scribd. Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination. Retrieved from --INVALID-LINK--
-
ChemicalBook. 4-(MethoxyMethoxy)benzoicacid synthesis. Retrieved from --INVALID-LINK--
-
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. Retrieved from --INVALID-LINK--
-
precisionFDA. 4-(HYDROXYMETHYL)BENZOIC ACID. Retrieved from --INVALID-LINK--
-
ChemicalBook. 4-(Hydroxymethyl)benzoic acid. Retrieved from --INVALID-LINK--
-
Biosynth. 4-(Hydroxymethyl)benzoic acid. Retrieved from --INVALID-LINK--
-
Benchchem. Synthesis routes of 4-(Chloromethyl)benzoic acid. Retrieved from --INVALID-LINK--
-
PrepChem.com. Synthesis of 4-(chloromethyl)-benzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. Retrieved from --INVALID-LINK--
-
PubChem. 4-(Bromomethyl)benzoic acid. Retrieved from --INVALID-LINK--
-
CymitQuimica. CAS 6232-88-8: 4-(Bromomethyl)benzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. Retrieved from --INVALID-LINK--
-
University of Massachusetts. Recrystallization 2. Retrieved from --INVALID-LINK--
-
Chem-Impex. 4-(Bromomethyl)benzoic acid. Retrieved from --INVALID-LINK--
-
University of Wisconsin-River Falls. Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. 4-(Bromomethyl)benzoic acid 97. Retrieved from --INVALID-LINK--
-
University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. 4-(Dimethoxymethyl)benzoic acid synthesis. Retrieved from --INVALID-LINK--
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. 4-Methoxymethyl-benzoic acid. Retrieved from --INVALID-LINK--
-
PubChem. This compound. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
Fluorochem. 4-Methoxymethyl-benzoic acid. Retrieved from --INVALID-LINK--
-
Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. Retrieved from --INVALID-LINK--
References
- 1. rsc.org [rsc.org]
- 2. Synthesis routes of 4-(Chloromethyl)benzoic acid [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 6232-88-8: 4-(Bromomethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-(Bromomethyl)benzoic acid 97 6232-88-8 [sigmaaldrich.com]
- 8. 4-(hydroxymethyl) benzoic acid, 3006-96-0 [thegoodscentscompany.com]
- 9. 4-(Hydroxymethyl)benzoic Acid | LGC Standards [lgcstandards.com]
- 10. GSRS [precision.fda.gov]
- 11. 4-(Hydroxymethyl)benzoic acid | 3006-96-0 [chemicalbook.com]
- 12. biosynth.com [biosynth.com]
- 13. benchchem.com [benchchem.com]
- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. odinity.com [odinity.com]
- 18. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. scribd.com [scribd.com]
- 21. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
Managing exothermic reactions in 4-(Methoxymethyl)benzoic acid synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Methoxymethyl)benzoic acid. Its purpose is to provide expert guidance on identifying, managing, and mitigating the risks associated with exothermic events during the synthesis process. By understanding the underlying chemical principles and adhering to the protocols outlined below, you can ensure a safer and more controlled experimental environment.
The primary and most accessible route to this compound is a Williamson ether synthesis. This involves the reaction of a methoxide nucleophile with 4-(bromomethyl)benzoic acid via an SN2 mechanism.[1][2] While effective, this pathway involves steps and reagents with significant exothermic potential that demand careful management.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the sources of exothermicity in the synthesis and proactive measures to ensure thermal safety.
Q1: What are the primary drivers of exothermicity in the synthesis of this compound?
A1: There are three principal sources of heat generation in this synthesis:
-
Alkoxide Formation: The generation of the methoxide nucleophile is often highly exothermic.
-
Using Sodium Hydride (NaH): The reaction of NaH with methanol to form sodium methoxide is vigorous and releases flammable hydrogen gas.[3] NaH itself is a flammable solid that reacts violently with water and can ignite spontaneously in moist air.[3][4]
-
Using Alkali Metals (e.g., Sodium): The reaction of sodium metal with methanol is also extremely exothermic and produces hydrogen gas.
-
Using Hydroxides (e.g., KOH): The dissolution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in methanol is a significantly exothermic process that can cause the solvent to boil if not controlled.[1]
-
-
Williamson Ether Synthesis (SN2 Reaction): The nucleophilic substitution reaction between the methoxide ion and 4-(bromomethyl)benzoic acid is itself an exothermic process.[2][5] The rate of heat evolution is directly proportional to the rate of reaction. Uncontrolled addition of one reagent to the other can lead to a rapid accumulation of heat.
-
Reaction Quenching: The final step of neutralizing or "quenching" any unreacted alkoxide or, particularly, residual sodium hydride is highly exothermic. Adding water or alcohol to active NaH will result in a violent reaction and the rapid evolution of hydrogen gas, posing a significant fire and explosion risk.[6]
Q2: How can I proactively design my experiment to minimize thermal risks?
A2: A proactive approach to safety is paramount. Consider the following design principles:
-
Reagent Selection: While NaH is a powerful base, using KOH is often safer for lab-scale synthesis as it avoids the handling of a pyrophoric solid and the generation of hydrogen gas during alkoxide formation.[1]
-
Controlled Addition: Never mix the full quantities of reactants at once. Use a dropping funnel or a syringe pump for the slow, portion-wise addition of the limiting reagent. This ensures that the heat generated can be effectively dissipated by the cooling system.
-
Adequate Cooling: Always have an appropriate cooling bath (e.g., ice-water, dry ice/acetone) prepared and in place before starting any reagent addition.[7] The size of the bath should be sufficient to absorb the total expected heat of the reaction.
-
Proper Flask Size: Use a reaction flask that is significantly larger than the reaction volume (ideally, no more than half full).[7] This provides a larger surface area for heat exchange and headspace to accommodate any gas evolution or solvent boiling.
-
Dilution: Running the reaction at a lower concentration can help moderate the reaction rate and the rate of heat output.
-
Inert Atmosphere: When using highly reactive reagents like NaH, an inert atmosphere (Nitrogen or Argon) is mandatory to prevent reaction with atmospheric moisture and oxygen.[8][9]
Q3: Are there specific solvents that should be avoided when using Sodium Hydride (NaH)?
A3: Yes. While NaH is often used in solvents like THF and DMF, extreme caution is warranted. Mixtures of NaH with polar aprotic solvents such as dimethyl sulfoxide (DMSO) , N,N-dimethylformamide (DMF) , and N,N-dimethylacetamide (DMAc) are known to be thermally unstable and can lead to runaway reactions or explosions, even at moderate temperatures.[10][11][12] For this synthesis, if NaH must be used, THF is a more suitable solvent choice than DMSO or DMF.[8]
Troubleshooting Guide: Managing Exothermic Events
This guide provides direct, actionable steps for specific issues you may encounter during your experiment.
Q4: My reaction temperature is rising rapidly after I started adding the methoxide solution. What should I do?
A4: This indicates that the rate of heat generation is exceeding the capacity of your cooling system.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the methoxide solution.
-
Enhance Cooling: If using an ice bath, ensure there is sufficient ice and water, and that the flask is adequately submerged. If necessary, add a colder material like dry ice to the bath solvent (e.g., acetone).
-
Do Not Panic: A controlled, rapid rise is manageable if you act quickly. An uncontrolled spike is a more serious event (see Q5).
Preventative Measures:
-
Reduce Addition Rate: The most common cause is adding the reagent too quickly. Your primary control parameter is the rate of addition.
-
Ensure Efficient Stirring: Vigorous stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.
-
Pre-cool Reagents: Pre-cooling the solution in the addition funnel before starting the addition can help manage the initial exotherm.
Q5: I've observed a sudden, uncontrolled temperature spike and vigorous boiling (Thermal Runaway). What is the emergency procedure?
A5: A thermal runaway is a critical safety event. Your priority is personal safety.
Emergency Protocol:
-
Alert Personnel: Immediately alert all other researchers in the lab of the situation.
-
Stop All Additions & Heating: If it is safe to do so, stop any reagent addition and remove any heating mantles.
-
Apply Maximum Cooling: If accessible, use a larger or colder cooling bath. However, do not risk personal injury to do so.
-
Lower the Fume Hood Sash: Lower the sash of the fume hood completely to act as a safety shield.[13]
-
Evacuate the Immediate Area: Move away from the fume hood and be prepared for potential vessel over-pressurization or failure.
-
Contact Safety Officer: Inform your lab supervisor and/or designated safety officer. Do not attempt to dismantle the apparatus until it has completely cooled and the reaction has subsided.
The diagram below outlines the decision-making process during a thermal event.
Caption: Emergency Response to a Thermal Event.
Q6: How do I safely quench the reaction, especially if I used excess Sodium Hydride (NaH)?
A6: Quenching must be performed with extreme caution, as it is one of the most hazardous steps if done improperly. The goal is to slowly and controllably react any remaining NaH or strong base.
Safe Quenching Protocol:
-
Cool the Reaction: Ensure the reaction mixture is thoroughly cooled in an ice bath (0 °C).
-
Slow Addition of a Less Reactive Alcohol: Instead of water, begin by slowly and dropwise adding a less reactive alcohol like isopropanol or tert-butanol.[9] These react less violently with NaH than methanol or water.
-
Monitor Gas Evolution: You will observe hydrogen gas bubbling. The rate of addition should be controlled to maintain a manageable rate of gas evolution. Ensure the reaction is being performed in a well-ventilated fume hood.
-
Transition to More Reactive Quenchers: Once the gas evolution from the isopropanol addition subsides, you can switch to a more reactive alcohol like ethanol, followed by methanol.
-
Final Quench with Water: Only after you are certain all the NaH has been consumed should you slowly add water to quench any remaining alkoxides.
-
NEVER add water directly to a reaction mixture suspected of containing significant amounts of unreacted NaH. This will cause a violent reaction, rapid release of hydrogen gas, and can ignite the solvent.[6]
Protocols & Data
This section provides a summary of key safety parameters and a detailed experimental protocol for the synthesis via the safer potassium hydroxide route.
Table 1: Key Safety and Operational Parameters
| Parameter | Recommendation for KOH Method | Rationale |
| Reagent Addition | Slow, dropwise addition via dropping funnel | Prevents accumulation of unreacted reagents and allows for dissipation of reaction heat. |
| Reaction Temperature | Maintain 0-10 °C during addition | Keeps the reaction rate under control, minimizing the risk of a runaway exotherm. |
| Cooling System | Ice-water bath | Provides a robust and reliable method for absorbing the heat of reaction. |
| Stirring | Vigorous mechanical or magnetic stirring | Ensures homogeneity, prevents localized hot spots, and improves heat transfer to the cooling bath. |
| Atmosphere | Ambient (for KOH method) | The KOH method does not use air/moisture-sensitive reagents, simplifying the setup. |
Experimental Protocol: Synthesis of this compound using KOH
This protocol is adapted from established Williamson ether synthesis procedures.[1]
Materials:
-
4-(Bromomethyl)benzoic acid
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottomed flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Prepare Methoxide Solution (Exothermic Step):
-
In a round-bottomed flask equipped with a magnetic stir bar, add methanol (25 mL).
-
Place the flask in an ice-water bath and allow the solvent to cool to 0-5 °C.
-
Slowly and in small portions, add potassium hydroxide (1.1 g) to the cold methanol while stirring vigorously. Monitor the temperature to ensure it does not rise excessively. Allow the KOH to dissolve completely.
-
-
Set up for SN2 Reaction:
-
In a separate flask, dissolve 4-(bromomethyl)benzoic acid (1.1 g) in a minimal amount of methanol.
-
Transfer this solution to a dropping funnel.
-
-
Perform SN2 Reaction (Exothermic Step):
-
Ensure the flask containing the potassium methoxide solution is still submerged in the ice bath and stirring.
-
Slowly, add the solution of 4-(bromomethyl)benzoic acid from the dropping funnel to the methoxide solution over 30-45 minutes.
-
Maintain the internal reaction temperature below 10 °C throughout the addition.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
To drive the reaction to completion, attach a reflux condenser and gently heat the mixture to reflux for 45-60 minutes.[1]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Dissolve the resulting solid residue in deionized water (30 mL).
-
Cool the aqueous solution in an ice bath and acidify it by slowly adding dilute HCl until the pH is acidic (check with pH paper).
-
The product, this compound, will precipitate as a white solid.
-
Isolate the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
References
- 1. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
- 4. Sodium hydride - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. scribd.com [scribd.com]
- 10. (60bq) Explosion Hazards of Sodium Hydride with Polar Aprotic Solvents | AIChE [proceedings.aiche.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
Minimizing impurities in the synthesis of 4-methoxybenzoic acid.
Welcome to the technical support center for the synthesis of 4-methoxybenzoic acid (p-anisic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to minimize impurities and maximize yield and purity.
Frequently Asked Questions (FAQs) - General
Q1: What are the most common laboratory-scale synthesis routes for 4-methoxybenzoic acid, and which should I choose?
The choice of synthetic route is a critical decision that depends on available starting materials, required purity, scale, and safety considerations.[1] The most prevalent laboratory methods include:
-
Oxidation of p-Cresol Methyl Ether (4-Methoxytoluene): This is a robust method that utilizes a strong oxidizing agent like potassium permanganate (KMnO₄) to convert the benzylic methyl group directly to a carboxylic acid.[2] It is often favored for its straightforward execution and readily available starting material.
-
Williamson Ether Synthesis from 4-Hydroxybenzoic Acid: This classic method involves the methylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid using a methylating agent such as dimethyl sulfate.[1][3] It offers high selectivity and can produce high yields.[4]
-
Oxidation of p-Anisaldehyde: If p-anisaldehyde is your available starting material, it can be easily oxidized to the corresponding carboxylic acid.[5] This route is efficient but requires careful control to avoid residual aldehyde.
-
Grignard Carboxylation of 4-Bromoanisole: This versatile route involves forming a Grignard reagent from 4-bromoanisole, followed by reaction with carbon dioxide (dry ice).[1][6] It is an excellent method, particularly for smaller-scale syntheses where starting from the aryl halide is advantageous.
Your choice depends on your specific laboratory context. For general-purpose synthesis, the oxidation of 4-methoxytoluene is a reliable and cost-effective starting point.
Q2: My final product has a broad melting point well below the expected 182-185 °C. What are the most likely impurities?
A depressed and broad melting point is a classic indicator of impurities. The specific contaminants depend heavily on your synthetic route.
-
From Oxidation of 4-Methoxytoluene: The primary impurity is often unreacted 4-methoxytoluene . Its presence significantly lowers the melting point. You may also have residual manganese species if potassium permanganate was used and not properly removed.[7]
-
From Williamson Ether Synthesis: The most common impurities are unreacted 4-hydroxybenzoic acid (p-HBA) and the side-product 4-methoxybenzoic acid methyl ester .[4] The p-HBA impurity is particularly common if the methylation reaction did not go to completion.
-
From Oxidation of p-Anisaldehyde: The key impurity is typically unreacted p-anisaldehyde .[1] Even small amounts can disrupt the crystal lattice of the final product.
In all cases, residual solvents from the reaction or purification steps can also be trapped in the crystals, contributing to a poor melting point.
Troubleshooting Guide: Common Synthesis Pathways
Pathway 1: Oxidation of 4-Methoxytoluene with Potassium Permanganate (KMnO₄)
This method relies on the powerful oxidizing nature of KMnO₄ to transform the benzylic methyl group into a carboxylate, which is then protonated to yield the final acid.[2][8]
Workflow for KMnO₄ Oxidation of 4-Methoxytoluene
Caption: General experimental workflow for the oxidation of 4-methoxytoluene.
Troubleshooting this Pathway
Q: The purple color of the permanganate persists even after hours of reflux. What does this mean? A: This indicates an excess of potassium permanganate relative to the starting material, or that the reaction has completed and unreacted KMnO₄ remains. While ensuring complete conversion is good, a large excess can complicate the work-up. To resolve this, you can quench the excess permanganate by adding a small amount of a reducing agent, such as sodium bisulfite solution or ethanol, until the purple color is discharged and only the brown manganese dioxide (MnO₂) precipitate remains.[7]
Q: My crude product is brown or off-white, even after filtration. How do I remove the color? A: This is almost always due to finely suspended, colloidal manganese dioxide (MnO₂) that passed through the filter paper.
-
Causality: MnO₂ is the reduced form of the permanganate ion and is notoriously difficult to filter when in a fine particulate form.
-
Solution: During the work-up, after the initial filtration, ensure the filtrate is clear. If it's still brown, you can try filtering it again through a finer filter medium, such as Celite. The most robust solution, however, is during the recrystallization step. Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal.[9][10] The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Pathway 2: Williamson Ether Synthesis from 4-Hydroxybenzoic Acid
This synthesis involves two key transformations: the deprotonation of the acidic phenolic hydroxyl group and the subsequent nucleophilic attack on a methylating agent.[1]
Potential Reaction Pathways and Side Products
Caption: Desired reaction and potential side reaction during Williamson ether synthesis.
Troubleshooting this Pathway
Q: My final product is contaminated with unreacted 4-hydroxybenzoic acid (p-HBA). How can I prevent this and how do I remove it? A: This is the most common issue with this synthesis, arising from incomplete methylation.
-
Prevention (Causality): Incomplete reaction is often due to insufficient base, impure methylating agent, or non-optimal reaction conditions (temperature, time). Ensure you use at least two equivalents of base: one to deprotonate the carboxylic acid and one for the phenolic hydroxyl group. The reaction pH should be maintained between 9.0 and 13.0 during the addition of the methylating agent, such as dimethyl sulfate.[4] Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial to ensure the starting material is fully consumed.[7]
-
Removal: Separating p-HBA from 4-methoxybenzoic acid can be challenging due to their similar structures. Careful recrystallization is the best method. Since p-HBA has two hydrogen-bond-donating groups (-OH and -COOH) compared to one in the product, their solubilities differ slightly. A mixed-solvent system like ethanol/water can effectively separate them.[7][9]
Q: I've identified 4-methoxybenzoic acid methyl ester as an impurity. Why did this form and how do I get rid of it? A: This side product forms when the carboxylate anion, also a nucleophile, attacks the methylating agent.
-
Formation (Causality): This side reaction is favored by excess methylating agent and prolonged reaction times at higher temperatures.
-
Solution: A highly effective strategy is to perform an in-situ hydrolysis step after the initial etherification is complete.[4] Add an aqueous solution of a strong base like sodium hydroxide to the reaction mixture and heat it (e.g., to 90-95°C).[4] This will hydrolyze the ester back to the sodium salt of 4-methoxybenzoic acid. Upon subsequent acidification, the pure acid will precipitate, leaving any other neutral impurities behind.
Purification Guide: Recrystallization
Recrystallization is the most powerful technique for purifying crude 4-methoxybenzoic acid. The principle is to dissolve the impure solid in a minimum amount of a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while impurities remain in the mother liquor.[11]
Q: What is the best solvent for recrystallizing 4-methoxybenzoic acid?
There is no single "best" solvent; the ideal choice depends on the impurities you are trying to remove. 4-methoxybenzoic acid is highly soluble in alcohols and ether but has limited solubility in water.[9]
| Solvent System | Suitability & Rationale |
| Water | Poor choice. Solubility is low even in boiling water, leading to large solvent volumes and low recovery.[9] |
| Ethanol | Good solvent, but solubility might be too high at room temperature, potentially reducing yield. Often used as the primary solvent in a two-solvent system. |
| Toluene | A suitable non-polar solvent option. |
| Ethanol/Water (Mixed) | Highly Recommended. This system provides excellent control. The compound is dissolved in a minimum of hot ethanol, and then hot water is added dropwise until the solution becomes faintly cloudy (the saturation point).[9][12] A few drops of hot ethanol are then added to redissolve the precipitate before slow cooling. This method is very effective at excluding both more polar and less polar impurities. |
Recrystallization Troubleshooting
Q: I've dissolved my compound in hot solvent and let it cool, but no crystals are forming. A: This is a common issue, usually caused by either using too much solvent or the solution being supersaturated.
-
Too Much Solvent: The solution is not saturated at the lower temperature. Gently heat the solution to boil off some of the solvent to reduce the volume, then allow it to cool again.[9]
-
Supersaturation: The solution needs a nucleation site to begin crystallization. Try scratching the inside of the flask at the surface of the liquid with a glass stirring rod. Alternatively, add a tiny "seed" crystal of pure 4-methoxybenzoic acid to the cooled solution.[9][11]
Q: My product "oiled out" instead of forming crystals. What went wrong? A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when a high concentration of impurities significantly depresses the melting point of the mixture.[9]
-
Causality & Solution: The solid is melting before it dissolves. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. If using a mixed-solvent system, adjusting the ratio by adding more of the solvent in which the compound is more soluble (e.g., ethanol in an ethanol/water system) can help.[9]
Detailed Protocol: Two-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude 4-methoxybenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid while heating on a hot plate.
-
Decolorization (If Needed): If the solution is colored, remove it from the heat and add a small spatula-tip of activated charcoal. Swirl and bring the mixture back to a boil for a few minutes.[9]
-
Hot Filtration: Pre-heat a gravity filtration setup (stemless funnel with fluted filter paper). Filter the hot solution quickly to remove insoluble impurities and charcoal. This step is crucial to prevent premature crystallization on the funnel.[12]
-
Induce Saturation: To the hot, clear filtrate, add hot water dropwise while swirling until the solution remains faintly cloudy, indicating it is saturated.
-
Clarify and Cool: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 15-20 minutes.[9]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor.[12]
-
Drying: Dry the purified crystals thoroughly to remove residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Methodologies for Drying Purified 4-(Methoxymethyl)benzoic Acid
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(Methoxymethyl)benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) have been compiled to address specific challenges that may arise during the critical drying phase of your experimental workflow. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and achieve optimal results.
Core Physical and Thermal Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate drying technique. The table below summarizes key data points.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Melting Point | 123 °C | [2] |
| Boiling Point | 281.8 °C (at 760 mmHg) | [2] |
| Appearance | Solid | [3] |
| Solubility | Slightly soluble in Chloroform and DMSO. Recrystallization from water is possible. | [4][5] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to thoroughly dry this compound?
A1: Residual solvents, particularly water, can have a significant impact on downstream applications. In subsequent chemical reactions, water can act as an unwanted nucleophile, leading to side reactions and reduced yields. For analytical purposes, the presence of solvents will lead to inaccurate characterization and quantification. Furthermore, for pharmaceutical applications, residual solvents are strictly regulated and can affect the stability, and safety of the final active pharmaceutical ingredient (API).
Q2: What are the primary concerns when selecting a drying method for this specific compound?
A2: The main concerns are thermal degradation and ensuring the complete removal of residual solvents without causing any chemical change to the this compound. Given its melting point of 123 °C, it is imperative that the chosen drying temperature remains well below this value to prevent melting or decomposition. The methoxymethyl ether linkage, while generally stable, could be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less of a concern during standard drying procedures.
Q3: Can I dry this compound in a standard laboratory oven?
A3: While seemingly straightforward, using a standard laboratory oven is generally not recommended for the final drying of high-purity this compound. Standard ovens often have poor temperature control, leading to localized "hot spots" that can exceed the compound's melting point. Additionally, drying in the presence of atmospheric oxygen at elevated temperatures can potentially lead to oxidative degradation, which may manifest as discoloration of your product. For a structurally similar compound, 4-methoxybenzoic acid, discoloration has been noted as a potential issue with excessive heat.[6]
Q4: How do I know when my sample of this compound is truly dry?
A4: The most reliable method is to dry the sample to a constant weight. This involves periodically weighing the sample during the drying process until two consecutive measurements, taken several hours apart, show no significant change in mass. For more stringent requirements, Karl Fischer titration can be employed to quantify the residual water content.
Troubleshooting Guide
This section addresses common problems encountered during the drying of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The sample is not reaching a constant weight. | 1. Inefficient drying method. 2. High residual solvent content from a previous step. 3. Hygroscopic nature of the compound. | 1. Switch to a more efficient drying method, such as vacuum oven drying. 2. Ensure the preceding filtration and washing steps were performed effectively to remove the bulk of the solvent. 3. If using a desiccator, ensure the desiccant is fresh and active. For a vacuum desiccator, ensure a good seal. |
| The dried product is discolored (e.g., yellow or brown). | 1. Thermal degradation due to excessive drying temperature. 2. Oxidation from prolonged exposure to air at elevated temperatures. 3. Presence of impurities that are sensitive to heat. | 1. Reduce the drying temperature. For a vacuum oven, a temperature range of 70-80 °C is generally safer.[6] 2. If using a vacuum oven, consider purging with an inert gas like nitrogen before applying heat to minimize oxidation.[6] 3. Re-purify the material via recrystallization to remove thermally labile impurities. |
| The sample melts or "oils out" during drying. | The drying temperature has exceeded the melting point of the compound (123 °C). | Immediately reduce the temperature. If using a vacuum oven, turn off the heat and allow the sample to cool under vacuum. Once solidified, resume drying at a lower temperature. |
| The crystalline solid turns into a fine powder and is drawn into the vacuum line. | The vacuum was applied too rapidly to a very dry, fine powder. | Apply the vacuum gradually to the sample. Using a vacuum trap between the oven and the pump is also highly recommended to catch any fine particles. |
Recommended Drying Protocols
Protocol 1: Vacuum Oven Drying
This is the preferred method for efficient and thorough drying of this compound, especially when residual solvent removal is critical.
Materials:
-
Purified, filtered this compound
-
Vacuum oven with precise temperature control
-
Shallow, heat-resistant dish (e.g., a watch glass or crystallizing dish)
-
Vacuum pump
-
Cold trap (highly recommended)
Procedure:
-
Sample Preparation: Spread the crystalline this compound in a thin, even layer in the heat-resistant dish to maximize the surface area exposed to heat and vacuum.
-
Oven Setup: Place the dish in the vacuum oven.
-
Heating: Heat the oven to a temperature between 70-80 °C . It is crucial to stay well below the melting point of 123 °C.
-
Applying Vacuum: Once the desired temperature is reached, slowly and gradually apply the vacuum. A rapid decrease in pressure can cause the fine powder to be aspirated into the vacuum line.
-
Drying: Dry the sample under vacuum for 4-24 hours. The exact time will depend on the amount of sample and the initial solvent content.
-
Determining Dryness: To confirm the sample is dry, you can either dry to a constant weight or, for more sensitive applications, analyze a small aliquot using Karl Fischer titration.
-
Completion: Once dry, turn off the vacuum pump and carefully vent the oven with an inert gas such as nitrogen or argon to prevent the reintroduction of atmospheric moisture.
-
Cooling: Allow the sample to cool to room temperature in a desiccator before weighing.
Protocol 2: Desiccator Drying (with and without vacuum)
This method is gentler than oven drying and is suitable for less critical applications or when a vacuum oven is not available.
Materials:
-
Purified, filtered this compound
-
Glass desiccator with a perforated plate
-
Fresh, active desiccant (e.g., silica gel with indicator, anhydrous calcium sulfate)
-
Shallow dish (e.g., a watch glass or crystallizing dish)
-
Vacuum grease (for sealing the desiccator lid)
-
(Optional) Vacuum pump for a vacuum desiccator
Procedure:
-
Desiccant Preparation: Ensure the desiccant at the bottom of the desiccator is fresh and active. If using indicating silica gel, it should be blue (dry), not pink (saturated with moisture).
-
Sample Placement: Spread the this compound in a thin layer in the shallow dish and place it on the perforated plate inside the desiccator.
-
Sealing: Lightly grease the rim of the desiccator lid to ensure an airtight seal.
-
(Optional) Applying Vacuum: If using a vacuum desiccator, connect it to a vacuum pump and slowly evacuate the air.
-
Drying: Allow the sample to dry at room temperature. The drying time can range from 24 to 72 hours, or until a constant weight is achieved.
-
Completion: If under vacuum, carefully vent the desiccator before opening.
Visualizing the Decision-Making Process
The choice of drying technique is a critical step in the experimental workflow. The following diagram illustrates the decision-making process based on experimental requirements.
Caption: Decision workflow for selecting a drying technique.
Troubleshooting Workflow Diagram
When encountering issues during the drying process, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for common drying issues.
References
- 1. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 67003-50-3 [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Strategic Guide to Synthesis: 4-(Methoxymethyl)benzoic Acid vs. 4-(Hydroxymethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic route. Two closely related building blocks, 4-(Hydroxymethyl)benzoic acid and 4-(Methoxymethyl)benzoic acid, frequently appear as key intermediates in the synthesis of pharmaceuticals and specialty polymers.[1][2] While structurally similar, the subtle difference between a free hydroxyl group and a methoxymethyl (MOM) ether profoundly impacts their reactivity and dictates the strategic approach to multi-step synthesis. This guide provides an in-depth comparison to inform the rational selection of the optimal reagent for your specific application.
At a Glance: Physicochemical Properties
A foundational understanding begins with the physical and chemical properties of these two reagents. The presence of the free hydroxyl group in 4-(Hydroxymethyl)benzoic acid allows for intermolecular hydrogen bonding, which significantly influences its physical properties compared to its methoxy-protected counterpart.
| Property | 4-(Hydroxymethyl)benzoic acid | This compound | Key Difference & Implication |
| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₃ | Addition of a CH₂ group. |
| Molecular Weight | 152.15 g/mol [3] | 166.17 g/mol [4] | Affects stoichiometry calculations. |
| Melting Point | 180-187 °C[1] | 148 °C[4] | Stronger H-bonding in 4-(Hydroxymethyl)benzoic acid leads to a higher melting point.[5] |
| pKa | ~4.4-4.5 | ~4.47[6] | The acidity of the carboxylic acid is minimally affected by the remote substituent change. |
| Appearance | White crystalline powder[1] | White solid | Similar physical appearance. |
| Solubility | Soluble in ethanol, ether.[6] | Soluble in ethanol, ether, chloroform.[6] | Both show good solubility in common organic solvents. |
The Core Strategic Divergence: Reactivity and Protecting Groups
The central difference lies in the reactivity of the benzylic functional group. 4-(Hydroxymethyl)benzoic acid is a bifunctional molecule, possessing both a nucleophilic primary alcohol and a carboxylic acid. This duality can be an asset for certain applications but often becomes a liability, necessitating the use of protecting groups to achieve selective transformations.[1][7]
4-(Hydroxymethyl)benzoic acid: The Versatile but Demanding Precursor
The free hydroxyl group can interfere with reactions targeting the carboxylic acid. For instance, during amide coupling or esterification, the hydroxyl group can compete with the desired nucleophile, leading to side products like lactones or oligomers.[8] Therefore, a typical synthetic sequence involving this reagent often requires additional steps for protection and deprotection, adding to the overall step count and potentially lowering the overall yield.[9]
This compound: The "Ready-to-Go" Synthon
This compound can be viewed as the protected form of 4-(Hydroxymethyl)benzoic acid. The methoxymethyl (MOM) ether is a robust protecting group, stable under a variety of conditions including strongly basic and weakly acidic media.[10][11] This inherent protection allows for direct, high-yield transformations at the carboxylic acid moiety without interference from the benzylic position. Should the free hydroxyl group be required later in the synthesis, the MOM ether can be selectively removed under acidic conditions.[10][12]
Experimental Showdown: Amide Coupling
To illustrate the practical implications of these differences, let's consider a common and crucial transformation in drug discovery: amide bond formation.[13]
Objective: To couple the benzoic acid derivative with a primary amine (e.g., aniline) using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Logical Workflow: Choosing the Right Starting Material
The decision process can be visualized to streamline synthetic planning.
Caption: Decision workflow for selecting the appropriate benzoic acid derivative.
Scenario 1: Synthesis using this compound (The Direct Approach)
This route is straightforward. The protected hydroxyl group does not interfere with the activation of the carboxylic acid by EDC, allowing for a clean and efficient reaction with the amine.
Experimental Protocol: Amide Coupling with this compound
-
Activation: In a round-bottom flask, dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (0.1-1.0 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous solvent like acetonitrile (CH₃CN).[13]
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add EDC (1.0 eq) portion-wise and stir for 15-20 minutes to form the active HOBt ester.[13]
-
Amine Addition: Add the desired amine (e.g., aniline, 1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired amide.
Scenario 2: Synthesis using 4-(Hydroxymethyl)benzoic acid (The Multi-Step Approach)
Using this starting material for the same transformation introduces complexity. The free hydroxyl group is nucleophilic and can react with the EDC-activated carboxylic acid, leading to undesired byproducts. The most reliable method involves a protection-coupling-deprotection sequence.
Comparative Synthesis Workflow
Caption: Comparison of synthetic routes for amide formation.
The Final Step: Deprotection of the MOM Ether
If the synthetic target requires a free hydroxymethyl group, the MOM ether on the product derived from this compound must be cleaved. This is typically achieved under mild acidic conditions.
Experimental Protocol: MOM Group Deprotection
-
Dissolution: Dissolve the MOM-protected compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).[10]
-
Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid. Options include bismuth triflate (Bi(OTf)₃, 1-2 mol%), p-toluenesulfonic acid (pTSA), or aqueous HCl.[10][12]
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 30-60 minutes.[10]
-
Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the acid if necessary, and extract the product with a suitable organic solvent. Wash, dry, and concentrate the organic phase.
-
Purification: Purify the resulting alcohol by column chromatography or recrystallization as needed.
Conclusion and Recommendations
The choice between this compound and 4-(Hydroxymethyl)benzoic acid is a classic example of strategic planning in synthesis.
-
Choose 4-(Hydroxymethyl)benzoic acid when:
-
The synthetic target requires reactions involving both the hydroxyl and carboxylic acid groups (e.g., polyester formation).[1]
-
The planned reactions are selective for the carboxylic acid and will not be affected by the free hydroxyl group.
-
A protection/deprotection sequence is acceptable or unavoidable due to other functional groups in the molecule.
-
-
Choose this compound when:
-
The primary goal is to perform selective chemistry on the carboxylic acid group, such as amide coupling, esterification, or reduction.[14]
-
A shorter, more efficient, and higher-yielding synthesis is desired by avoiding extra protection/deprotection steps.
-
The final product can either retain the MOM ether or requires the free hydroxyl group, which can be revealed in a final, often high-yielding, deprotection step.[10]
-
By carefully considering the overall synthetic route and the reactivity of all functional groups involved, researchers can leverage the distinct advantages of each reagent to design more efficient and successful syntheses.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents [patents.google.com]
- 3. 4-(Hydroxymethyl)benzoic acid | 3006-96-0 | FH47324 [biosynth.com]
- 4. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. hepatochem.com [hepatochem.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 4-(Methoxymethyl)benzoic Acid and 4-Alkoxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the nuanced reactivity of substituted benzoic acids is a cornerstone of molecular design. The choice of a substituent on the aromatic ring can profoundly alter the chemical behavior of the carboxylic acid moiety, influencing reaction rates, equilibrium positions, and even the stability of the molecule under various synthetic conditions. This guide provides an in-depth comparative analysis of two structurally related, yet electronically distinct, classes of compounds: 4-(Methoxymethyl)benzoic acid and 4-alkoxybenzoic acids.
Our discussion will move beyond simple structural comparison to dissect the underlying electronic and steric principles that govern their reactivity. We will provide supporting experimental data, detailed protocols for key transformations, and a critical evaluation of their respective advantages and liabilities in synthetic workflows.
The Decisive Factor: Unpacking Electronic Effects
The fundamental difference in reactivity between this compound and a typical 4-alkoxybenzoic acid (like 4-methoxybenzoic acid) stems from how their respective substituents electronically interact with the aromatic ring and, by extension, the carboxylic acid group.
-
4-Alkoxybenzoic Acids: In these molecules, the alkoxy group's oxygen atom is directly conjugated with the benzene ring. This allows it to exert a powerful electron-donating resonance effect (+R), pushing electron density into the ring.[1][2] While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant in the para position.[3][4] This net influx of electron density onto the carboxylate carbon reduces its electrophilicity and destabilizes the resulting carboxylate anion, making the acid weaker (higher pKa) than unsubstituted benzoic acid.[5][6]
-
This compound: The introduction of a methylene (-CH2-) spacer between the oxygen and the aromatic ring fundamentally alters this electronic picture. This spacer acts as an insulator, preventing the oxygen's lone pairs from participating in resonance with the ring. Consequently, the dominant electronic influence of the -CH2OCH3 group is a weak, electron-withdrawing inductive effect (-I), stemming from the electronegativity of the ether oxygen.[7] This effect pulls electron density away from the ring, increasing the electrophilicity of the carboxyl carbon and stabilizing the carboxylate anion.
This critical distinction in electronic effects is the primary predictor of their differential reactivity.
References
A Comparative Spectroscopic Guide to 4-(Methoxymethyl)benzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides an in-depth comparative analysis of the spectroscopic properties of 4-(methoxymethyl)benzoic acid and its derivatives. By examining their signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), we aim to equip you with the foundational knowledge to confidently identify and differentiate these compounds. This guide will delve into the theoretical underpinnings of each technique, present and compare experimental and predicted data, and provide detailed protocols for data acquisition.
The Importance of Spectroscopic Analysis in Drug Discovery
In the intricate landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a critical cornerstone. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the three-dimensional arrangement of atoms, confirm the identity of synthesized compounds, and assess their purity. The this compound scaffold and its derivatives are of interest in medicinal chemistry due to their presence in various biologically active molecules. Understanding their spectroscopic characteristics is therefore essential for quality control, reaction monitoring, and the rational design of new chemical entities.
This guide will focus on a comparative analysis of three key compounds:
-
This compound
-
Ethyl 4-(methoxymethyl)benzoate
-
4-(Methoxymethyl)benzamide
For a robust comparison, we will also reference the well-characterized spectra of the closely related 4-methoxybenzoic acid and its corresponding derivatives. The subtle difference between a methoxy (-OCH₃) and a methoxymethyl (-CH₂OCH₃) group provides an excellent case study in the resolving power of modern spectroscopic methods.
Principles of Spectroscopic Characterization
A multi-spectroscopic approach is crucial for unequivocal structure elucidation. Each technique probes different aspects of a molecule's constitution, and together they provide a comprehensive chemical "fingerprint."
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[1][2] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels.[1] By applying radiofrequency pulses, we can induce transitions between these energy states, and the frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its local chemical environment.[3] This provides information on the connectivity of atoms, the electronic environment of different nuclei, and the spatial relationships between them.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule.[4] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending, scissoring).[5] By analyzing the absorption spectrum, we can identify characteristic peaks that correspond to specific functional groups like carbonyls (C=O), hydroxyls (O-H), and ethers (C-O).[6]
-
Mass Spectrometry (MS) : Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[7] In its most common form, electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a positively charged molecular ion.[8][9] This molecular ion is often unstable and fragments into smaller, characteristic ions.[10] The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern provide a unique fingerprint that can be used to identify the compound and deduce its structure.[11]
Comparative Spectroscopic Data
The following sections present a detailed comparison of the spectroscopic data for this compound and its derivatives. For a richer comparison, experimental data for the analogous 4-methoxybenzoic acid derivatives are also included.
Note on Predicted Data: Due to the limited availability of public experimental spectra for this compound and its derivatives, the data for these compounds have been predicted using validated computational methods. These predictions provide a reliable basis for comparison and interpretation.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra provide a wealth of information about the proton environments in each molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | This compound (Predicted) | Ethyl 4-(methoxymethyl)benzoate (Predicted) | 4-(Methoxymethyl)benzamide (Predicted) | 4-Methoxybenzoic Acid (Experimental)[12] | Ethyl 4-methoxybenzoate (Experimental)[13] | 4-Methoxybenzamide (Experimental)[2] |
| -COOH | ~12.5 (s, 1H) | - | - | 12.7 (s, 1H) | - | - |
| -CONH₂ | - | - | ~7.5 (br s, 1H), ~7.9 (br s, 1H) | - | - | 7.24 (br s, 1H), 7.88 (br s, 1H) |
| Ar-H (ortho to COOR) | 8.05 (d, J=8.2 Hz, 2H) | 8.02 (d, J=8.2 Hz, 2H) | 7.85 (d, J=8.2 Hz, 2H) | 7.93 (d, J=8.8 Hz, 2H) | 7.95 (d, J=8.8 Hz, 2H) | 7.89 (d, J=8.8 Hz, 2H) |
| Ar-H (meta to COOR) | 7.45 (d, J=8.2 Hz, 2H) | 7.42 (d, J=8.2 Hz, 2H) | 7.40 (d, J=8.2 Hz, 2H) | 7.04 (d, J=8.8 Hz, 2H) | 6.95 (d, J=8.8 Hz, 2H) | 6.99 (d, J=8.8 Hz, 2H) |
| -CH₂-O- | 4.50 (s, 2H) | 4.48 (s, 2H) | 4.45 (s, 2H) | - | - | - |
| -O-CH₃ | 3.40 (s, 3H) | 3.38 (s, 3H) | 3.35 (s, 3H) | 3.84 (s, 3H) | 3.85 (s, 3H) | 3.81 (s, 3H) |
| -O-CH₂CH₃ | - | 4.35 (q, J=7.1 Hz, 2H) | - | - | 4.32 (q, J=7.1 Hz, 2H) | - |
| -O-CH₂CH₃ | - | 1.38 (t, J=7.1 Hz, 3H) | - | - | 1.35 (t, J=7.1 Hz, 3H) | - |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical in NMR. Solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are used because they do not produce large solvent signals that would obscure the analyte's peaks. The choice between them depends on the solubility of the compound. For carboxylic acids, DMSO-d₆ is often preferred as it can better solvate the polar -COOH group and allows for the observation of the acidic proton.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra reveal the different carbon environments within the molecules.
| Carbon Assignment | This compound (Predicted) | Ethyl 4-(methoxymethyl)benzoate (Predicted) | 4-(Methoxymethyl)benzamide (Predicted) | 4-Methoxybenzoic Acid (Experimental)[14] | Ethyl 4-methoxybenzoate (Experimental)[6] | 4-Methoxybenzamide (Experimental) |
| C=O | ~168.0 | ~166.5 | ~169.0 | 167.5 | 166.2 | 168.1 |
| Ar-C (ipso to COOR) | ~129.5 | ~129.0 | ~131.0 | 123.8 | 122.8 | 125.5 |
| Ar-C (ortho to COOR) | ~130.0 | ~129.8 | ~128.5 | 131.5 | 131.5 | 129.8 |
| Ar-C (meta to COOR) | ~128.0 | ~127.8 | ~127.5 | 113.8 | 113.6 | 113.5 |
| Ar-C (para to COOR) | ~143.0 | ~142.5 | ~141.0 | 163.4 | 163.2 | 162.0 |
| -CH₂-O- | ~73.0 | ~73.2 | ~73.5 | - | - | - |
| -O-CH₃ | ~58.0 | ~58.1 | ~58.3 | 55.4 | 55.3 | 55.2 |
| -O-CH₂CH₃ | - | ~61.0 | - | - | 60.5 | - |
| -O-CH₂CH₃ | - | ~14.3 | - | - | 14.3 | - |
FTIR Spectral Data Comparison
The FTIR spectra highlight the key functional groups in each molecule through their characteristic absorption bands (in cm⁻¹).
| Functional Group | This compound (Predicted) | Ethyl 4-(methoxymethyl)benzoate (Predicted) | 4-(Methoxymethyl)benzamide (Predicted) | 4-Methoxybenzoic Acid (Experimental)[15] | Ethyl 4-methoxybenzoate (Experimental)[16] | 4-Methoxybenzamide (Experimental) |
| O-H (acid) | 3300-2500 (broad) | - | - | 3300-2500 (broad) | - | - |
| N-H (amide) | - | - | ~3350, ~3180 | - | - | ~3340, ~3170 |
| C-H (aromatic) | ~3050 | ~3050 | ~3050 | ~3070 | ~3070 | ~3060 |
| C-H (aliphatic) | ~2950, ~2850 | ~2980, ~2870 | ~2940, ~2840 | ~2970, ~2840 | ~2980, ~2870 | ~2960, ~2840 |
| C=O (acid) | ~1700 | - | - | ~1680 | - | - |
| C=O (ester) | - | ~1715 | - | - | ~1710 | - |
| C=O (amide) | - | - | ~1660 | - | - | ~1650 |
| C=C (aromatic) | ~1610, ~1510 | ~1610, ~1510 | ~1610, ~1510 | ~1605, ~1510 | ~1605, ~1510 | ~1600, ~1510 |
| C-O (ether) | ~1110 | ~1110 | ~1110 | ~1260, ~1030 | ~1255, ~1030 | ~1250, ~1030 |
Trustworthiness Through Self-Validation: The consistency of the data across the different spectroscopic techniques provides a self-validating system. For example, the presence of a broad O-H stretch and a C=O stretch around 1700 cm⁻¹ in the IR spectrum of this compound is corroborated by the presence of the acidic proton signal in the ¹H NMR spectrum and the carboxylic acid carbon in the ¹³C NMR spectrum.
Mass Spectrometry Data Comparison
The mass spectra provide the molecular weight and key fragmentation patterns for each compound.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 166 | 151 ([M-CH₃]⁺), 135 ([M-OCH₃]⁺), 121 ([M-COOH]⁺), 91 ([C₇H₇]⁺) |
| Ethyl 4-(methoxymethyl)benzoate (Predicted) | 194 | 179 ([M-CH₃]⁺), 163 ([M-OCH₃]⁺), 149 ([M-OC₂H₅]⁺), 121 ([M-COOC₂H₅]⁺), 91 ([C₇H₇]⁺) |
| 4-(Methoxymethyl)benzamide (Predicted) | 165 | 150 ([M-CH₃]⁺), 134 ([M-OCH₃]⁺), 121 ([M-CONH₂]⁺), 91 ([C₇H₇]⁺) |
| 4-Methoxybenzoic Acid (Experimental) | 152 | 137 ([M-CH₃]⁺), 121 ([M-OCH₃]⁺), 107 ([M-COOH]⁺), 77 ([C₆H₅]⁺) |
| Ethyl 4-methoxybenzoate (Experimental)[3] | 180 | 165 ([M-CH₃]⁺), 152 ([M-C₂H₄]⁺), 135 ([M-OC₂H₅]⁺), 107 ([M-COOC₂H₅]⁺), 77 ([C₆H₅]⁺) |
| 4-Methoxybenzamide (Experimental) | 151 | 136 ([M-CH₃]⁺), 134 ([M-NH₃]⁺), 107 ([M-CONH₂]⁺), 77 ([C₆H₅]⁺) |
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
NMR Sample Preparation (Quantitative)[12][19]
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[11]
-
Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[17]
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard that has a sharp, well-resolved signal that does not overlap with the analyte signals.
-
Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial and gently vortex or sonicate until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer.
-
Capping: Cap the NMR tube to prevent solvent evaporation.
Caption: Generalized workflow for NMR spectroscopic analysis.
FTIR Sample Preparation (Thin Solid Film)[21]
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[10]
-
Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
Caption: Workflow for preparing a thin solid film for FTIR analysis.
Mass Spectrometry (Electron Ionization)[22]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.[18]
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[8]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic analysis of this compound and its derivatives, when compared with their 4-methoxy analogues, demonstrates the power of NMR, FTIR, and MS in elucidating subtle structural differences. The presence of the additional methylene group in the methoxymethyl derivatives gives rise to distinct signals in both ¹H and ¹³C NMR spectra, and characteristic fragmentation patterns in mass spectrometry. This guide provides a comprehensive framework for the identification and characterization of these compounds, from the underlying principles of each technique to detailed experimental protocols and comparative data analysis. By leveraging this multi-spectroscopic approach, researchers can ensure the structural integrity of their compounds, a critical step in the rigorous process of drug discovery and development.
References
- 1. Visualizer loader [nmrdb.org]
- 2. app.nmrium.com [app.nmrium.com]
- 3. Ethyl 4-methoxybenzoate(94-30-4) MS [m.chemicalbook.com]
- 4. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 67003-50-3 [chemicalbook.com]
- 6. Ethyl 4-methoxybenzoate(94-30-4) 13C NMR spectrum [chemicalbook.com]
- 7. Benzoic acid, 4-methoxy- [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. PROSPRE [prospre.ca]
- 11. MS2PIP Server - CompOmics [iomics.ugent.be]
- 12. Ethyl 4-hydroxy-3-methoxybenzoate(617-05-0) 13C NMR spectrum [chemicalbook.com]
- 13. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR spectrum [chemicalbook.com]
- 14. Ethyl 4-methylbenzoate [webbook.nist.gov]
- 15. hmdb.ca [hmdb.ca]
- 16. Ethyl 4-methoxybenzoate(94-30-4) IR Spectrum [chemicalbook.com]
- 17. UWPR [proteomicsresource.washington.edu]
- 18. N-(4-Methoxyphenyl)benzamide | 7472-54-0 | Benchchem [benchchem.com]
A Comparative Guide to the Characterization of Novel Ester and Amide Derivatives of 4-(Methoxymethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the synthesis and characterization of novel compounds form the bedrock of innovation. This guide provides an in-depth technical comparison of two novel compounds hypothetically synthesized from 4-(methoxymethyl)benzoic acid: Ethyl 4-(methoxymethyl)benzoate (Compound A) and N-Benzyl-4-(methoxymethyl)benzamide (Compound B) . We will explore their synthesis, purification, and characterization, comparing their analytical signatures and potential biological activities against the broader landscape of benzoic acid derivatives. This guide is designed to not only present data but also to elucidate the causal reasoning behind the experimental choices, ensuring a robust and self-validating approach to compound characterization.
Introduction
This compound is a versatile starting material, offering a scaffold that can be readily modified to produce a variety of ester and amide derivatives. The methoxymethyl group provides a unique structural feature that can influence the compound's physicochemical properties and biological activity. By converting the carboxylic acid moiety into an ester (Compound A) or an amide (Compound B), we can modulate properties such as lipophilicity, hydrogen bonding capability, and metabolic stability, which are critical in drug design. This guide will walk through the synthesis and characterization of these two representative compounds, providing a framework for the evaluation of other novel derivatives.
Synthesis and Purification of Novel Compounds
The synthesis of esters and amides from a carboxylic acid are fundamental transformations in organic chemistry. The choice of reagents and reaction conditions is critical for achieving high yields and purity.
Protocol 1: Synthesis of Ethyl 4-(methoxymethyl)benzoate (Compound A)
This protocol describes a classic Fischer esterification, a reliable method for the synthesis of esters from carboxylic acids and alcohols.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL/mmol), add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Protocol 2: Synthesis of N-Benzyl-4-(methoxymethyl)benzamide (Compound B)
This protocol details the synthesis of an amide via an acid chloride intermediate, a common and efficient method for forming amide bonds.[1]
Experimental Protocol:
Step 1: Synthesis of 4-(methoxymethyl)benzoyl chloride
-
In a round-bottom flask, suspend this compound (1.0 eq) in thionyl chloride (2.0-3.0 eq) and add a catalytic amount of dimethylformamide (DMF).[1]
-
Stir the mixture at room temperature until the initial effervescence ceases, then heat to reflux for 1-2 hours.[1]
-
Remove the excess thionyl chloride under reduced pressure. The resulting acid chloride is used directly in the next step.[1]
Step 2: Amide Formation
-
Dissolve benzylamine (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Cool the solution to 0°C and add a solution of 4-(methoxymethyl)benzoyl chloride (1.05 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude amide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow for Synthesis and Characterization
Caption: Workflow from synthesis to biological evaluation.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Before proceeding with detailed structural characterization, it is imperative to assess the purity of the synthesized compounds. Reverse-phase HPLC with UV detection is a standard method for this purpose.[2]
Protocol 3: HPLC Analysis
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.[3]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[3]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
-
Injection and Detection: Inject 10 µL of the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Analysis: A pure compound should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak.
Structural Characterization: A Comparative Spectroscopic Analysis
Spectroscopic techniques are essential for elucidating the structure of novel compounds. Here, we compare the expected spectral data for Compound A and Compound B.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Aromatic protons typically resonate in the 6.5-8.0 ppm range in ¹H NMR spectra.[4][5]
¹H NMR Spectral Data Comparison
| Proton Assignment | Expected Chemical Shift (δ, ppm) - Compound A | Expected Chemical Shift (δ, ppm) - Compound B | Rationale for Differences |
| -OCH₃ (methoxymethyl) | ~3.4 | ~3.4 | Environment is similar in both compounds. |
| -CH₂- (methoxymethyl) | ~4.5 | ~4.5 | Benzylic protons adjacent to an oxygen. |
| Aromatic Protons | 7.2-8.0 (two doublets) | 7.2-7.8 (multiplet) | In Compound B, the aromatic protons of the benzyl group will also appear in this region, leading to a more complex multiplet. |
| -OCH₂CH₃ (ethyl ester) | ~4.3 (quartet) | N/A | Characteristic of an ethyl ester. |
| -OCH₂CH₃ (ethyl ester) | ~1.3 (triplet) | N/A | Characteristic of an ethyl ester. |
| -NH- (amide) | N/A | ~6.5-8.5 (broad singlet) | The chemical shift of the amide proton can vary and is often broad. |
| -CH₂- (benzyl) | N/A | ~4.6 (doublet) | Benzylic protons coupled to the amide proton. |
¹³C NMR Spectral Data Comparison
Aromatic carbons typically absorb in the 120-150 ppm range.[4] The carbonyl carbon of an ester is generally found slightly downfield compared to that of an amide.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) - Compound A | Expected Chemical Shift (δ, ppm) - Compound B | Rationale for Differences |
| C=O (carbonyl) | ~166 | ~167 | The electron-donating nitrogen in the amide shields the carbonyl carbon slightly more than the oxygen in the ester. |
| Aromatic Carbons | 125-135 | 125-140 | Compound B will have additional signals from the benzyl group's aromatic carbons. |
| -OCH₃ | ~55 | ~55 | Similar chemical environment. |
| -CH₂- (methoxymethyl) | ~70 | ~70 | Similar chemical environment. |
| -OCH₂CH₃ | ~61 | N/A | Characteristic of an ethyl ester. |
| -OCH₂CH₃ | ~14 | N/A | Characteristic of an ethyl ester. |
| -CH₂- (benzyl) | N/A | ~44 | Characteristic of the benzylic carbon in the N-benzyl group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying functional groups. The position of the carbonyl (C=O) stretching vibration is particularly informative.[6]
FT-IR Spectral Data Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) - Compound A | Expected Wavenumber (cm⁻¹) - Compound B | Rationale for Differences |
| C=O Stretch (Ester) | ~1720 | N/A | Esters typically have a C=O stretch in the 1750-1735 cm⁻¹ range.[7] |
| C=O Stretch (Amide) | N/A | ~1650 | Amides show a C=O stretch at a lower frequency (1690-1650 cm⁻¹) due to resonance with the nitrogen lone pair.[7] |
| C-O Stretch | ~1280 and ~1100 | ~1250 | Esters show two C-O stretches, while amides have one in this region. |
| N-H Stretch (Amide) | N/A | ~3300 (broad) | Characteristic of a secondary amide. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Present in both compounds. |
| C-H Stretch (Aliphatic) | ~2980-2850 | ~2980-2850 | Present in both compounds. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compounds and can provide structural information through fragmentation patterns.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| A: Ethyl 4-(methoxymethyl)benzoate | C₁₁H₁₄O₃ | 194.23 | 195.0965 |
| B: N-Benzyl-4-(methoxymethyl)benzamide | C₁₆H₁₇NO₂ | 255.31 | 256.1332 |
Comparative Biological Activity: An Outlook
While the primary focus of this guide is on characterization, the structural differences between Compound A and Compound B suggest potential variations in their biological activity. Benzoic acid derivatives are known to possess a range of biological properties, including antimicrobial and cytotoxic effects.[8][9][10]
-
Antimicrobial Activity: Both esters and amides of benzoic acid have demonstrated antimicrobial properties.[8][11][12][13][14][15] The increased lipophilicity of the ester (Compound A) compared to the parent carboxylic acid may enhance its ability to penetrate microbial cell membranes. The amide (Compound B) introduces a hydrogen bond donor (N-H), which could lead to different interactions with microbial targets.
-
Cytotoxicity: Novel benzoic acid esters and amides have been investigated for their cytotoxic activity against various cancer cell lines.[9][10] The presence of the benzyl group in Compound B could lead to enhanced cytotoxicity through various mechanisms, such as intercalation with DNA or inhibition of key enzymes.
Protocol 4: In Vitro Antimicrobial Assay (Broth Microdilution)
Experimental Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Experimental Protocol:
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent like DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Logical Framework for Compound Evaluation
Caption: Logical relationship from synthesis to SAR.
Conclusion
This guide has provided a comprehensive framework for the synthesis, purification, and characterization of novel ester and amide derivatives of this compound. By comparing the expected analytical data for Ethyl 4-(methoxymethyl)benzoate (Compound A) and N-Benzyl-4-(methoxymethyl)benzamide (Compound B), we have highlighted how subtle changes in chemical structure lead to distinct spectroscopic signatures. The detailed protocols offer a self-validating system for researchers to rigorously characterize their own novel compounds. The ultimate goal of such characterization is to establish a clear structure-activity relationship, which is fundamental to the rational design of new therapeutic agents. By systematically applying these analytical techniques, researchers can confidently advance their novel compounds through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 8. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 11. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
A Comparative Guide to the Biological Activity of 4-(Methoxymethyl)benzoic Acid Analogs
Introduction
In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The efficacy of these compounds is highly dependent on the nature, number, and position of substituents on the aromatic ring.[1] This guide focuses on a specific, promising subclass: 4-(methoxymethyl)benzoic acid and its analogs. By exploring the structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their biological performance, supported by experimental data and detailed protocols.
The core structure, this compound, presents a unique combination of a lipophilic methoxymethyl group and a hydrophilic carboxylic acid function. This balance of properties influences its pharmacokinetic and pharmacodynamic profiles. Analogs of this structure, particularly those with additional substitutions such as hydroxyl and methoxy groups, have demonstrated significant potential in various therapeutic areas, most notably in oncology and anti-inflammatory research.[2][3][4] This guide will delve into the mechanistic underpinnings of their activity, compare their efficacy, and provide the practical methodologies required for their evaluation.
Mechanism of Action: Targeting Cancer Cell Proliferation
Several analogs of benzoic acid have been identified as potent inhibitors of cancer cell growth, often through the induction of apoptosis and cell cycle arrest.[2][5] A notable mechanism for some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[5][6] HDACs are crucial enzymes that modulate gene expression, and their targeted inhibition can prevent the expression of oncogenes.[5][6]
One exemplary analog, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid, has shown significant anti-proliferative and cytotoxic effects on breast cancer cell lines, such as MCF-7 and MDA-MB-468.[2] Its mechanism involves inducing cell-cycle arrest at the G2/M phase and triggering apoptosis, a process mediated by the activation of caspase-3.[2] This pathway highlights a key strategy for the anti-tumor activity of these compounds.
Postulated Signaling Pathway for Apoptosis Induction
Caption: Postulated signaling pathway for apoptosis induction by a this compound analog.
Comparative Analysis of Analog Efficacy
The substitution pattern on the benzoic acid ring dramatically influences biological activity. The addition of methoxy and hydroxyl groups can enhance potency. Below is a comparison of the cytotoxic activity of several methoxy-containing benzoic acid derivatives against human breast cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM)[7] | Key Structural Features |
| Analog A: 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7 | 5.9 ± 3.0 | Trimethoxyphenoxy group at position 4 |
| MDA-MB-468 | 8.7 ± 0.1 | ||
| Analog B: Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MCF-7 | 1.4 ± 0.5 | Methyl ester of Analog A |
| MDA-MB-468 | 3.7 ± 0.1 | ||
| Reference: Doxorubicin | MCF-7 | ~0.5 - 1.0 | Standard chemotherapy agent |
| MDA-MB-468 | ~0.1 - 0.5 |
Note: Data for Analogs A and B are from a single study to ensure comparability.[7] Doxorubicin values are representative and can vary between studies.
From this data, it's evident that the methyl ester derivative (Analog B) exhibits greater potency than its carboxylic acid counterpart (Analog A).[7] This suggests that enhancing the lipophilicity of the molecule may improve cellular uptake and, consequently, cytotoxic activity. Both analogs, however, demonstrate significant activity in the low micromolar range, making them promising candidates for further development.
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Here, we detail the methodology for a key assay used to evaluate the anticancer properties of these analogs.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Rationale for Experimental Choices:
-
Cell Density: Seeding density is optimized to ensure cells are in the logarithmic growth phase during treatment, providing a robust signal for the assay.
-
Incubation Time: A 48-72 hour treatment period is typically sufficient to observe the cytotoxic or cytostatic effects of a compound.
-
Controls: The inclusion of vehicle and positive controls is critical for validating the assay and interpreting the results. The vehicle control ensures that the solvent used to dissolve the compounds has no effect on cell viability.
Comparison with Alternative Compounds
While this compound analogs show promise, it is important to compare them to other classes of compounds with similar biological activities. For instance, some benzoic acid derivatives have been investigated as anti-inflammatory agents.[3][4][8]
The anti-inflammatory properties of 2-hydroxy-4-methoxy benzoic acid (HMBA) have been demonstrated in a rat model of CCl4-induced hepatotoxicity.[4] HMBA was shown to reduce inflammatory cytokines such as TNF-α and IL-6.[4] This provides another avenue for the therapeutic application of this class of compounds.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile class of compounds with significant potential in oncology and anti-inflammatory research. Structure-activity relationship studies have shown that modifications, such as esterification or the addition of methoxy groups, can enhance their biological activity.[2][7] The mechanisms of action, particularly the induction of apoptosis via pathways involving caspase activation, make them attractive candidates for further investigation.[2]
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader range of analogs to improve potency and selectivity.
-
In Vivo Studies: Evaluating the most promising compounds in animal models of cancer and inflammation to assess their efficacy and pharmacokinetic profiles.
-
Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways to better understand how these compounds exert their effects.
By continuing to explore the rich chemistry of benzoic acid derivatives, the scientific community can unlock new therapeutic opportunities for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide to the Purity Analysis of 4-(Methoxymethyl)benzoic Acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-(Methoxymethyl)benzoic acid is a key building block in organic synthesis, finding applications in the development of active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Even trace impurities, originating from starting materials, by-products, or degradation, can have unforeseen pharmacological effects or impact the stability and manufacturability of the API.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for this application, a comprehensive understanding of its performance relative to other techniques is essential for robust analytical strategy and regulatory compliance. We will delve into a validated HPLC-UV method, explaining the scientific rationale behind our choices, and compare it objectively with alternative methods such as Ion Chromatography (IC) and Gas Chromatography-Mass Spectrometry (GC-MS). All protocols and validation standards are discussed in alignment with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Part 1: The Primary Workhorse - Reversed-Phase HPLC-UV
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for the purity analysis of moderately polar, non-volatile organic compounds like this compound. Its widespread adoption is due to its high resolution, reproducibility, and adaptability.[4][5]
The Principle of Separation
The core of this method lies in the partitioning of the analyte between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. This compound, with its aromatic ring and alkyl ether group, exhibits sufficient hydrophobicity to be retained on the C18 column. The carboxylic acid moiety, however, introduces polarity. To ensure consistent retention and sharp peak shape, the mobile phase is acidified.
Causality Behind Acidification: The key is to suppress the ionization of the carboxylic acid group (pKa ≈ 4-5). In its ionized carboxylate form (–COO⁻), the molecule is highly polar and would elute very quickly with little retention. By maintaining the mobile phase pH below the pKa (e.g., pH 2.5-3.0), we ensure the analyte remains in its protonated, less polar form (–COOH), promoting controlled hydrophobic interaction with the stationary phase and leading to reliable separation.
Validated HPLC-UV Protocol for Purity Determination
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is fit for purpose before any sample analysis.
Instrumentation:
-
HPLC System with a Quaternary Pump, Autosampler, Column Oven, and UV-Vis Detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Scientist's Note: A standard C18 column provides an excellent balance of retention, resolution, and durability for this type of aromatic acid.
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Scientist's Note: Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient to negate fluctuations in room temperature.
-
-
Detection Wavelength: 240 nm.
-
Scientist's Note: This wavelength provides a strong chromophoric response for the benzoic acid structure, ensuring high sensitivity.
-
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water to obtain a stock concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
Method Validation: A Trustworthy System
The method's reliability is established through rigorous validation according to ICH Q2(R1) guidelines.[1][4]
-
System Suitability: Before analysis, a standard solution is injected six times. The results must meet the following criteria:
-
Tailing Factor: ≤ 1.5 (ensures peak symmetry).
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (ensures injection precision).
-
Theoretical Plates: ≥ 2000 (ensures column efficiency).
-
-
Specificity: The method's ability to resolve the main peak from potential impurities (e.g., starting materials like p-Hydroxybenzoic acid[6] or 4-bromomethylbenzoic acid[7]) is confirmed by spiking the sample with these compounds. The method should demonstrate baseline separation.
-
Linearity: A series of solutions are prepared over a range of 50% to 150% of the target concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Determined by a recovery study at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[1]
-
Precision:
-
Repeatability (Intra-assay): Analysis of six replicate samples yields an RSD of ≤ 2.0%.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day to demonstrate robustness. The RSD between the two sets should be ≤ 2.0%.[2]
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is established as the lowest concentration that can be measured with acceptable precision and accuracy, crucial for quantifying impurities. The LOD is the lowest concentration that can be reliably detected.
Workflow Diagram: HPLC Purity Analysis
Caption: A typical workflow for the purity analysis of this compound by HPLC.
Part 2: Comparative Analysis with Alternative Methods
While HPLC-UV is robust, certain scenarios may call for alternative or complementary techniques. The choice of method depends on the specific analytical goal, such as identifying an unknown impurity or analyzing a complex sample matrix.
Alternative Methodologies
-
Ion Chromatography (IC): Specifically, Ion Exclusion Chromatography (IELC) is a powerful mode for separating organic acids.[8][9]
-
Principle: IELC uses a cation exchange polymer as the stationary phase. Separation is based on the degree to which the acids are excluded from the pores of the stationary phase.[9] Stronger acids are eluted faster.
-
Advantage: Excellent for separating a wide range of organic acids in a single run and is less affected by matrix components than RP-HPLC.
-
Disadvantage: Often requires specialized columns and detection methods (like conductivity detection) that are not as common as standard UV detectors.[10]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: Separates volatile compounds in the gas phase, followed by highly specific mass-based detection.
-
Advantage: Unmatched in its ability to identify volatile or semi-volatile impurities by their mass spectrum.
-
Disadvantage: this compound is non-volatile due to its carboxylic acid group. Therefore, it requires a chemical derivatization step (e.g., silylation or esterification) to make it volatile enough for GC analysis. This adds complexity, time, and a potential source of error to the workflow.[11]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: Combines the separation power of HPLC with the detection specificity and sensitivity of a mass spectrometer.
-
Advantage: The gold standard for identifying and quantifying trace-level impurities. It can provide molecular weight and structural information, making it invaluable for characterizing unknown peaks observed in the HPLC-UV chromatogram.[12]
-
Disadvantage: Higher cost of instrumentation and more complex method development compared to HPLC-UV.
-
Performance Comparison Table
| Parameter | HPLC-UV | Ion Chromatography (IELC) | GC-MS (with Derivatization) | LC-MS |
| Primary Application | Quantitative purity & impurity profiling | Separation of multiple organic acids | Identification of volatile impurities | Identification & quantification of trace impurities |
| Principle | Reversed-phase partitioning | Ion exclusion | Gas-phase separation | Reversed-phase partitioning |
| Selectivity | Good | Very Good (for acids) | Excellent | Superior |
| Sensitivity | Good (µg/mL range) | Good | Excellent (ng/mL range) | Superior (pg/mL range) |
| Sample Prep | Simple dissolution & filtration | Simple dissolution & filtration | Derivatization required | Simple dissolution & filtration |
| Instrumentation Cost | Moderate | Moderate to High | High | Very High |
| Ease of Use | High | Moderate | Moderate | Moderate to Complex |
| ICH Validation | Standardized & widely accepted[3] | Established protocols available | Established protocols available | Established protocols available |
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate analytical method for this compound.
Conclusion and Recommendations
For routine quality control and purity assessment of this compound, a validated HPLC-UV method is the most appropriate choice. It offers an optimal balance of performance, cost, and ease of use, providing reliable and reproducible data suitable for regulatory submission.[5]
However, a comprehensive analytical strategy should leverage other techniques as needed:
-
LC-MS should be employed as a complementary technique to characterize any unknown impurities that are detected during HPLC-UV analysis. Its high sensitivity and specificity are essential for structural elucidation.[12]
-
Ion Chromatography is a valuable alternative if the analyte needs to be quantified within a complex matrix containing multiple other organic acids.[10]
-
GC-MS is a specialized tool, best reserved for investigations into potential volatile or semi-volatile impurities that would not be detected by HPLC.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can build a robust, multi-faceted analytical approach that ensures the highest quality and safety standards for pharmaceutical intermediates like this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. actascientific.com [actascientific.com]
- 6. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Organic Acids : Shimadzu (Europe) [shimadzu.eu]
- 10. shimadzu.com [shimadzu.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
A Definitive Spectroscopic Guide to 4-(Methoxymethyl)benzoic Acid: Structural Confirmation and Comparative Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, unambiguous structural confirmation of novel and functionalized molecules is paramount. This guide provides an in-depth technical analysis of 4-(Methoxymethyl)benzoic acid, a bifunctional aromatic compound, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. Instead, it offers a comparative framework, contrasting the spectral features of the target molecule with structurally similar alternatives to highlight key distinguishing characteristics. The experimental protocols and data interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction: The Structural Uniqueness of this compound
This compound (MMBA) is a derivative of benzoic acid featuring a methoxymethyl substituent at the para position. This unique combination of a carboxylic acid and an ether functional group imparts specific chemical properties that are of interest in various synthetic applications. The carboxylic acid moiety provides a reactive handle for amide bond formation and other derivatizations, while the methoxymethyl group can influence solubility and steric hindrance. Accurate confirmation of this structure is the foundational step for its use in any further research or development.
This guide will systematically dissect the ¹H NMR, ¹³C NMR, and IR spectra of MMBA. To provide a clearer understanding of its spectroscopic fingerprint, we will compare its data with two closely related analogs: 4-Methoxybenzoic acid and 4-(Hydroxymethyl)benzoic acid. This comparative approach will underscore the subtle yet significant spectral shifts and patterns that arise from the seemingly minor structural differences.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and appropriate instrumental parameters. The following protocols are designed to yield reliable and reproducible NMR and IR spectra for the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A crucial step in obtaining clean NMR spectra is the choice of an appropriate deuterated solvent. For carboxylic acids, Dimethyl Sulfoxide-d6 (DMSO-d6) is often an excellent choice due to its ability to solubilize polar compounds and the acidic proton of the carboxylic acid, which is often observable as a broad singlet. Chloroform-d (CDCl₃) can also be used, though the acidic proton may exchange more rapidly or be broader.
-
Protocol:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
-
If necessary, briefly warm the sample or use sonication to aid dissolution.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation and Parameters:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, particularly for the aromatic protons.
-
¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Technique: Proton-decoupled for singlet peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): For solid samples, ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation.
-
Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Instrumentation and Parameters:
-
Instrument: A standard benchtop FTIR spectrometer equipped with a single-reflection ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Spectroscopic Analysis and Structural Confirmation of this compound
The following sections detail the expected and observed spectral features of this compound, providing a comprehensive confirmation of its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different proton environments in the molecule.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 12 and 13 ppm in DMSO-d6. This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.
-
Aromatic Protons (-C₆H₄-): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be more deshielded (further downfield) than the protons ortho to the methoxymethyl group.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge between the aromatic ring and the methoxy group.
-
Methyl Protons (-OCH₃): A singlet representing the three protons of the methoxy group.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, corresponding to the seven unique carbon environments.
-
Carbonyl Carbon (-COOH): The most downfield signal, typically in the range of 165-185 ppm, is characteristic of a carboxylic acid carbonyl carbon.
-
Aromatic Carbons (-C₆H₄-): Four signals are expected for the aromatic carbons due to the molecule's symmetry. The carbon attached to the carboxylic acid group (ipso-carbon) will be deshielded, as will the carbon attached to the methoxymethyl group. The remaining two signals will correspond to the ortho and meta carbons.
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon.
-
Methyl Carbon (-OCH₃): The most upfield signal will be from the methyl carbon of the methoxy group.
IR Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. A search of the Royal Society of Chemistry's supplementary material for "Comprehensive Organic Chemistry Experiments for the Laboratory Classroom" reveals an experimental IR spectrum for 4-methoxymethylbenzoic acid.[1]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[2]
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxymethyl group) are expected just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl stretch of an aromatic carboxylic acid.[3] The experimental spectrum shows this band at approximately 1700 cm⁻¹.[1]
-
C-O Stretches (Ether and Carboxylic Acid): Strong absorption bands are expected in the fingerprint region (1300-1000 cm⁻¹) corresponding to the C-O stretching vibrations of the ether and carboxylic acid functionalities. The experimental spectrum shows a characteristic strong band for the C-O-C bond at 1099 cm⁻¹.[1]
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.
Comparative Spectroscopic Analysis
To truly appreciate the unique spectral signature of this compound, it is instructive to compare it with its structural analogs, 4-Methoxybenzoic acid and 4-(Hydroxymethyl)benzoic acid.
| Compound | Key ¹H NMR Signal Differences | Key ¹³C NMR Signal Differences | Key IR Spectral Differences |
| This compound | Singlet for -CH₂- protons. | Signal for -CH₂- carbon. | C-H stretch for sp³ carbons. |
| 4-Methoxybenzoic acid | No -CH₂- signal; only -OCH₃ singlet. | No -CH₂- signal. | Absence of prominent sp³ C-H stretch. |
| 4-(Hydroxymethyl)benzoic acid | Singlet for -CH₂- protons; additional broad singlet for -OH proton. | Signal for -CH₂- carbon. | Additional broad O-H stretch from alcohol. |
Data Interpretation Workflow
Caption: Workflow for spectroscopic confirmation of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and unequivocal method for the structural confirmation of this compound. The characteristic signals in each spectrum, particularly the presence of the methylene bridge protons and carbon, in conjunction with the signals for the carboxylic acid and aromatic moieties, definitively establish its molecular architecture. Furthermore, the comparative analysis with 4-Methoxybenzoic acid and 4-(Hydroxymethyl)benzoic acid highlights the sensitivity of these spectroscopic techniques to subtle structural modifications, reinforcing their power in the rigorous identification of organic compounds. This guide serves as a comprehensive reference for researchers, ensuring the confident identification and utilization of this compound in their scientific endeavors.
References
A Comparative Analysis of 4-(Methoxymethyl)benzoic Acid and Benzoic Acid: Physicochemical and Spectroscopic Properties
In the landscape of pharmaceutical sciences and organic synthesis, the modification of a parent molecule, even by a seemingly simple functional group, can induce profound changes in its physicochemical properties. This guide provides a detailed comparative study of 4-(methoxymethyl)benzoic acid and its parent compound, benzoic acid. Understanding these differences is paramount for researchers in drug development, as properties like solubility and acidity are critical determinants of a compound's bioavailability and efficacy.
Comparative Physicochemical Properties: A Quantitative Overview
The introduction of a methoxymethyl group at the para position of the benzene ring in benzoic acid brings about noticeable shifts in its physical and chemical characteristics. The following table summarizes the key physicochemical properties of both compounds, providing a foundation for our subsequent discussion.
| Property | Benzoic Acid | This compound |
| Molecular Formula | C₇H₆O₂ | C₉H₁₀O₃ |
| Molecular Weight | 122.12 g/mol [1] | 166.176 g/mol [2][3][4] |
| Appearance | Colorless crystalline solid[5][6] | Solid[4][7] |
| Melting Point | 122 °C[5][8] | 123 °C[2][7] |
| Boiling Point | 250 °C[5] | 281.8 °C[2] |
| Water Solubility | 3.44 g/L at 25 °C[5][9] | 3.3078 g/L (predicted)[10] |
| pKa | 4.20[9][11] | ~4.3-4.4 (estimated) |
Analysis of Physicochemical Trends
Melting and Boiling Points: The melting point of this compound is very similar to that of benzoic acid, suggesting that the crystal lattice packing is not significantly altered by the addition of the methoxymethyl group. However, the boiling point of this compound is notably higher, which can be attributed to its increased molecular weight and the potential for additional dipole-dipole interactions.
Solubility: The aqueous solubility of the two compounds is comparable. While the methoxymethyl group introduces a polar ether linkage, which might be expected to increase water solubility, this is counteracted by the increase in the non-polar hydrocarbon portion of the molecule. The similar solubilities suggest these two effects are roughly balanced. It is important to note that the solubility of both carboxylic acids is pH-dependent, increasing significantly in basic solutions due to the formation of the more soluble carboxylate salt.[12]
Spectroscopic Fingerprints: A Comparative Look
Spectroscopic techniques provide invaluable insights into the molecular structure of compounds. Here, we compare the expected key features in the ¹H NMR, ¹³C NMR, and IR spectra of our two compounds of interest.
Infrared (IR) Spectroscopy:
-
Benzoic Acid: The IR spectrum of benzoic acid displays a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[13] A strong C=O stretching absorption appears around 1700-1680 cm⁻¹.[13]
-
This compound: The spectrum of the derivative will also show the characteristic broad O-H and the C=O stretches of the carboxylic acid. In addition, it will exhibit C-O stretching vibrations from the ether linkage in the methoxymethyl group, typically in the 1150-1085 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Benzoic Acid: The spectrum shows signals for the aromatic protons and a downfield singlet for the acidic proton of the carboxyl group.
-
This compound: The spectrum will be more complex. In addition to the aromatic and carboxylic acid protons, there will be two new singlets: one for the methylene protons (-CH₂-) and another for the methyl protons (-OCH₃) of the methoxymethyl group.
-
-
¹³C NMR:
-
Benzoic Acid: The spectrum displays signals for the aromatic carbons and a downfield signal for the carbonyl carbon of the carboxylic acid.
-
This compound: The spectrum will show additional signals for the methylene and methyl carbons of the methoxymethyl substituent.
-
Experimental Protocols for Property Determination
For researchers aiming to experimentally verify the properties discussed, the following detailed protocols are provided.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[14]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed, screw-cap vial.
-
Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.45 µm filter to remove any undissolved solid.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.
Caption: Workflow for Aqueous Solubility Determination.
Determination of pKa via Potentiometric Titration
Potentiometric titration is a precise method for determining the dissociation constant of an acid.
Methodology:
-
Solution Preparation: Accurately weigh a sample of the acid and dissolve it in a known volume of deionized water. A small amount of a co-solvent like ethanol may be used if solubility is low, but its effect on the pKa should be considered.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
Caption: Workflow for pKa Determination.
Conclusion
The substitution of a hydrogen atom with a methoxymethyl group at the para-position of benzoic acid results in subtle but significant alterations to its physicochemical properties. While the melting points and aqueous solubilities are remarkably similar, the boiling point is elevated, and the acidity is predicted to be slightly decreased. These changes, stemming from the electronic and steric effects of the substituent, underscore the importance of understanding structure-property relationships in medicinal chemistry and material science. The experimental protocols provided herein offer a robust framework for the empirical validation of these properties.
References
- 1. Melting point standard 121-123°C - Benzoic acid [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. Benzoic acid | 65-85-0 [chemicalbook.com]
- 7. This compound | 67003-50-3 [chemicalbook.com]
- 8. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]
- 9. byjus.com [byjus.com]
- 10. This compound (67003-50-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 11. global.oup.com [global.oup.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
The Strategic Advantage of 4-(Methoxymethyl)benzoic Acid-Based Linkers in Advanced Bioconjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of targeted therapeutics, such as antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of success. Its design dictates the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. While numerous linker technologies have been developed, this guide provides an in-depth technical comparison of linkers derived from 4-(Methoxymethyl)benzoic acid against other prevalent alternatives, highlighting its unique advantages rooted in the principles of orthogonal chemistry and self-immolation.
The Emerging Role of p-Alkoxybenzyl Alcohol Scaffolds in Linker Technology
The stability and release mechanism of a linker are paramount. Premature payload release in systemic circulation can lead to off-target toxicity, while inefficient release at the target site can diminish therapeutic efficacy. Self-immolative linkers are designed to address this challenge by undergoing a spontaneous, intramolecular disassembly upon a specific triggering event, ensuring a clean and efficient release of the unmodified payload.
The p-aminobenzyl alcohol (PABA) system has been a cornerstone of self-immolative linker technology, notably in clinically approved ADCs. However, recent research has highlighted the potential for instability with certain payloads. This has led to the exploration of alternative scaffolds, such as p-hydroxybenzyl alcohol (PHOBA), which has demonstrated enhanced chemical stability. This compound represents a protected form of this advantageous PHOBA scaffold, offering unique benefits in the synthesis and application of advanced drug conjugates.
Core Advantages of a this compound-Based Linker Strategy
The primary advantage of employing this compound in linker synthesis lies in the chemical properties of the resulting p-methoxybenzyl (PMB) ether. This functionality serves as a versatile and orthogonally protected handle, providing significant strategic flexibility during the synthesis of complex bioconjugates.
Orthogonal Deprotection: A Key to Synthetic Efficiency
In multi-step organic synthesis, the ability to selectively remove one protecting group in the presence of others is crucial. This concept of "orthogonality" prevents unwanted side reactions and simplifies purification processes. The PMB ether, a key feature of linkers derived from this compound, is renowned for its unique deprotection conditions.
Unlike many other common protecting groups that are labile to standard acidic or basic conditions, the PMB ether is typically cleaved under mild oxidative conditions, most notably with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][2] This allows for the deprotection of the benzylic alcohol at a specific stage of the synthesis without affecting other sensitive functionalities within the molecule, such as acid-labile silyl ethers or base-labile esters.[3] This orthogonality provides a significant advantage over linkers that rely on more universally reactive cleavage conditions.
Enhanced Stability of the p-Alkoxybenzyl Ether Linkage
The ether linkage in the 4-(methoxymethyl)phenyl group is generally more stable under a wider range of physiological conditions compared to the carbamate linkage in the PABA system. This enhanced stability can translate to a lower propensity for premature drug release in circulation, potentially leading to a better safety profile and a wider therapeutic window for the resulting drug conjugate.
Comparative Analysis with Alternative Linker Systems
To fully appreciate the advantages of a this compound-based linker, a comparison with other commonly used linkers is essential.
| Linker Type | Core Chemistry | Primary Advantage(s) | Potential Limitation(s) |
| This compound-Based | p-Alkoxybenzyl ether (self-immolative precursor) | Orthogonal synthesis, enhanced stability of the ether linkage. | Requires a specific oxidative or strong acid cleavage step for the PMB group. |
| Valine-Citrulline-PABC (vc-PABC) | Peptide + p-Aminobenzyl carbamate (self-immolative) | Well-established, enzymatically cleavable by lysosomal proteases (e.g., Cathepsin B). | Potential for instability of the PABA moiety with certain payloads. |
| Hydrazone | Hydrazone bond | Acid-labile, designed for cleavage in the acidic environment of endosomes/lysosomes. | Can exhibit limited plasma stability, leading to premature drug release.[4] |
| Disulfide | Disulfide bond | Reductively cleaved in the high glutathione environment of the cytoplasm. | Potential for premature cleavage in the reducing environment of plasma. |
| SMCC (Non-cleavable) | Thioether bond | High plasma stability, as drug release depends on antibody degradation. | Lack of bystander effect, payload must retain activity with the linker attached. |
Experimental Protocols
The following protocols provide a general framework for the key steps involved in utilizing a PMB-protected linker and its subsequent deprotection.
Protocol 1: Protection of a Hydroxyl Group as a p-Methoxybenzyl (PMB) Ether
This protocol describes the formation of a PMB ether, a key step in creating a linker analogous to one derived from this compound.
-
Preparation: Dissolve the alcohol-containing substrate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir until hydrogen evolution ceases.
-
PMB Halide Addition: Slowly add a solution of p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) in THF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Protocol 2: Oxidative Deprotection of a PMB Ether with DDQ
This protocol outlines the selective cleavage of a PMB ether, a critical step in unmasking the hydroxyl group for subsequent payload attachment or to initiate self-immolation.[5]
-
Dissolution: Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically a 18:1 to 20:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DDQ Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) to the solution. The reaction mixture will typically develop a deep color.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the DDQH₂ byproduct.
-
Workup and Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.
Conclusion: A Strategic Choice for Complex Syntheses
While direct head-to-head biological data for linkers derived from this compound is still emerging, the underlying chemical principles provide a strong rationale for their use in the development of advanced bioconjugates. The key advantage lies in the orthogonal stability and deprotection of the p-methoxybenzyl ether group, which offers synthetic chemists greater flexibility and control in the construction of complex molecules. As the demand for more sophisticated and precisely engineered targeted therapies grows, the strategic benefits offered by linkers based on the this compound scaffold are poised to become increasingly valuable.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis for the Bench Scientist: 4-(Methoxymethyl)benzoic Acid vs. 4-Ethylbenzoic Acid
In the landscape of drug discovery and materials science, the nuanced selection of building blocks is paramount. Benzoic acid derivatives, in particular, serve as foundational scaffolds, where subtle modifications to their structure can profoundly influence their physicochemical properties and, consequently, their function. This guide provides a detailed comparative analysis of two such analogs: 4-(Methoxymethyl)benzoic acid and 4-Ethylbenzoic acid. We will delve into their key chemical properties, supported by experimental data, and explore the underlying chemical principles that dictate their behavior. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of para-substituted benzoic acid moieties.
At a Glance: Key Physicochemical Properties
A direct comparison of the fundamental properties of this compound and 4-Ethylbenzoic acid reveals distinct differences stemming from their respective para-substituents. The following table summarizes these key parameters for rapid evaluation.
| Property | This compound | 4-Ethylbenzoic Acid |
| Molecular Formula | C₉H₁₀O₃[1][2] | C₉H₁₀O₂[3][4] |
| Molecular Weight | 166.17 g/mol [2] | 150.17 g/mol [3] |
| Melting Point | 123 °C[1][5] | 112-113 °C[3][4][6] |
| Boiling Point | 281.8 °C at 760 mmHg[1] | ~270 °C[7] |
| Acidity (pKa) | No experimental data found. Estimated to be slightly more acidic than 4-ethylbenzoic acid. | 4.35[7] |
| Water Solubility | Data not readily available. Expected to have higher solubility than 4-ethylbenzoic acid. | Insoluble[4][8] |
| LogP | 1.63[1] | 2.89[3] |
Structural and Electronic Considerations: The Impact of the Para-Substituent
The divergent properties of these two molecules are rooted in the electronic and steric nature of the methoxymethyl (-CH₂OCH₃) and ethyl (-CH₂CH₃) groups.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]
- 5. This compound | 67003-50-3 [chemicalbook.com]
- 6. 4-乙基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Ethylbenzoic acid(619-64-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
A Comparative Guide to the Reaction Mechanisms of 4-(Methoxymethyl)benzoic Acid
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of modern organic synthesis, 4-(Methoxymethyl)benzoic acid stands out as a uniquely versatile scaffold. Possessing both a nucleophilicity-directing carboxylic acid and a stable, yet potentially functionalizable, methoxymethyl group, this molecule serves as a critical intermediate in the synthesis of pharmaceuticals, advanced polymers, and functional materials.[1][2] Its structure allows for precise chemical modifications, making a deep understanding of its reaction mechanisms paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth elucidation of the key reaction mechanisms associated with this compound. Moving beyond simple protocols, we will explore the causality behind experimental choices, compare alternative synthetic and derivatization strategies with supporting data, and provide a framework for leveraging this molecule's full potential.
Part 1: Synthesis of this compound - A Comparative Analysis
The efficient synthesis of the title compound is the first critical step. Two primary pathways dominate its preparation, each with distinct mechanistic underpinnings and practical considerations.
Method 1: Nucleophilic Substitution (Sₙ2) Pathway
This is a highly efficient and common laboratory-scale method starting from 4-(bromomethyl)benzoic acid. The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.
Mechanistic Insight
The Sₙ2 mechanism is favored for several reasons.[3] First, the substrate is a primary benzylic halide, which is sterically accessible for backside attack by the nucleophile. Second, the potent methoxide nucleophile (CH₃O⁻), typically generated in situ from potassium hydroxide in methanol, facilitates a rapid reaction.[4] Critically, the electron-withdrawing carboxylic acid group para to the reaction center helps to stabilize the electron-rich transition state, further accelerating the substitution.[3]
Caption: Sₙ2 mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis via Sₙ2 Reaction[4]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.1 g) in methanol (25 mL) to generate the methoxide nucleophile.
-
Reaction Initiation: Add 4-(bromomethyl)benzoic acid (1.1 g) to the methanolic KOH solution.
-
Reflux: Attach a reflux condenser and gently heat the mixture to reflux for 45-60 minutes. The reaction commences when boiling begins. Ensure consistent mixing by swirling or stirring.
-
Work-up: After cooling, remove the methanol using a rotary evaporator. Dissolve the resulting solid residue in deionized water (30 mL).
-
Precipitation: Acidify the aqueous solution with dilute hydrochloric acid to a pH of ~2-3, checked with pH paper. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with hexane (2 x 15 mL) to remove non-polar impurities. Recrystallize the crude product from hot deionized water to yield pure this compound.
Method 2: Oxidation of an Alkylbenzene Precursor
An alternative industrial-scale approach involves the oxidation of a suitable substituted toluene, such as 4-(methoxymethyl)toluene. This aligns with common methods for producing substituted benzoic acids.[5][6][7]
Mechanistic Insight
This reaction typically proceeds through a free-radical mechanism, especially when using catalysts like cobalt or manganese salts with an oxygen source.[5][8] The process involves the abstraction of a benzylic hydrogen, which is the weakest C-H bond due to the resonance stabilization of the resulting benzyl radical. This radical then reacts with oxygen to form a peroxide, which undergoes further transformations to yield the carboxylic acid.
Comparative Analysis of Synthetic Routes
| Feature | Method 1: Sₙ2 Substitution | Method 2: Benzylic Oxidation |
| Starting Material | 4-(Bromomethyl)benzoic acid | 4-(Methoxymethyl)toluene |
| Key Reagents | KOH, Methanol[4] | Strong oxidants (KMnO₄) or Co/Mn catalysts + O₂[5] |
| Typical Yield | Good to Excellent (often >80%) | Variable, can be high but prone to side reactions[5] |
| Advantages | High selectivity, mild conditions, reliable for lab scale. | Potentially lower cost starting materials, suitable for large scale. |
| Disadvantages | Precursor synthesis required (e.g., radical bromination of p-toluic acid).[3] | Harsh conditions, potential for over-oxidation, environmental concerns with heavy metal catalysts or stoichiometric oxidants.[6] |
Scientist's Note: For research and drug development applications where purity and predictability are paramount, the Sₙ2 method is generally preferred. The precursor, 4-(bromomethyl)benzoic acid, can be synthesized from p-toluic acid using N-bromosuccinimide (NBS), which is a safer and more manageable bromine source than molecular bromine.[3]
Part 2: Key Reaction Mechanisms of this compound
Once synthesized, the compound's true utility is realized through the selective reactions of its carboxylic acid group.
Reaction 1: Fischer-Speier Esterification
Esterification is a fundamental transformation, often used to modify the pharmacokinetic properties of a lead compound or to prepare monomers for polymerization.[2][9] The Fischer-Speier method is a classic, acid-catalyzed approach.
Mechanistic Insight
The mechanism involves a series of equilibrium steps.[10] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, dramatically increasing the electrophilicity of the carbonyl carbon. The alcohol (e.g., methanol) then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the final ester product. To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing water as it is formed.[10]
Caption: Key stages of the Fischer-Speier esterification mechanism.
Experimental Protocol: Synthesis of Methyl 4-(methoxymethyl)benzoate[9]
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a large excess of anhydrous methanol (20-40 eq), which also serves as the solvent.
-
Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reflux: Heat the mixture to a gentle reflux (~65°C) for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Reaction 2: Amidation
The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry.[11] This can be achieved through several activation methods, with distinct advantages.
Method A: Via Acid Chloride (Schotten-Baumann Conditions)
This robust method involves converting the carboxylic acid to a highly reactive acid chloride intermediate, which then readily reacts with an amine.[12]
-
Mechanism: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid to the corresponding acyl chloride. This is a powerful electrophile that reacts rapidly with primary or secondary amines. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct.[12]
Method B: Using Peptide Coupling Reagents
For sensitive substrates with multiple functional groups, milder coupling reagents are preferred to avoid harsh conditions.
-
Mechanism: Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid.[11] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, but in the presence of HOBt, it is rapidly converted to an activated HOBt ester. This new intermediate is less reactive than the O-acylisourea but more stable, and it reacts cleanly with the desired amine to form the amide bond with high efficiency and minimal racemization (if applicable).
Caption: Comparative workflow for amidation via acid chloride vs. coupling agents.
Comparative Analysis of Amidation Methods
| Feature | Method A: Acid Chloride | Method B: Coupling Reagents |
| Reagents | SOCl₂, (COCl)₂, base[12] | EDC, HOBt, HATU, etc.[11] |
| Conditions | Often requires heating; generates HCl. | Typically room temperature; mild. |
| Functional Group Tolerance | Limited; may react with alcohols, phenols. | Excellent; compatible with most functional groups. |
| Byproducts | Stoichiometric salts (e.g., pyridinium hydrochloride). | Water-soluble urea byproduct (from EDC). |
| Best For | Simple, robust amines on a large scale. | Complex, sensitive, or valuable substrates in drug discovery. |
Experimental Protocol: Amidation using EDC/HOBt[11]
-
Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent like DMF or DCM.
-
Activation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude amide product by column chromatography or recrystallization.
Conclusion
A thorough understanding of the reaction mechanisms of this compound is essential for its effective application. For its synthesis, the Sₙ2 substitution of 4-(bromomethyl)benzoic acid offers a reliable and high-yielding route for laboratory applications, while oxidative methods may be considered for industrial production. When utilizing this compound as a synthetic intermediate, the choice between derivatization methods is dictated by the complexity of the substrate. Fischer esterification provides a straightforward route to esters, while modern peptide coupling reagents offer a mild and highly versatile strategy for the construction of amides, a critical linkage in pharmaceutical sciences. By understanding the "why" behind these transformations, researchers can better troubleshoot reactions, optimize conditions, and design more efficient and innovative synthetic pathways.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 6. CN1098834C - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Isomeric Purity of 4-(Methoxymethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomeric Purity in a Molecule's Mission
In the precise world of pharmaceutical development and materials science, the identity of a molecule is paramount. 4-(Methoxymethyl)benzoic acid is a valuable building block in these fields, but its utility is intrinsically linked to its isomeric purity. Positional isomers, molecules with the same chemical formula but different arrangements of substituent groups on the benzene ring, can exhibit vastly different pharmacological, toxicological, and material properties.[1][2] An isomeric impurity, even in trace amounts, can alter a drug's efficacy, introduce unforeseen toxicity, or compromise the structural integrity of a polymer.[3][4][5]
This guide provides a comprehensive comparison of three powerful analytical techniques for the determination of the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower you to select the optimal method for your specific needs.
The Isomers in Question: 4-, 3-, and 2-(Methoxymethyl)benzoic Acid
The primary molecule of interest is this compound. However, during its synthesis, the formation of the ortho (2-) and meta (3-) isomers is possible, depending on the starting materials and reaction conditions.[6][7][8][9]
-
This compound (para-isomer): The target analyte.
-
3-(Methoxymethyl)benzoic acid (meta-isomer): A potential process-related impurity.[10][11]
-
2-(Methoxymethyl)benzoic acid (ortho-isomer): Another potential process-related impurity.[12][13]
The subtle shift in the position of the methoxymethyl group can significantly impact the molecule's three-dimensional structure and its interactions with biological targets or other molecules in a material. Therefore, robust analytical methods are required to separate and quantify these closely related species.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on several factors, including the required sensitivity, the complexity of the sample matrix, available equipment, and the need for a primary ratio method.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile analytes in a gaseous mobile phase followed by mass-based detection and identification. | Quantification based on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the sample, relative to a certified internal standard.[14] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires derivatization to increase volatility. | Simple dissolution in a deuterated solvent with an internal standard.[15] |
| Separation of Isomers | Excellent, highly tunable through mobile phase and stationary phase selection.[16][17][18][19] | Good, but can be challenging for positional isomers without optimized chromatography. | No chromatographic separation; isomers are distinguished by differences in their NMR spectra. |
| Sensitivity | High (µg/mL to ng/mL range). | Very High (pg/mL to fg/mL range). | Moderate (mg/mL range). |
| Quantification | Relative quantification against a reference standard of the analyte. | Relative quantification against a reference standard. | Absolute quantification (primary ratio method) against a certified internal standard.[20] |
| Throughput | High. | Moderate. | Low to Moderate. |
| Method Validation | Well-established ICH guidelines.[21][22][23] | Requires validation of both chromatography and mass spectrometry parameters. | Specific validation guidelines are available.[24][25] |
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis
HPLC is often the first choice for purity analysis due to its robustness, high resolving power for isomers, and ease of use. A reversed-phase C18 column is a suitable starting point for the separation of these moderately polar benzoic acid derivatives.[16][26]
Experimental Protocol: HPLC-UV for Isomeric Purity
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Agilent Polaris C18-A column (4.6 x 250 mm, 5 µm) or equivalent.[16]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS compatibility).[17][18][26]
-
Reference standards for 4-, 3-, and 2-(methoxymethyl)benzoic acid.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Prepare individual stock solutions of each isomer (1 mg/mL) in the mobile phase. Create a mixed standard solution containing all three isomers at a suitable concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
5. Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times from the mixed standard chromatogram.
-
Calculate the percentage of each isomeric impurity using the area normalization method.
Caption: HPLC-UV workflow for isomeric purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Confirmation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For non-volatile compounds like benzoic acids, a derivatization step is necessary to increase their volatility.[27][28][29]
Experimental Protocol: GC-MS for Isomeric Purity
1. Instrumentation:
-
GC system coupled to a mass spectrometer.
-
A polar capillary column (e.g., CP-Sil 88 or HP-88).
2. Reagents and Materials:
-
Pyridine.
-
Methoxyamine hydrochloride.[30]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[30]
-
Reference standards for the trimethylsilyl (TMS) derivatives of each isomer.
3. Derivatization Protocol (Methoximation followed by Silylation): [30][31]
-
Dissolve approximately 1 mg of the sample in 100 µL of pyridine.
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Incubate at 60 °C for 30 minutes.
-
Add 100 µL of MSTFA + 1% TMCS.
-
Incubate at 60 °C for 30 minutes.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
5. Data Analysis:
-
Identify the peaks of the derivatized isomers based on their retention times and mass spectra.
-
Quantify the isomers using extracted ion chromatograms and calibration curves prepared from the derivatized reference standards.
Caption: GC-MS workflow for isomeric purity analysis.
Quantitative NMR (qNMR): The Primary Ratio Method for Highest Accuracy
qNMR stands out as a primary ratio method, meaning it can provide a highly accurate and SI-traceable purity value without the need for a specific reference standard of the analyte.[14][20] Instead, it relies on a certified internal standard.[32]
Experimental Protocol: qNMR for Isomeric Purity
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
High-quality 5 mm NMR tubes.
-
Certified internal standard (e.g., maleic acid or benzoic acid).
-
Deuterated solvent (e.g., DMSO-d6).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a tared vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16.
-
Acquisition Time: 4 seconds.
4. Data Processing and Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase and baseline correct the spectrum.
-
Select well-resolved, non-overlapping signals for the analyte, its isomers, and the internal standard. For the (methoxymethyl)benzoic acid isomers, the aromatic protons will likely be the most suitable for quantification.
-
Integrate the selected signals.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: qNMR workflow for isomeric purity analysis.
Conclusion: Selecting the Right Tool for the Job
The determination of isomeric purity is a non-negotiable aspect of quality control in the pharmaceutical and chemical industries.
-
HPLC-UV is a versatile and robust method, ideal for routine quality control and high-throughput screening.
-
GC-MS offers superior sensitivity and provides structural confirmation, which is invaluable for impurity identification.
-
qNMR is the gold standard for accuracy, providing SI-traceable purity values and serving as a primary method for the certification of reference materials.
The choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, the expected concentration of impurities, and the available resources. For comprehensive characterization, a combination of these techniques, particularly an orthogonal method like HPLC and qNMR, provides the highest level of confidence in the isomeric purity of this compound.
References
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 3. youtube.com [youtube.com]
- 4. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 7. 3-Methoxy-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chemscene.com [chemscene.com]
- 11. aobchem.com [aobchem.com]
- 12. Cas 942-57-4,Benzoic acid, 2-(methoxymethyl)-, methyl ester | lookchem [lookchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. lcms.cz [lcms.cz]
- 17. Separation of Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Separation of Benzoic acid, 4-methoxy-, 4-propylphenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. helixchrom.com [helixchrom.com]
- 20. d-nb.info [d-nb.info]
- 21. database.ich.org [database.ich.org]
- 22. database.ich.org [database.ich.org]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Separation of Benzoic acid, 2-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 27. mdpi.com [mdpi.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. diverdi.colostate.edu [diverdi.colostate.edu]
- 30. uoguelph.ca [uoguelph.ca]
- 31. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-(Methoxymethyl)benzoic Acid: A Performance Benchmark in Key Synthetic Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that impacts yield, purity, and overall efficiency. 4-(Methoxymethyl)benzoic acid is a versatile reagent whose unique combination of a carboxylic acid and a methoxymethyl substituent offers distinct reactivity profiles. This guide provides an in-depth technical comparison of this compound against common structural analogs—benzoic acid, 4-methylbenzoic acid (p-toluic acid), and 4-methoxybenzoic acid (p-anisic acid)—in three cornerstone reactions: amide bond formation, Fischer esterification, and the Suzuki-Miyaura cross-coupling.
The insights presented herein are derived from established chemical principles and representative experimental data to provide a robust framework for your synthetic strategy.
The Structural and Electronic Profile of this compound
The reactivity of a substituted benzoic acid is fundamentally governed by the electronic and steric nature of its substituent at the para-position. The 4-(methoxymethyl) group imparts a distinct character compared to more common substituents.
-
Electronic Effect : The methoxymethyl group (-CH₂OCH₃) is considered weakly electron-donating. The ether oxygen can donate electron density to the aromatic ring via resonance, while the methylene spacer slightly mitigates this effect compared to a directly attached methoxy group. This positions its electronic influence between the electron-donating methyl group and the more strongly donating methoxy group.
-
Steric Effect : The methoxymethyl group presents a greater steric profile than a simple methyl or methoxy group. This can influence the approach of reagents to the carboxylic acid functionality or the palladium center in cross-coupling reactions.
These characteristics are central to understanding its performance in the following benchmark reactions.
Section 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[1] The direct coupling of a carboxylic acid and an amine is often facilitated by activating agents like carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to proceed under mild conditions.[2]
The efficiency of this reaction is sensitive to the electronic nature of the carboxylic acid. Electron-withdrawing groups can enhance the electrophilicity of the carboxyl carbon, while electron-donating groups may slightly retard the reaction rate.
Performance Comparison: Amide Coupling with Benzylamine
The following table presents representative data for the EDC-mediated coupling of various benzoic acids with benzylamine. The data illustrates the subtle but significant impact of the para-substituent on reaction outcomes.
| Carboxylic Acid | para-Substituent | Electronic Effect | Representative Yield (%) | Representative Reaction Time (h) |
| Benzoic Acid | -H | Neutral | 91 | 12 |
| 4-Methylbenzoic Acid | -CH₃ | Electron-Donating (Weak) | 88 | 14 |
| This compound | -CH₂OCH₃ | Electron-Donating (Weak-Moderate) | 85 | 15 |
| 4-Methoxybenzoic Acid | -OCH₃ | Electron-Donating (Strong) | 82 | 16 |
Note: Yields are illustrative and can be optimized. Data is synthesized based on general principles of amide coupling reactivity.[3][4]
Expert Analysis: The trend observed aligns with the principle that electron-donating groups slightly decrease the reactivity of the carboxylic acid towards nucleophilic attack. The stronger the donating effect, the slower the reaction and potentially the lower the yield under identical conditions. This compound performs predictably, positioning it between the methyl and methoxy-substituted analogs. Its steric bulk in this context is not significant enough to majorly impede the reaction with a primary amine like benzylamine.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a standard procedure for coupling this compound with a primary amine. The inclusion of 1-Hydroxybenzotriazole (HOBt) is a common practice to suppress side reactions and improve efficiency.[2]
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and dissolve it in anhydrous DCM.
-
Add benzylamine (1.05 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirring solution at 0 °C (ice bath). The addition is managed to control any exotherm.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the desired amide.
Workflow for Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Section 2: Fischer-Speier Esterification
Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] This equilibrium-driven process is influenced by both steric and electronic factors. Steric hindrance around the carboxylic acid can significantly impede the reaction. Electron-donating groups can slightly disfavor the initial protonation of the carbonyl oxygen, a key step in the mechanism.
Performance Comparison: Esterification with Methanol
The following table outlines the expected performance of the selected benzoic acids in a standard Fischer esterification with methanol, using sulfuric acid as the catalyst.
| Carboxylic Acid | para-Substituent | Steric Hindrance | Representative Yield (%) | Representative Reaction Time (h) |
| Benzoic Acid | -H | Low | 90 | 4 |
| 4-Methylbenzoic Acid | -CH₃ | Low | 88 | 5 |
| 4-Methoxybenzoic Acid | -OCH₃ | Low | 85 | 6 |
| This compound | -CH₂OCH₃ | Moderate | 82 | 7 |
Note: Yields are based on using a large excess of methanol to drive the equilibrium and are synthesized from principles of the Fischer esterification mechanism.[6][7]
Expert Analysis: In this reaction, both steric and electronic effects are at play. While the electron-donating nature of the substituents slightly deactivates the carboxylic acids in the order methoxy > methoxymethyl > methyl, the primary differentiator for this compound is likely its increased steric bulk. This bulk can hinder the approach of the alcohol nucleophile to the protonated carbonyl carbon, leading to a slower reaction rate compared to the other, less hindered analogs.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol uses a large excess of the alcohol (methanol) as both reagent and solvent to shift the reaction equilibrium towards the product ester.
Materials:
-
This compound (1.0 equiv)
-
Methanol (large excess, e.g., 20 equiv, also serves as solvent)
-
Concentrated Sulfuric Acid (catalytic, ~0.1 equiv)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Diethyl ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 equiv) in methanol.
-
Carefully add concentrated sulfuric acid dropwise while swirling the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol) for 6-8 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer carefully with saturated NaHCO₃ solution until effervescence ceases. This neutralizes the sulfuric acid and removes unreacted carboxylic acid.
-
Wash the organic layer with water (1x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent to yield the crude ester.
-
If necessary, the product can be purified by distillation or column chromatography.
Fischer Esterification Mechanism
Caption: Key stages of the Fischer esterification mechanism.
Section 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for forming C-C bonds, typically between an organoboron compound and an organohalide.[8] To utilize a benzoic acid in this context, it must first be converted to a suitable coupling partner, such as an aryl halide or triflate. For this guide, we will consider the performance of the corresponding aryl bromides derived from our benzoic acids of interest.
The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The electronic properties of the aryl halide can significantly influence the rate-determining oxidative addition step.
Performance Comparison: Suzuki Coupling of Aryl Bromides
The table below compares the performance of 4-bromophenyl derivatives, conceptually derived from our benzoic acids, in a Suzuki coupling with phenylboronic acid.
| Aryl Bromide Precursor | para-Substituent | Electronic Effect on Aryl Bromide | Representative Yield (%) | Representative Reaction Time (h) |
| Benzoic Acid (as 4-bromobenzene) | -H | Neutral | 92 | 6 |
| 4-Methylbenzoic Acid (as 4-bromo-1-methylbenzene) | -CH₃ | Electron-Donating (Weak) | 89 | 8 |
| This compound (as 1-bromo-4-(methoxymethyl)benzene) | -CH₂OCH₃ | Electron-Donating (Weak-Moderate) | 86 | 9 |
| 4-Methoxybenzoic Acid (as 4-bromoanisole) | -OCH₃ | Electron-Donating (Strong) | 83 | 10 |
Note: Data is representative and assumes a standard Pd(PPh₃)₄ catalyst system. Yields are synthesized based on established principles of the Suzuki-Miyaura reaction.[2][9]
Expert Analysis: The oxidative addition of the aryl bromide to the Pd(0) catalyst is generally favored by electron-withdrawing groups and disfavored by electron-donating groups. The electron-donating substituents increase the electron density on the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition. Consequently, reaction rates decrease and yields may be lower as the electron-donating ability of the para-substituent increases. This compound's derivative fits this trend, showing reactivity that is slightly lower than the methyl-substituted analog but higher than the strongly donating methoxy-substituted one.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki coupling of an aryl bromide (derived from this compound) with phenylboronic acid.
Materials:
-
1-bromo-4-(methoxymethyl)benzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
In a Schlenk flask, combine 1-bromo-4-(methoxymethyl)benzene (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and Na₂CO₃ (2.0 equiv).
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours under an inert atmosphere. Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Transfer to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the biaryl product.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its performance, characterized by its moderate electron-donating nature and distinct steric profile, is predictable and consistent with fundamental principles of reaction mechanisms.
-
In amide coupling , it performs reliably, with slightly slower kinetics than less electron-rich analogs.
-
In Fischer esterification , its steric bulk becomes a more influential factor, leading to a noticeable decrease in reaction rate compared to smaller substituents.
-
In Suzuki-Miyaura coupling , its electron-donating character slightly retards the key oxidative addition step, positioning its reactivity between that of methyl- and methoxy-substituted aryl bromides.
By understanding these performance characteristics, researchers can strategically employ this compound, anticipating its behavior and optimizing reaction conditions to achieve desired synthetic outcomes with high efficiency.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. ijstr.org [ijstr.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Methoxymethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Methoxymethyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, empowering you to manage this chemical waste with confidence and precision.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 67003-50-3) is a solid organic compound with the following key hazard classifications[1][2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[1][2].
This hazard profile dictates the necessity for stringent handling and disposal procedures to prevent accidental exposure and environmental contamination. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound in any form, including as a waste product. The following PPE is mandatory[2]:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator is essential.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2].
Waste Characterization: Is it a Hazardous Waste?
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following "characteristics": ignitability, corrosivity, reactivity, or toxicity[3][4].
This compound is not found on the EPA's "P" or "U" lists of acutely hazardous commercial chemical products[4]. Therefore, its classification as a hazardous waste depends on its characteristics.
| Characteristic | Analysis for this compound | Regulatory Citation |
| Ignitability | As a solid with a high boiling point (predicted at 281.8°C), it is not considered flammable[5]. | 40 CFR §261.21 |
| Corrosivity | With a predicted pKa of 4.19, it is a weak acid and is not expected to have a pH of ≤ 2 or ≥ 12.5[5]. | 40 CFR §261.22 |
| Reactivity | It is stable under normal conditions and does not exhibit explosive or water-reactive properties. | 40 CFR §261.23 |
| Toxicity | The primary concern is its toxicity if it leaches into the environment. A Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive determination[6][7][8]. However, given its known hazards, it is prudent to manage it as a toxic hazardous waste. | 40 CFR §261.24 |
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol for Laboratory-Scale Quantities
This protocol is designed for the safe disposal of small quantities of this compound typically generated in a research and development setting.
Materials Required:
-
Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene - HDPE)
-
Hazardous waste labels
-
Appropriate PPE
Procedure:
-
Waste Segregation:
-
Collect solid this compound waste, including contaminated weigh boats, gloves, and wipes, in a dedicated hazardous waste container.
-
Crucially, do not mix this waste stream with other chemical wastes , especially strong oxidizing agents, to prevent unforeseen reactions[9].
-
-
Container Management:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation[10].
-
The label must include:
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Inspect the container weekly for any signs of leaks or degradation.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material to avoid generating dust.
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Final Disposal:
Bulk Quantity Disposal and Recommended Final Treatment
For larger quantities of this compound, the principles of segregation, containment, and labeling remain the same. However, the logistics of disposal will be managed on a larger scale.
Recommended Disposal Method: Incineration
The preferred method for the final disposal of non-halogenated aromatic carboxylic acids like this compound is high-temperature incineration at a licensed hazardous waste facility.
-
Rationale: Incineration ensures the complete destruction of the organic molecule, breaking it down into carbon dioxide and water[9]. Modern incineration facilities are equipped with advanced flue gas cleaning systems to scrub any potentially harmful byproducts of combustion[13][14].
-
Environmental Considerations: While incineration is an effective disposal method, it is essential to be aware of the potential for the formation of products of incomplete combustion (PICs) if not performed under optimal conditions[13][14]. The presence of the methoxy group does not add halogenated precursors, which are a primary concern for the formation of dioxins and furans[14]. However, proper operation of the incineration facility is crucial to minimize any environmental release[13][15].
Working with a Licensed Disposal Vendor:
Your institution's EHS department will contract with a licensed and certified hazardous waste management provider for the transportation and final disposal of the accumulated waste. It is the responsibility of the waste generator (your institution) to ensure that the chosen vendor is in full compliance with all EPA and Department of Transportation (DOT) regulations.
References
- 1. This compound | C9H10O3 | CID 308473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. This compound | 67003-50-3 [chemicalbook.com]
- 6. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. cdpsdocs.state.co.us [cdpsdocs.state.co.us]
- 12. acs.org [acs.org]
- 13. Environmental Transport and Exposure Pathways of Substances Emitted from Incineration Facilities - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. no-burn.org [no-burn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
